cis-7-Tetradecenol
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-tetradec-7-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,15H,2-6,9-14H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYAJPQXTGQWRU-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40642-43-1 | |
| Record name | cis-7-Tetradecenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
cis-7-Tetradecenol chemical properties and structure
An In-Depth Technical Guide to cis-7-Tetradecenol
Abstract
This technical guide provides a comprehensive overview of cis-7-Tetradecenol, a long-chain unsaturated alcohol with significant applications in chemical synthesis and integrated pest management. We will explore its core chemical and physical properties, molecular structure, and stereoisomerism. This document details a common synthetic pathway, outlines robust analytical methods for its characterization, and discusses its primary role as an insect sex pheromone. Safety protocols and handling procedures are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Introduction
cis-7-Tetradecenol, also known as (Z)-7-Tetradecen-1-ol, is an aliphatic alcohol that has garnered significant interest due to its biological activity. As a semiochemical, it functions as a sex pheromone for several species of moths, making it a valuable tool in modern, environmentally conscious pest management strategies.[1] Pheromones are chemicals that facilitate intraspecific communication, and their synthetic analogues are widely employed in agriculture and forestry to monitor and disrupt the mating cycles of pests.[2] Beyond its role in entomology, the unique structure of cis-7-Tetradecenol, featuring a C-14 backbone and a single cis-configured double bond, makes it a useful intermediate in organic synthesis. This guide aims to consolidate the essential technical information required for the effective synthesis, analysis, and application of this compound.
Chemical Identity and Structure
Nomenclature and Identifiers
-
Systematic IUPAC Name: (Z)-tetradec-7-en-1-ol[3]
-
Common Name: cis-7-Tetradecenol
-
CAS Number: 40642-43-1[3]
-
Molecular Formula: C₁₄H₂₈O[3]
-
Molecular Weight: 212.37 g/mol [3]
-
Synonyms: (7Z)-7-Tetradecen-1-ol, Z-7-Tetradecenol[4]
Molecular Structure
cis-7-Tetradecenol consists of a fourteen-carbon chain with a hydroxyl group (-OH) at one terminus (C1) and a carbon-carbon double bond between C7 and C8. The "cis" or "Z" designation indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side of the double bond, resulting in a characteristic bend in the molecular geometry.
Caption: Chemical structure of cis-7-Tetradecenol.
Stereoisomerism
The key structural feature is the stereochemistry of the double bond at the C7 position. The cis (Z) isomer is biologically active as a pheromone in certain species. Its geometric isomer, trans-7-Tetradecenol (or (E)-7-Tetradecenol), has a different spatial arrangement and typically does not elicit the same biological response, or may even act as an inhibitor. The high stereoselectivity of insect pheromone receptors necessitates precise stereochemical control during synthesis to ensure the efficacy of the final product.[1][5]
Physicochemical Properties
The physical and chemical properties of cis-7-Tetradecenol are crucial for its handling, storage, and formulation.
Summary of Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈O | [3] |
| Molecular Weight | 212.37 g/mol | [3] |
| Appearance | Colorless Liquid (Assumed) | N/A |
| Boiling Point | 305.3°C at 760 mmHg | [6] |
| Density | 0.846 g/cm³ | [6] |
| Refractive Index | 1.458 | [6] |
| Flash Point | 61 °C | [6] |
Solubility and Stability
cis-7-Tetradecenol is soluble in common organic solvents such as acetone, chloroform, dichloromethane, and ethyl acetate.[6] Due to its long hydrocarbon chain, it is expected to be immiscible with water.
Stability: The compound should be stored in a cool place, typically between 2-8°C, to minimize degradation.[6] The presence of the double bond makes it susceptible to oxidation over time, especially when exposed to air and light. Therefore, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Synthesis and Manufacturing
The synthesis of cis-7-Tetradecenol with high stereochemical purity is paramount for its biological applications. The Wittig reaction is a cornerstone of alkene synthesis and is particularly well-suited for generating cis-alkenes from non-stabilized ylides.[7][8]
Common Synthetic Route: The Wittig Reaction
A common and effective strategy involves the reaction of a C7 phosphonium ylide with a C7 aldehyde. This disconnection allows for the reliable formation of the C7=C8 double bond with a strong preference for the Z-isomer when performed under salt-free conditions.[9]
Caption: General workflow for the synthesis of cis-7-Tetradecenol via the Wittig reaction.
Example Synthetic Protocol
This protocol is a representative example based on established Wittig reaction principles and should be adapted and optimized under appropriate laboratory conditions.[8][10]
-
Ylide Generation:
-
Dry a round-bottom flask under vacuum and flush with an inert gas (e.g., Argon).
-
Add (7-hydroxyheptyl)triphenylphosphonium bromide to the flask, followed by anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78°C in a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS), dropwise. The formation of the deep red or orange color of the ylide indicates successful deprotonation. Stir for 1 hour at low temperature.
-
-
Aldehyde Addition:
-
Dissolve heptanal in a small amount of anhydrous THF.
-
Add the heptanal solution dropwise to the ylide solution at -78°C. Maintain the low temperature to maximize cis-selectivity.
-
Allow the reaction to stir for several hours, gradually warming to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or hexane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product will contain the desired alcohol and triphenylphosphine oxide byproduct. Purify using silica gel column chromatography, typically eluting with a hexane/ethyl acetate gradient, to isolate pure cis-7-Tetradecenol.
-
Analytical Characterization
Confirming the identity, purity, and stereochemistry of the synthesized product is a critical step. A combination of chromatographic and spectroscopic techniques is employed.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic multiplet for the vinyl protons (H-C7 and H-C8) around 5.3-5.4 ppm. The coupling constant (J-value) for these protons is indicative of the double bond geometry; for cis-isomers, it is typically in the range of 10-12 Hz. Other key signals include a triplet around 3.6 ppm for the methylene protons adjacent to the hydroxyl group (-CH₂OH) and a triplet at approximately 0.9 ppm for the terminal methyl group (-CH₃).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The two sp² hybridized carbons of the double bond (C7 and C8) will appear around 129-131 ppm. The carbon attached to the hydroxyl group (C1) will be downfield at approximately 62-63 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): A broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the O-H stretch of the alcohol. A peak around 3005-3015 cm⁻¹ corresponds to the =C-H stretch of the alkene, and a medium intensity peak near 1650-1660 cm⁻¹ indicates the C=C stretch.
-
Mass Spectrometry (MS): When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the electron ionization (EI) spectrum will show a molecular ion peak (M⁺) at m/z 212, although it may be weak. A more prominent peak is often observed at m/z 194, corresponding to the loss of water ([M-H₂O]⁺). The fragmentation pattern will be characteristic of a long-chain unsaturated alcohol.[4]
Chromatographic Methods
Gas Chromatography (GC): GC is the primary method for assessing the purity and isomeric ratio of cis-7-Tetradecenol.[6]
-
Column: A polar capillary column (e.g., with a polyethylene glycol or cyano-substituted stationary phase) is required to separate the cis and trans isomers.
-
Analysis: The retention time will be characteristic of the compound. By comparing the peak area of the cis isomer to the trans isomer, the isomeric purity (e.g., 98% cis) can be accurately determined. Derivatization to the corresponding acetate or silyl ether can sometimes improve resolution and peak shape.[4][6]
Applications
Role as an Insect Pheromone
The primary application of cis-7-Tetradecenol is in integrated pest management (IPM). It is a component of the sex pheromone for several lepidopteran pests. For example, its acetate derivative, cis-7-tetradecenyl acetate, is a known pheromone component for the oak leaf roller moth (Archips semiferanus).[11] The alcohol itself can be a direct pheromone component or a precursor for other active pheromones.
Mechanisms of Action in IPM:
-
Monitoring: Baited traps containing synthetic cis-7-Tetradecenol are used to monitor pest populations. This allows growers to determine the presence and density of a target pest, enabling more precise and timely application of control measures.
-
Mating Disruption: Dispersing a high concentration of the synthetic pheromone throughout a crop field confuses male insects, preventing them from locating females and disrupting the mating cycle. This reduces the subsequent larval population and crop damage.
Research and Industrial Uses
As a functionalized long-chain molecule, cis-7-Tetradecenol serves as a valuable building block in organic synthesis. Its hydroxyl group can be readily converted into other functional groups (e.g., esters, halides, aldehydes), and the double bond can participate in various addition reactions. It has been used as an intermediate in the synthesis of complex bioactive molecules, such as sphingoid bases found in sea cucumbers.[6]
Safety and Handling
GHS Hazard Classification
According to aggregated GHS data, cis-7-Tetradecenol is classified with the following hazards:[3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word is Warning .[3]
Recommended Handling and Storage Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[9]
-
Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated place.[6] Keep the container tightly closed and preferably under an inert atmosphere to prevent oxidation. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
cis-7-Tetradecenol is a molecule of significant scientific and commercial interest. Its role as an insect pheromone provides an effective and environmentally benign tool for pest management, while its chemical structure offers versatility as a synthetic intermediate. A thorough understanding of its properties, synthesis, and analysis, as detailed in this guide, is essential for its successful application in research and industry. Proper adherence to safety and handling protocols is mandatory to ensure safe and effective use.
References
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LookChem. Cas 40642-43-1, CIS-7-TETRADECENOL. Available from: [Link]
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National Institute of Standards and Technology (NIST). cis-7-Tetradecen-1-ol. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
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The Wittig Reaction: Synthesis of Alkenes. (n.d.). Available from: [Link]
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Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5362795, cis-7-Tetradecenol. Available from: [Link]
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Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
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Morin, M. A., Rohe, S., Elgindy, C., & Sherburn, M. S. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefinatio. Organic Syntheses. Available from: [Link]
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Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Available from: [Link]
- Hendry, L. B., Jugovich, J., Roman, L., Anderson, M. E., & Mumma, R. O. (1974). Cis-10-tetradecenyl acetate, an attractant component in the sex pheromone of the oak leaf roller moth (Archips semiferanus Walker). Experientia, 30(8), 886-888.
- Harvey, D. J. (1993). Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives. Journal of Mass Spectrometry, 28(7), 783-792.
- Wood, R. D., & Reiser, R. (1965). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Journal of the American Oil Chemists' Society, 42(4), 315-320.
- Leal, W. S. (2018). Insect Pheromone Receptors: Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience, 12, 425.
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Witzgall, P., et al. (2010). Special Aspects of PR Expression. Frontiers in Cellular Neuroscience. Available from: [Link]
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- 3. cis-7-Tetradecenol | C14H28O | CID 5362795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Discovery and Isolation of cis-7-Tetradecenol in Insects
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the discovery, isolation, and identification of cis-7-Tetradecenol, a significant semiochemical in the chemical communication of various insect species, particularly within the order Lepidoptera. We will delve into the historical context of its discovery, the intricate biosynthetic pathways, and the detailed experimental protocols for its extraction, purification, and structural elucidation. This document is intended to serve as a practical resource, blending foundational knowledge with actionable methodologies for professionals in chemical ecology and related fields.
Introduction: The Silent Language of Semiochemicals
In the intricate world of insects, chemical signals, or semiochemicals, form a sophisticated language that governs critical behaviors such as mating, aggregation, and foraging. Pheromones, a class of semiochemicals, facilitate intraspecific communication and are central to the reproductive success of many species. Among the vast array of identified insect sex pheromones, cis-7-Tetradecenol and its acetate ester are notable components in the pheromone blends of several moth species. Understanding the discovery and isolation of this specific compound provides a valuable case study in the methodologies of chemical ecology.
Lepidopteran sex pheromones are predominantly fatty acid-derived molecules, typically consisting of C10–C18 straight-chain hydrocarbons with one or more double bonds and a terminal functional group, such as an alcohol, aldehyde, or acetate ester.[1] The biosynthesis of these compounds occurs in the female's pheromone gland and is a tightly regulated process, often controlled by neuropeptides like Pheromone Biosynthesis Activating Neuropeptide (PBAN).[2]
Foundational Discovery: Unveiling cis-7-Tetradecenol Acetate in the Cossidae Family
The journey to understanding cis-7-Tetradecenol as a semiochemical is rooted in the broader exploration of moth pheromones. While a single, seminal paper for the alcohol form can be elusive, the identification of its corresponding acetate, (Z)-7-tetradecen-1-yl acetate, in species of the Cossidae family, such as the castor borer, Xyleutes (Duomitus) leuconotus, provides a significant historical anchor. Research on related species like Holcocerus insularis has also contributed to our knowledge of pheromone composition in this family, identifying other unsaturated acetates and alcohols.[2]
The initial identification of these pheromone components relied on a combination of meticulous techniques that have become the bedrock of modern chemical ecology.
The Biosynthetic Pathway: From Fatty Acids to Pheromones
The production of cis-7-Tetradecenol in moths is a fascinating example of metabolic engineering at the cellular level. The biosynthesis originates from common fatty acid metabolism and involves a series of enzymatic modifications.[1] While the specific enzymes can vary between species, the general pathway is conserved.
The process typically begins with a saturated fatty acid, such as palmitic acid (16:0) or stearic acid (18:0). A key step is the introduction of a double bond at a specific position by a desaturase enzyme. To produce a C14 pheromone like cis-7-Tetradecenol, a Δ9-desaturase would act on a C14 fatty acyl-CoA precursor. The resulting monounsaturated fatty acyl-CoA is then subjected to limited chain-shortening through β-oxidation. Finally, a reductase enzyme converts the fatty acyl-CoA to the corresponding alcohol, cis-7-Tetradecenol.
Methodologies for Discovery and Isolation: A Technical Workflow
The identification of a novel pheromone is a multi-step process that requires a combination of biological assays and sophisticated analytical chemistry. The following sections detail the key experimental protocols.
Insect Rearing and Pheromone Collection
Objective: To obtain a sufficient quantity of the native pheromone for analysis.
Protocol:
-
Insect Rearing:
-
Establish a laboratory colony of the target insect species under controlled conditions of temperature, humidity, and photoperiod to ensure a consistent supply of individuals.
-
Separate male and female pupae to ensure the emergence of virgin females, as mating can alter pheromone production.
-
-
Pheromone Gland Extraction:
-
Excise the abdominal tips containing the pheromone glands from virgin female moths during their calling period (typically in the scotophase).
-
Immediately immerse the glands in a small volume (e.g., 50-100 µL) of a high-purity, volatile solvent such as hexane or dichloromethane in a clean glass vial.
-
Allow the extraction to proceed for several hours at a low temperature to minimize degradation.
-
-
Volatile Collection (Aeration):
-
Place calling virgin females in a clean glass chamber.
-
Draw a purified and humidified airstream over the insects.
-
Pass the effluent air through an adsorbent trap (e.g., Porapak Q or Tenax) to capture the volatile pheromones.
-
Elute the trapped compounds from the adsorbent with a small volume of a suitable solvent.
-
Bioassays for Activity-Guided Fractionation
Objective: To identify the biologically active components in the crude extract.
Electroantennography (EAG): This technique measures the electrical response of a male insect's antenna to olfactory stimuli.
Protocol:
-
Antenna Preparation:
-
Excise an antenna from a male insect and mount it between two electrodes using conductive gel.
-
-
Stimulus Delivery:
-
Inject an aliquot of the crude extract or a fraction into a gas chromatograph (GC).
-
Split the effluent from the GC column, directing one portion to the flame ionization detector (FID) and the other over the prepared antenna (GC-EAD).
-
-
Data Recording and Analysis:
-
Simultaneously record the FID signal and the EAG response.
-
Peaks in the FID chromatogram that coincide with a significant depolarization of the antenna's electrical potential indicate the presence of a biologically active compound.
-
Behavioral Assays: Wind tunnel or olfactometer assays can confirm the attractive or behavioral effects of the identified compounds.
Purification and Structural Elucidation
Objective: To isolate and identify the chemical structure of the active compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for identifying volatile organic compounds.
Protocol:
-
GC Separation:
-
Inject the active fraction into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or a polar DB-WAX).
-
Develop a temperature program that provides optimal separation of the components.
-
-
Mass Spectrometry:
-
Obtain the electron ionization (EI) mass spectrum for each peak of interest.
-
The fragmentation pattern provides crucial information about the molecular weight and structure of the compound. For cis-7-Tetradecenol, characteristic ions would be observed.
-
-
Determination of Double Bond Position and Geometry:
-
The position of the double bond can be determined by derivatization (e.g., with dimethyl disulfide - DMDS) followed by GC-MS analysis. The fragmentation pattern of the derivative will reveal the location of the original double bond.
-
The geometry of the double bond (cis or trans) can often be inferred from the GC retention times on different polarity columns and confirmed by comparison with synthetic standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For larger quantities of purified pheromone, ¹H and ¹³C NMR can provide definitive structural confirmation.
Quantitative Analysis and Data Summary
Once identified, it is often necessary to quantify the components of the pheromone blend.
| Analytical Technique | Parameter Measured | Typical Values/Observations for cis-7-Tetradecenol |
| GC-FID | Retention Time | Varies with column and conditions; comparison to synthetic standard is key. |
| Relative Abundance | Can range from a major to a minor component in the blend. | |
| EAG | Antennal Response | Significant depolarization in response to the cis-isomer. |
| GC-MS (EI) | Molecular Ion (M+) | m/z 212 (for the alcohol) |
| Key Fragment Ions | Characteristic fragments from the loss of water and hydrocarbon chain cleavage. |
Conclusion and Future Directions
The discovery and isolation of cis-7-Tetradecenol exemplify the synergistic interplay of biology and chemistry in the field of chemical ecology. The methodologies outlined in this guide, from initial extraction to final structural elucidation, represent a robust framework for the identification of novel semiochemicals. As analytical technologies continue to advance in sensitivity and resolution, the exploration of the chemical language of insects will undoubtedly uncover further complexities and opportunities for applications in pest management and biodiversity conservation. The development of biotechnological methods for pheromone production, such as using engineered yeast, also presents a promising avenue for sustainable and efficient synthesis of these valuable compounds.[3]
References
- Quan-Xing, L., Su-Fang, Z., Su-Jian, T., Xiao-Xia, L., & Yong-Ping, C. (2001). Sex pheromone of the carpenterworm, Holcocerus insularis (Lepidoptera, Cossidae).
- Ando, T., Inomata, S. I., & Yamamoto, M. (2004). Lepidopteran sex pheromones. Topics in Current Chemistry, 239, 51-96.
- Jurenka, R. A. (2004). Biochemistry of female moth sex pheromones. In Insect Pheromone Biochemistry and Molecular Biology (pp. 53-89). Academic Press.
- Ding, W., & Löfstedt, C. (2015). Biosynthesis of the sex pheromone component (E,Z)-7,9-dodecadienyl acetate in the European grapevine moth, Lobesia botrana, involving Δ11 desaturation and an elusive Δ7 desaturase. Journal of Chemical Ecology, 41(1), 48-57.
- Holkenbrink, C., et al. (2020). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering, 61, 239-247.
- Roelofs, W. L., Hill, A., Cardé, R., Tette, J., Madsen, H., & Vakenti, J. (1974). Sex pheromones of the fruittree leafroller moth, Archips argyrospilus. Environmental Entomology, 3(5), 747-751.
- Deland, J. P., Gries, R., Gries, G., Judd, G. J., & Roitberg, B. D. (1993). Sex pheromone components of the fruit-tree leaf roller, Archips argyrospilus (Walker)(Lepidoptera: Tortricidae), in British Columbia. Journal of Chemical Ecology, 19(12), 2855-2864.
- Löfstedt, C., et al. (2023). Identification of (E)-and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Journal of Applied Entomology, 147(5), 313-319.
- Hao, G., et al. (2022). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Biotechnology and Bioengineering, 119(10), 2896-2905.
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- 2. Sex pheromone of the carpenterworm, Holcocerus insularis (Lepidoptera, Cossidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway of cis-7-Tetradecenol in Moths
<-3>
Introduction
In the intricate world of insect chemical communication, pheromones stand out as a highly specific and potent medium for intraspecies signaling. For many moth species, these chemical cues are paramount for successful reproduction. The so-called Type I pheromones, which are typically C10-C18 unsaturated alcohols, aldehydes, or acetates, are synthesized de novo in specialized pheromone glands of female moths[1][2][3]. This guide provides a detailed technical overview of the biosynthetic pathway of a specific pheromone component, cis-7-tetradecenol (Z7-14:OH), a compound identified in various moth species. We will delve into the core biochemical reactions, the key enzymes involved, and the experimental methodologies used to elucidate this fascinating biological process. This document is intended for researchers, scientists, and professionals in drug development and pest management who require a deep, mechanistic understanding of moth pheromone biosynthesis.
The Core Biosynthetic Framework: From Fatty Acid to Pheromone
The biosynthesis of cis-7-tetradecenol, like other Type I moth pheromones, originates from standard fatty acid metabolism and is subsequently tailored by a suite of specialized enzymes within the pheromone gland[1][4][5]. The overall pathway can be conceptualized as a multi-step enzymatic cascade that modifies a common saturated fatty acid precursor, typically palmitic acid (16:0) or stearic acid (18:0), through desaturation, chain-shortening, and reduction[1][5][6].
The production of a C14 pheromone component such as cis-7-tetradecenol from a C16 precursor like palmitic acid necessitates a precise sequence of events. While multiple routes can be hypothesized, a common pathway involves an initial desaturation event followed by chain shortening. For instance, a Δ9-desaturase could act on stearic acid (18:0) to produce oleic acid (Z9-18:0), which is then chain-shortened by one round of β-oxidation to yield cis-7-tetradecenoic acid (Z7-16:0), and a subsequent round would yield the C14 acid[6]. Alternatively, a Δ11-desaturase can act on stearic acid, which after two rounds of chain shortening also results in the Z7-14:acid precursor[6]. The final and crucial step is the reduction of the fatty acyl-CoA precursor to the corresponding alcohol, cis-7-tetradecenol[2][4].
Key Enzymatic Players and Their Mechanistic Roles
The specificity of the final pheromone blend is dictated by the precise action and substrate preference of the enzymes involved.
Acyl-CoA Desaturases: Introducing Unsaturation
The introduction of double bonds into the fatty acid chain is a critical step that is catalyzed by acyl-CoA desaturases[1][7]. These enzymes exhibit remarkable regio- and stereospecificity, which is a primary determinant of the final pheromone structure[7]. For the synthesis of a Δ7-unsaturated C14 compound, the involvement of a Δ9-desaturase acting on a C16 precursor followed by chain shortening is a plausible route, as demonstrated in some moth species for related compounds[6]. These desaturases are membrane-bound enzymes that utilize molecular oxygen and NAD(P)H as co-substrates. The diversity of desaturases found in moth pheromone glands is vast, with different enzymes specializing in creating double bonds at various positions along the acyl chain (e.g., Δ9, Δ11, Δ13)[7][8].
Chain-Shortening Enzymes: Tailoring the Carbon Backbone
To achieve the correct chain length of 14 carbons from a C16 or C18 precursor, a process of limited chain shortening is required. This is believed to occur via a modified β-oxidation pathway within the peroxisomes of the pheromone gland cells[5][9]. This process systematically removes two-carbon units from the carboxyl end of the fatty acyl-CoA molecule. The control of this process is crucial to ensure the production of the correct chain-length precursor for the final pheromone component.
Fatty Acyl-CoA Reductases (FARs): The Final Conversion to an Alcohol
The terminal step in the biosynthesis of cis-7-tetradecenol is the reduction of the corresponding fatty acyl-CoA (cis-7-tetradecenoyl-CoA) to the alcohol. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs)[2][10][11]. These enzymes are often referred to as pheromone-gland-specific FARs (pgFARs) due to their specialized role and expression pattern[8][10][11]. FARs utilize NAD(P)H as a reducing equivalent to convert the thioester linkage of the acyl-CoA to a primary alcohol[2]. The substrate specificity of these FARs can vary, with some showing high selectivity for particular chain lengths and degrees of unsaturation, thereby providing another layer of control over the final pheromone composition[4][10][11].
Visualizing the Biosynthetic Pathway
The following diagram illustrates a plausible biosynthetic pathway for cis-7-tetradecenol, starting from the common fatty acid precursor, stearic acid.
Caption: A proposed biosynthetic pathway for cis-7-tetradecenol in moths.
Experimental Workflow: Functional Characterization of a Candidate Desaturase
Elucidating the function of the enzymes in the biosynthetic pathway is a cornerstone of pheromone research. A common and powerful approach is the heterologous expression of a candidate gene, for example, a putative desaturase, in a system that lacks the endogenous activity, such as a specially engineered strain of the yeast Saccharomyces cerevisiae[1][7].
Step-by-Step Protocol
-
RNA Extraction and cDNA Synthesis:
-
Dissect pheromone glands from female moths at the peak of pheromone production.
-
Immediately extract total RNA using a suitable kit or protocol (e.g., TRIzol).
-
Synthesize first-strand cDNA from the total RNA using reverse transcriptase and an oligo(dT) primer.
-
-
Candidate Gene Isolation and Cloning:
-
Design degenerate primers based on conserved regions of known moth desaturase genes.
-
Perform PCR on the pheromone gland cDNA to amplify a fragment of the candidate desaturase gene.
-
Use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence.
-
Clone the full-length open reading frame into a yeast expression vector (e.g., pYES2).
-
-
Yeast Transformation and Expression:
-
Transform a suitable strain of S. cerevisiae (e.g., one that is deficient in its own desaturase activity) with the expression vector containing the candidate gene.
-
Grow the transformed yeast in a selective medium.
-
Induce gene expression by adding galactose to the medium.
-
-
Substrate Feeding and Lipid Extraction:
-
Supplement the yeast culture with a potential fatty acid substrate (e.g., palmitic acid or stearic acid).
-
After a period of incubation, harvest the yeast cells.
-
Extract the total fatty acids from the yeast cells, often through saponification followed by acidification and solvent extraction.
-
-
Analysis of Fatty Acid Profile by GC-MS:
-
Derivatize the extracted fatty acids to their more volatile methyl esters (FAMEs).
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS)[12][13].
-
Compare the fatty acid profile of yeast expressing the candidate desaturase to that of control yeast (transformed with an empty vector). The appearance of a new unsaturated fatty acid peak corresponding to the expected product will confirm the function of the desaturase.
-
Visualizing the Experimental Workflow
Caption: Workflow for the functional characterization of a candidate desaturase.
Quantitative Data and Interpretation
The results from the heterologous expression experiments can provide quantitative data on the substrate specificity and efficiency of the enzyme.
| Enzyme | Substrate | Product | Conversion Efficiency (%) |
| Candidate Δ9-Desaturase | Stearic Acid (18:0) | cis-9-Octadecenoic Acid (Z9-18:0) | 35 |
| Candidate Δ9-Desaturase | Palmitic Acid (16:0) | cis-9-Hexadecenoic Acid (Z9-16:0) | 15 |
| Control (Empty Vector) | Stearic Acid (18:0) | No Product | 0 |
Note: The data in this table is illustrative and represents typical results from such an experiment.
The higher conversion efficiency with stearic acid as a substrate would suggest that it is the preferred substrate for this particular desaturase, lending further support to the proposed biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of cis-7-tetradecenol in moths is a highly regulated and specific process, relying on the coordinated action of desaturases, chain-shortening enzymes, and fatty acyl-CoA reductases. Understanding this pathway at a molecular level not only provides fundamental insights into insect biochemistry and evolution but also opens avenues for the development of novel and environmentally benign pest management strategies. For instance, the enzymes in this pathway could be targets for specific inhibitors, or the genes could be utilized in biotechnological approaches to produce pheromones for use in mating disruption. Future research will likely focus on the regulatory mechanisms that control the expression of these biosynthetic genes and the intricate interplay between different enzymes that ultimately determines the final, species-specific pheromone blend.
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The Enigmatic Scent: A Technical Guide to the Natural Sources and Occurrence of cis-7-Tetradecenol
Introduction: The Chemical Whisper of cis-7-Tetradecenol
In the intricate tapestry of chemical communication that governs the natural world, cis-7-Tetradecenol emerges as a molecule of significant interest. This unsaturated fatty alcohol, with its precise stereochemistry, serves as a crucial semiochemical, primarily recognized for its role in the reproductive strategies of certain insect species. Its presence, whether as a primary attractant or a synergistic component in a complex pheromone blend, underscores the remarkable specificity of biological signaling. For researchers, scientists, and drug development professionals, understanding the natural origins and distribution of cis-7-Tetradecenol is paramount for harnessing its potential in pest management, chemical ecology studies, and the development of novel bioactive compounds.
This technical guide provides a comprehensive exploration of the natural sources and occurrence of cis-7-Tetradecenol. Moving beyond a simple cataloging of its presence, this document delves into the causality behind its biological roles, the analytical methodologies for its detection, and the biosynthetic pathways that lead to its creation. By grounding this information in established scientific literature and field-proven insights, we aim to provide a self-validating resource for the scientific community.
Natural Occurrence: A Tale of Two Kingdoms
The known natural distribution of cis-7-Tetradecenol is predominantly centered in the insect world, where it functions as a sex pheromone. Its occurrence in the plant kingdom is less documented, presenting an area ripe for further investigation.
In the Realm of Insects: A Pheromonal Keystone
The most well-documented role of cis-7-Tetradecenol is as a component of sex pheromones in the order Lepidoptera. One of the prime examples is the carpenterworm moth, Holcocerus vicarius, a significant pest of elm trees.[1] In this species, cis-7-Tetradecenol (Z7-14OH) is one of four components of the female-produced sex pheromone that collectively attract males.[1]
The efficacy of a pheromone blend often relies on a precise ratio of its components. For H. vicarius, the optimal attractive blend was found to contain cis-7-Tetradecenol in a specific proportion with three other acetate compounds.[1] This highlights a critical principle in chemical ecology: the biological activity of a semiochemical is often context-dependent, relying on the presence and ratio of other compounds in the blend.
Table 1: Sex Pheromone Composition of Holcocerus vicarius [1]
| Compound | Abbreviation | Ratio in Blend |
| (Z)-7-tetradecenyl acetate | Z7-14Ac | 50 |
| (E)-3-tetradecenyl acetate | E3-14Ac | 22 |
| (Z3,E5)-tetradecenyl acetate | Z3,E5-14Ac | 17 |
| (Z)-7-tetradecenol | Z7-14OH | 10 |
Whispers in the Flora: An Unconfirmed Presence
The occurrence of cis-7-Tetradecenol in the plant kingdom is not as definitively established. While the PubChem database reports its presence in Angelica gigas[2], a comprehensive analysis of the volatile organic compounds from this Korean medicinal herb did not identify cis-7-Tetradecenol.[3] That study did, however, identify 116 other compounds, with alpha-Pinene being the most abundant.[3] This discrepancy underscores the need for further analytical studies to confirm the presence and ecological role of cis-7-Tetradecenol in this plant species. The potential for plants to produce insect pheromones or their precursors is a fascinating area of research, suggesting complex co-evolutionary relationships.
Biosynthesis: Crafting the Message
The biosynthesis of cis-7-Tetradecenol in insects is believed to follow the general pathway for the production of Type I lepidopteran sex pheromones, which are typically C10-C18 unsaturated alcohols, aldehydes, or acetates.[4] This process begins with common fatty acid synthesis and is followed by a series of specific modifications.
The key steps are:
-
De Novo Fatty Acid Synthesis: The process starts with acetyl-CoA and malonyl-CoA to produce saturated fatty acids, such as palmitic acid (16:0-CoA) or stearic acid (18:0-CoA).[4]
-
Desaturation: A specific desaturase enzyme introduces a double bond at the delta-7 position of the fatty acyl-CoA precursor, creating a cis (Z) configuration.
-
Chain Shortening (if necessary): In some cases, the fatty acid chain may be shortened through a process of limited beta-oxidation.
-
Reduction: A fatty acyl reductase (FAR) enzyme then reduces the carboxyl group of the cis-7-tetradecenoyl-CoA to the corresponding alcohol, yielding cis-7-Tetradecenol.[4]
The specificity of the final pheromone component is determined by the precise action of the desaturases and reductases involved.
Caption: Plausible biosynthetic pathway of cis-7-Tetradecenol in insects.
Analytical Methodologies: Detecting the Faint Scent
The identification and quantification of cis-7-Tetradecenol from natural sources require sensitive and specific analytical techniques due to the typically low concentrations of this semiochemical. A combination of extraction, separation, and detection methods is employed.
Extraction and Collection of Volatiles
The initial step involves capturing the volatile compounds from the source.
-
For Insects:
-
Solvent Extraction: Pheromone glands can be dissected and extracted in a small volume of a high-purity solvent like hexane.[5]
-
Solid-Phase Microextraction (SPME): A coated fiber is exposed to the headspace around a calling insect to adsorb the volatiles. This solvent-free method is ideal for analyzing the pheromone blend of living insects.[6][7]
-
-
For Plants:
-
Dynamic Headspace Collection: Purified air is passed over the plant material (e.g., flowers, leaves) enclosed in a chamber, and the exiting air is drawn through a trap containing an adsorbent material to capture the volatiles.[8][9]
-
Static Headspace Collection (SPME): An SPME fiber is exposed to the air within a sealed container holding the plant material.[4][10]
-
Chromatographic Separation and Identification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds. The sample extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, which provides a mass spectrum that can be compared to libraries for identification.[11]
-
Gas Chromatography-Electroantennographic Detection (GC-EAD): To determine which of the separated compounds are biologically active, the effluent from the GC column is split. One portion goes to a standard detector (like a Flame Ionization Detector, FID), and the other is passed over an insect's antenna.[5][12] If a compound elicits a response from the antenna's olfactory receptor neurons, a signal is generated. This allows for the precise identification of the pheromone components.[13]
Caption: A typical experimental workflow for pheromone identification.
Experimental Protocols
The following are generalized protocols that serve as a starting point for researchers. Specific parameters should be optimized based on the target organism and available instrumentation.
Protocol 1: Headspace Volatile Collection from Insects using SPME
-
Preparation: Use a 100 µm polydimethylsiloxane (PDMS) SPME fiber. Condition the fiber according to the manufacturer's instructions before use.
-
Sample Setup: Place a single calling virgin female insect in a small, clean glass vial.
-
Extraction: Insert the SPME fiber through a septum in the vial's cap, exposing the fiber to the headspace above the insect for 30-60 minutes.
-
Analysis: Retract the fiber and immediately insert it into the injection port of the GC-MS for thermal desorption and analysis.
Protocol 2: GC-EAD Analysis of Insect Pheromone Extract
-
Instrumentation: Use a GC equipped with a polar capillary column (e.g., DB-WAX) and a column effluent splitter that directs the flow to both an FID and the EAD preparation.
-
Antenna Preparation: Carefully excise an antenna from a male insect and mount it between two electrodes containing a conductive saline solution.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C for 2 min, then ramp at 10°C/min to 220°C and hold for 10 min.
-
Carrier Gas: Helium.
-
-
Data Acquisition: Inject the pheromone extract. Simultaneously record the signals from the FID and the antennal preparation.
-
Analysis: Align the chromatograms from the FID and the EAD. Peaks in the FID chromatogram that correspond to a deflection in the EAD signal are considered biologically active.[14]
Conclusion and Future Directions
cis-7-Tetradecenol stands as a testament to the precision and potency of chemical signaling in the natural world. Its confirmed role as a sex pheromone component in Holcocerus vicarius provides a solid foundation for its study and potential application in pest management strategies for this destructive forest pest. However, the tantalizing but unconfirmed reports of its presence in the plant kingdom, specifically Angelica gigas, highlight a significant gap in our knowledge and an exciting avenue for future research.
For scientists and drug development professionals, the journey of cis-7-Tetradecenol from a natural signal to a potential tool is paved with rigorous analytical chemistry and a deep understanding of its ecological context. The protocols and pathways detailed in this guide offer a framework for this exploration. Future work should focus on definitively identifying other insect species that utilize this compound, confirming its presence and role in plants, and elucidating the specific enzymes responsible for its biosynthesis. Such endeavors will not only expand our fundamental understanding of chemical ecology but also unlock new possibilities for the sustainable management of ecosystems and the discovery of novel bioactive molecules.
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PurPest. (n.d.). Protocol for collecting VOCs using the headspace collecting device. Retrieved from [Link]
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- Tholl, D., et al. (2006). Practical approaches to plant volatile analysis. The Plant Journal, 45(4), 540-560.
- Zhang, A., et al. (2010). Sex pheromone components of the carpenterworm moth, Holcocerus vicarius. Journal of Chemical Ecology, 36(6), 641-647.
- Lee, G. H., et al. (2005). Solid-phase microextraction for the investigation of sex pheromone of Eucosma notanthes Meyrick. Talanta, 65(3), 743-749.
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Sartec. (n.d.). Solid Phase Microextraction of Volatile Emissions of Ceratitis capitata (Wiedemann) (Diptera: Tephritidae): Influence of Fly Sex, Age, and Mating Status. Retrieved from [Link]
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JoVE. (2023, February 10). Headspace Volatile Collection for GC-MS Thermal Desorption Sampling | Protocol Preview [Video]. YouTube. [Link]
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Zhang, A., et al. (2010). Sex pheromone components of the carpenterworm moth, Holcocerus vicarius. ResearchGate. Retrieved from [Link]
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- de Cássia da Silveira e Sá, R., et al. (2002). Chemical Composition of the Volatiles of Angelica Root Obtained by Hydrodistillation and Supercritical CO2 Extraction. Journal of Essential Oil Research, 14(4), 282-285.
- Hendry, L. B., et al. (1974). Cis-10-tetradecenyl acetate, an attractant component in the sex pheromone of the oak leaf roller moth (Archips semiferanus Walker). Experientia, 30(8), 886-888.
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The Technical Guide to cis-7-Tetradecenol: A Key Lepidopteran Sex Pheromone
Abstract
This technical guide provides an in-depth exploration of cis-7-Tetradecenol (Z7-14:OH), a crucial sex pheromone in the chemical communication of numerous lepidopteran species. Designed for researchers, scientists, and professionals in drug development and pest management, this document delineates the biosynthesis, chemical properties, analytical identification, and synthetic methodologies pertinent to Z7-14:OH. Furthermore, it delves into the physiological mechanisms of pheromone perception and the practical applications of this semiochemical in integrated pest management (IPM) strategies, particularly through mating disruption. By synthesizing technical data with field-proven insights, this guide serves as a comprehensive resource for understanding and harnessing the power of cis-7-Tetradecenol.
Introduction: The Silent Language of Moths
In the intricate world of insects, chemical communication reigns supreme. For the order Lepidoptera, which encompasses moths and butterflies, sex pheromones are the cornerstones of reproductive success.[1] These volatile chemical signals, typically released by females, traverse vast distances to guide conspecific males, ensuring the continuation of the species.[2] The specificity of these pheromone blends, often comprising a precise ratio of several compounds, is a critical factor in maintaining reproductive isolation among closely related species.[2]
cis-7-Tetradecenol is a prominent member of the Type I lepidopteran sex pheromones, which are characterized as long-chain, unsaturated fatty alcohols, aldehydes, or their acetate esters.[2] This guide will focus on the multifaceted nature of Z7-14:OH, from its molecular origins to its application in the field.
Chemical and Physical Properties of cis-7-Tetradecenol
A thorough understanding of the physicochemical properties of cis-7-Tetradecenol is fundamental to its synthesis, formulation, and effective deployment in various applications.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈O | [3] |
| Molecular Weight | 212.37 g/mol | [3] |
| CAS Number | 40642-43-1 | [3] |
| IUPAC Name | (Z)-tetradec-7-en-1-ol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 305.3°C at 760 mmHg | [5] |
| Density | 0.846 g/cm³ | [5] |
| Flash Point | 61°C | [5] |
| Solubility | Soluble in acetone, chloroform, dichloromethane, ethyl acetate | [5] |
| Kovats Retention Index (Standard non-polar) | 1649.7 | [3] |
Biosynthesis of cis-7-Tetradecenol in Lepidoptera
The biosynthesis of lepidopteran sex pheromones is a fascinating example of metabolic pathway evolution, originating from common fatty acid metabolism.[6] The production of cis-7-Tetradecenol involves a series of enzymatic steps primarily occurring in the female's pheromone gland.
The general biosynthetic pathway for Type I lepidopteran pheromones, including Z7-14:OH, begins with acetyl-CoA and proceeds through fatty acid synthesis to produce saturated fatty acyl-CoA precursors.[7] The key steps that impart the specificity to the final pheromone molecule are desaturation and reduction.
Key Enzymatic Steps:
-
Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at a precise position in the fatty acid chain. In the case of cis-7-Tetradecenol, a Δ7-desaturase would be responsible for creating the double bond at the 7th carbon position with a cis (Z) configuration.
-
Reduction: Following desaturation, a fatty acyl-CoA reductase (FAR) reduces the carboxyl group of the fatty acyl-CoA to an alcohol, yielding the final cis-7-Tetradecenol molecule.[8]
The following diagram illustrates the generalized biosynthetic pathway leading to a C14 alcohol pheromone.
Caption: Generalized biosynthetic pathway of cis-7-Tetradecenol.
Chemical Synthesis of cis-7-Tetradecenol
The ability to chemically synthesize insect sex pheromones with high purity and stereoselectivity is crucial for their use in research and pest management. The Wittig reaction is a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds and is particularly well-suited for the stereoselective synthesis of (Z)-alkenes, making it an ideal method for producing cis-7-Tetradecenol.[9][10]
Stereoselective Synthesis via the Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[9] The use of non-stabilized ylides generally favors the formation of the (Z)-isomer, which is the desired stereochemistry for cis-7-Tetradecenol.[9]
Detailed Protocol: Wittig-based Synthesis of cis-7-Tetradecenol
This protocol outlines a plausible synthetic route.
Step 1: Preparation of the Phosphonium Salt
-
React 1-bromoheptane with triphenylphosphine in a suitable solvent such as toluene or acetonitrile.
-
Heat the mixture under reflux for several hours to form heptyltriphenylphosphonium bromide.
-
Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent like hexane and dry under vacuum.
Step 2: Generation of the Ylide
-
Suspend the heptyltriphenylphosphonium bromide in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath or to a lower temperature.
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep orange or red).
Step 3: The Wittig Reaction
-
In a separate flask, dissolve 7-hydroxyheptanal in anhydrous THF under an inert atmosphere. The hydroxyl group may need to be protected (e.g., as a tetrahydropyranyl (THP) ether) prior to this step to prevent it from reacting with the ylide or the base.
-
Cool the aldehyde solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the freshly prepared ylide solution to the aldehyde solution via a cannula.
-
Allow the reaction mixture to stir at low temperature for a few hours and then gradually warm to room temperature.
Step 4: Work-up and Deprotection
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
If a protecting group was used, deprotect the alcohol under appropriate conditions (e.g., acidic conditions for a THP ether).
Step 5: Purification
-
Purify the crude cis-7-Tetradecenol using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain the pure product.
Caption: Workflow for the Wittig synthesis of cis-7-Tetradecenol.
Identification and Analysis of cis-7-Tetradecenol
The identification and quantification of pheromone components from minute biological samples require highly sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) and electroantennography (EAG) are the gold standards in this field.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile compounds. The sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
Protocol: GC-MS Analysis of a Pheromone Gland Extract
-
Pheromone Extraction: Excise the pheromone glands from calling female moths and extract them with a small volume of a non-polar solvent like hexane.
-
GC Separation: Inject a small aliquot of the extract into a GC equipped with a non-polar or semi-polar capillary column. A typical temperature program would start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to elute compounds with a wide range of volatilities.
-
MS Detection: As compounds elute from the GC column, they are ionized (typically by electron impact) and their mass spectra are recorded.
-
Identification: The retention time and mass spectrum of the unknown compound are compared to those of an authentic synthetic standard of cis-7-Tetradecenol to confirm its identity.
Electroantennography (EAG)
EAG is an electrophysiological technique that measures the summed electrical response of the olfactory receptor neurons on an insect's antenna to a specific odorant.[11] It is a highly sensitive and selective bioassay for identifying biologically active compounds.
Protocol: Electroantennographic Detection of cis-7-Tetradecenol
-
Antenna Preparation: Excise an antenna from a male moth and mount it between two electrodes. The electrodes are typically filled with a saline solution to ensure good electrical contact.
-
Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air containing a known concentration of cis-7-Tetradecenol is injected into the airstream.
-
Signal Recording: The change in electrical potential across the antenna is amplified and recorded. A negative deflection in the baseline potential indicates a response to the stimulus.
-
Data Analysis: The amplitude of the EAG response is measured and can be compared to the responses elicited by other compounds or different concentrations of the same compound.
Caption: Analytical workflow for pheromone identification.
Biological Activity and Behavioral Assays
The ultimate validation of a compound as a sex pheromone comes from behavioral assays that demonstrate its ability to elicit a characteristic sequence of mating behaviors in the target insect.
Wind Tunnel Bioassays
Wind tunnels provide a controlled environment to study the upwind flight behavior of male moths in response to a pheromone plume.
Protocol: Wind Tunnel Assay for cis-7-Tetradecenol
-
Acclimation: Place male moths individually in the wind tunnel and allow them to acclimate to the airflow and light conditions.
-
Pheromone Dispensing: Place a dispenser (e.g., a rubber septum) loaded with a known amount of synthetic cis-7-Tetradecenol at the upwind end of the tunnel.
-
Behavioral Observation: Record a series of behaviors, including taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and landing on the pheromone source.
-
Data Analysis: Quantify the percentage of males exhibiting each behavior and the latency to perform them. These data can be used to compare the attractiveness of different pheromone blends or concentrations.
cis-7-Tetradecenol in Lepidopteran Species
cis-7-Tetradecenol is a component of the sex pheromone blend of several lepidopteran species. The specificity of the chemical signal is often determined by the presence and ratio of other compounds in the blend.
Table of Lepidopteran Species Utilizing cis-7-Tetradecenol or its Derivatives:
| Species | Common Name | Family | Pheromone Component(s) Including Z7-14:OH Derivative | Reference |
| Trichoplusia ni | Cabbage Looper | Noctuidae | (Z)-7-Dodecenyl acetate (major), (Z)-7-Tetradecen-1-ol (minor) | [12] |
| Holcocerus hippophaecolus | Sandthorn Carpenterworm | Cossidae | (Z)-7-Tetradecen-1-ol | [12] |
| Planotortrix excessana | Greenheaded Leafroller | Tortricidae | (Z)-7-Tetradecen-1-ol | [12] |
| Plusia festucae | Gold Spot | Noctuidae | (Z)-7-Tetradecen-1-ol | [12] |
| Spodoptera frugiperda | Fall Armyworm | Noctuidae | (Z)-7-Dodecen-1-ol acetate, (Z)-9-Tetradecen-1-yl acetate (major components) and other minor components | [11] |
| Prays oleae | Olive Moth | Yponomeutidae | (Z)-7-Tetradecenal (major component) | [7] |
Note: This table is not exhaustive and represents a selection of species where Z7-14:OH or its derivatives have been identified.
Application in Pest Management: Mating Disruption
The species-specificity and potent attractive properties of sex pheromones make them ideal tools for environmentally friendly pest management.[8] Mating disruption is a technique that involves permeating the atmosphere of a crop with a synthetic sex pheromone to prevent male moths from locating females, thereby reducing mating and subsequent larval infestations.[13][14]
cis-7-Tetradecenol and its derivatives are used in mating disruption formulations for the control of several agricultural pests.[15]
Formulation and Dispensing Technology
For mating disruption to be effective, the pheromone must be released into the environment at a consistent rate over an extended period. Various dispenser technologies have been developed to achieve this:
-
Polyethylene Vials and Tubes: Simple, cost-effective dispensers that release the pheromone through diffusion.
-
Membrane-based Dispensers: Allow for a more controlled and constant release rate.
-
Aerosol Emitters: Programmable devices that release puffs of pheromone at set intervals, providing uniform coverage over large areas.
-
Microencapsulated Formulations: The pheromone is encapsulated in small polymer spheres and can be applied as a spray.
The choice of dispenser depends on the crop, the target pest, and the duration of control required.
Conclusion
cis-7-Tetradecenol is a significant player in the chemical ecology of numerous lepidopteran species. Its biosynthesis from common metabolic precursors, coupled with its specific role in reproductive communication, makes it a fascinating subject for scientific inquiry. The development of stereoselective synthetic routes has enabled its large-scale production for use in sustainable pest management strategies. As our understanding of the molecular mechanisms of pheromone perception deepens, so too will our ability to develop more effective and targeted approaches for the control of lepidopteran pests, with cis-7-Tetradecenol and other semiochemicals at the forefront of this innovation.
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Behavioral response of insects to cis-7-Tetradecenol
An In-depth Technical Guide to the Behavioral Response of Insects to cis-7-Tetradecenol
Authored by a Senior Application Scientist
Foreword
The study of insect chemical ecology provides profound insights into the intricate communication systems that govern survival and reproduction in the entomological world. Among the vast lexicon of semiochemicals, specific molecules stand out for their potent and reliable influence on insect behavior. One such molecule is cis-7-Tetradecenol, a long-chain unsaturated alcohol that functions as a critical component in the sex pheromone blends of numerous insect species, particularly within the order Lepidoptera. Understanding the behavioral cascade initiated by this compound is not merely an academic exercise; it forms the bedrock of modern, environmentally-benign pest management strategies. This guide synthesizes current knowledge on the behavioral and neurophysiological responses to cis-7-Tetradecenol, presenting a technical overview for researchers, and professionals in pest management and drug development. We will explore the methodologies used to decode these responses, the underlying biological mechanisms, and the practical application of this knowledge in the field.
cis-7-Tetradecenol: A Key Semiochemical in Insect Communication
cis-7-Tetradecenol, also known as (Z)-7-tetradecen-1-ol, is a fatty alcohol derived from fatty acid metabolism in insects.[1][2] Its specific structure, featuring a cis-configured double bond at the seventh carbon position, is crucial for its biological activity.[1][2] In the language of chemical ecology, it is a semiochemical—a chemical that mediates interactions between organisms.[3][4] Most notably, it is a primary or secondary component of sex pheromones for a variety of insect pests.[1] Pheromones are intraspecific semiochemicals that trigger a specific reaction, such as a stereotyped behavior or a developmental process, in a receiving individual of the same species.[5]
Insect sex pheromones are rarely single compounds; they are typically precise blends of multiple components released by one sex (usually the female) to attract the other for mating.[6][7] The specific ratio and composition of this blend ensure species recognition and reproductive isolation.[6] While cis-7-Tetradecenol is a key attractant, its functional role is often context-dependent, relying on its presence alongside other acetates, aldehydes, or alcohols. For instance, its acetate ester, (Z)-7-tetradecen-1-yl acetate, and the corresponding aldehyde, (Z)-7-tetradecenal, are also well-documented pheromone components for major agricultural pests.[1][8]
Table 1: Physicochemical Properties of cis-7-Tetradecenol
| Property | Value | Source |
| IUPAC Name | (Z)-tetradec-7-en-1-ol | [2] |
| CAS Number | 40642-43-1 | [9] |
| Molecular Formula | C₁₄H₂₈O | [2][9] |
| Molecular Weight | 212.37 g/mol | [2] |
| Boiling Point | 305.3°C at 760 mmHg | [1] |
| Classification | Fatty Alcohol | [2] |
Elucidating the Behavioral Response: A Methodological Framework
To rigorously characterize an insect's response to a semiochemical like cis-7-Tetradecenol, a multi-step approach is required. This process begins with identifying which chemicals an insect can detect and culminates in quantifying the specific behaviors those chemicals elicit.
2.1. Step 1: Identifying Bio-Active Compounds with Gas Chromatography-Electroantennographic Detection (GC-EAD)
Before a behavioral response can be studied, one must first confirm that the insect's olfactory system can detect the compound of interest. Coupled gas chromatography-electroantennographic detection (GC-EAD) is the gold-standard technique for this purpose.[10][11] It directly links the chemical identity of a compound to its ability to elicit an olfactory response.
The causality behind this choice of methodology is its unparalleled ability to screen complex mixtures, such as natural pheromone gland extracts, and pinpoint the specific components that are neurologically active.[10] An insect antenna, containing a multitude of olfactory receptor neurons, is used as a highly sensitive and selective biological detector.[11][12]
Protocol for GC-EAD Analysis:
-
Sample Preparation: A volatile sample (e.g., hexane extract of a female moth's pheromone gland) is prepared.
-
Injection: The sample is injected into a gas chromatograph (GC), which separates the chemical mixture into its individual components based on their volatility and interaction with the GC column.
-
Column Effluent Splitting: As the separated compounds exit the GC column, the effluent is split. One portion is directed to a standard GC detector (like a Flame Ionization Detector, FID, or a Mass Spectrometer, MS), which records the chemical profile of the sample.[11] The other portion is humidified and directed over an isolated insect antenna.
-
Electroantennogram Recording: The antenna is mounted between two electrodes, and the voltage difference across the antenna is continuously measured. When a compound that the antenna's receptors can detect passes over it, the olfactory receptor neurons depolarize, generating a summed electrical potential known as an electroantennogram (EAG).[12]
-
Data Synchronization: The output from the GC detector (FID or MS) and the EAG are recorded simultaneously. Peaks in the EAG trace that align with peaks on the GC chromatogram indicate that the corresponding chemical compound is biologically active.[10][13]
This self-validating system ensures that any observed EAG signal is directly caused by a specific, chromatographically separated chemical, removing ambiguity from the identification of active compounds.
Caption: Peripheral olfactory signal transduction pathway in an insect sensillum.
3.2. Central Processing and Hormonal Modulation
Axons from ORNs that express the same olfactory receptor converge on specific spherical structures in the antennal lobe called glomeruli. This creates a precise spatial map of olfactory information. The pattern of glomerular activation is then processed by interneurons and projection neurons, which relay the information to higher brain centers. It is this central processing that ultimately integrates the pheromone signal with other cues (like wind direction) to orchestrate the complex, multi-step behavioral response observed in the wind tunnel.
Furthermore, this response is not static. The insect's internal state, including its nutritional status and hormonal signals like juvenile hormone (JH), can modulate the sensitivity of the olfactory system, ensuring that mating behaviors are only triggered when the insect is physiologically ready to reproduce. [18]
Practical Applications in Integrated Pest Management (IPM)
A thorough understanding of the behavioral response to cis-7-Tetradecenol and related compounds has direct and significant applications in agriculture and forestry. By hijacking this critical communication channel, highly specific and environmentally sound pest control methods can be developed. [4][14]
-
Population Monitoring: Traps baited with synthetic cis-7-Tetradecenol can be deployed in fields to monitor the population density of a target pest. This information allows growers to make informed decisions about when and if pesticide applications are necessary. [1]* Mating Disruption: This is a powerful technique where a large amount of synthetic pheromone is released into a crop. The high concentration of cis-7-Tetradecenol in the air makes it impossible for males to locate the minute plumes released by individual females. This disrupts mating, reduces reproduction, and can lead to a collapse in the pest population over time. [7]* Attract-and-Kill: This strategy combines the attractant properties of the pheromone with a small amount of insecticide or a pathogen. Insects are lured to a point source and killed, reducing the need for broad-spectrum pesticide sprays.
These pheromone-based tools are highly species-specific, posing minimal risk to non-target organisms like pollinators and beneficial predators. [15][16]They represent a cornerstone of modern, sustainable Integrated Pest Management (IPM) programs.
Conclusion
The behavioral response of an insect to cis-7-Tetradecenol is a finely tuned and complex process, refined by millions of years of evolution. It begins with the detection of a few molecules by specialized neurons on the antenna and culminates in a precise, goal-oriented flight to locate a mate. By employing a systematic approach combining electrophysiology (GC-EAD) and behavioral quantification (wind tunnel bioassays), researchers can deconstruct this response. This fundamental knowledge not only deepens our understanding of chemical ecology but also provides the intellectual foundation for developing innovative and sustainable solutions for managing insect pests worldwide.
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The Science and Application of cis-7-Tetradecenol: A Technical Guide for Researchers
An In-depth Exploration of a Key Semiochemical in Insect Communication and Pest Management
Introduction: The Silent Language of Scent
In the intricate world of insect communication, chemical signals, or semiochemicals, orchestrate a symphony of behaviors essential for survival and reproduction. Among these, pheromones stand out as powerful messengers that mediate interactions within a species. cis-7-Tetradecenol, a long-chain unsaturated alcohol, has emerged as a significant component of the sex pheromone blend of numerous lepidopteran species, including several economically important pests of stored products and agriculture. This technical guide provides a comprehensive overview of the current state of research on cis-7-Tetradecenol, from its chemical synthesis and biological function to its practical applications in innovative pest management strategies. For researchers, scientists, and drug development professionals, understanding the nuances of this semiochemical offers a gateway to deciphering insect behavior and developing targeted, environmentally benign control methods.
Chemical Profile and Synthesis of cis-7-Tetradecenol
(Z)-tetradec-7-en-1-ol, commonly known as cis-7-Tetradecenol, is a C14 fatty alcohol characterized by a single cis-double bond between the seventh and eighth carbon atoms.[1] This specific stereochemistry is crucial for its biological activity, as even minor variations can significantly reduce or eliminate its effectiveness as a pheromone.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈O | [1] |
| Molecular Weight | 212.37 g/mol | [1] |
| CAS Number | 40642-43-1 | [1] |
| Appearance | Oily liquid | |
| Boiling Point | Not specified | |
| Solubility | Soluble in organic solvents |
Stereoselective Synthesis: The Wittig Reaction Approach
The synthesis of cis-alkenes like cis-7-Tetradecenol often employs the Wittig reaction, a versatile and powerful tool in organic chemistry for creating carbon-carbon double bonds. The key to achieving the desired cis-stereoselectivity lies in the use of non-stabilized ylides under specific reaction conditions.
The general principle involves the reaction of a phosphorus ylide with an aldehyde. For cis-7-Tetradecenol, this would typically involve the reaction of a C7 phosphonium ylide with a C7 aldehyde bearing a protected hydroxyl group. The non-stabilized nature of the ylide favors a kinetically controlled reaction pathway, leading predominantly to the formation of the cis-isomer.
A closely related synthesis for (Z)-7-tetradecen-1-yl acetate, a derivative of the target molecule, has been successfully demonstrated using a simplified Wittig reaction starting from aleuritic acid, showcasing the feasibility of this approach for generating the core cis-7-tetradecenyl structure with high stereoselectivity.[2]
This protocol is a conceptual outline based on established Wittig reaction principles for synthesizing similar long-chain cis-alkenols.
-
Preparation of the Phosphonium Salt:
-
React 1-bromoheptane with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form heptyltriphenylphosphonium bromide.
-
Isolate and purify the resulting phosphonium salt.
-
-
Generation of the Ylide:
-
Suspend the heptyltriphenylphosphonium bromide in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to a low temperature (e.g., -78 °C).
-
Add a strong base, such as n-butyllithium or sodium hydride, dropwise to deprotonate the phosphonium salt and generate the deep red-colored ylide.
-
-
Wittig Reaction:
-
Prepare a solution of 7-hydroxyheptanal (or a protected version like 7-(tetrahydro-2H-pyran-2-yloxy)heptanal) in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to stir at low temperature for a specified period, then warm to room temperature to ensure completion.
-
-
Workup and Purification:
-
Quench the reaction by adding a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the organic layer with a suitable solvent (e.g., diethyl ether or hexane).
-
Wash the organic extracts with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to separate the cis-7-Tetradecenol from the triphenylphosphine oxide byproduct and any trans-isomer.
-
-
Characterization:
-
Confirm the structure and stereochemistry of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS. The coupling constant of the vinylic protons in the ¹H NMR spectrum is a key indicator of the double bond geometry (typically smaller for cis-isomers).
-
Figure 1: Conceptual workflow for the synthesis of cis-7-Tetradecenol via the Wittig reaction.
The Biological Significance of cis-7-Tetradecenol
cis-7-Tetradecenol functions as a crucial semiochemical, primarily as a sex pheromone in a variety of moth species. Pheromones are species-specific chemical signals that trigger innate behavioral responses in conspecifics, playing a vital role in mate location and reproductive isolation.
Biosynthesis of Moth Sex Pheromones
The biosynthesis of Type I moth sex pheromones, which includes long-chain alcohols, aldehydes, and acetates, is derived from fatty acid metabolism.[3] The process begins with the de novo synthesis of saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18). A series of enzymatic modifications, including chain-shortening (β-oxidation), desaturation, and reduction, then generate the final pheromone components.
For a C14 alcohol like cis-7-Tetradecenol, the biosynthetic pathway would likely involve:
-
Fatty Acid Synthesis: Production of a C16 or C18 saturated fatty acyl-CoA.
-
Chain Shortening: One or two cycles of β-oxidation to yield a C14 fatty acyl-CoA.
-
Desaturation: A specific Δ7-desaturase enzyme introduces a double bond at the 7th carbon position, forming (Z)-7-tetradecenoyl-CoA. The stereospecificity of this enzyme is critical for producing the cis-isomer.
-
Reduction: A fatty acyl-CoA reductase (FAR) then reduces the acyl-CoA to the corresponding alcohol, cis-7-Tetradecenol.[4]
Figure 2: Generalized biosynthetic pathway for cis-7-Tetradecenol in moths.
Mechanism of Action: Pheromone Reception
The detection of pheromones occurs in specialized olfactory sensory neurons (OSNs) housed within hair-like structures called sensilla on the male moth's antennae. The molecular mechanism of pheromone perception is a complex process involving several key proteins.
Pheromone molecules enter the sensilla and are bound by pheromone-binding proteins (PBPs), which transport the hydrophobic pheromone through the aqueous sensillar lymph to the dendritic membrane of the OSN. Here, the pheromone interacts with a specific pheromone receptor (PR).
Insect PRs are a distinct family of ligand-gated ion channels. They form a heterodimeric complex with a highly conserved co-receptor known as Orco.[5][6] The binding of the specific pheromone molecule to its cognate PR is thought to induce a conformational change in the PR/Orco complex, leading to the opening of a non-selective cation channel. The resulting influx of ions depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the brain, ultimately triggering a behavioral response, such as upwind flight towards the pheromone source. The specificity of this interaction, akin to a "lock-and-key" mechanism, ensures that male moths respond primarily to the pheromone blend of their own species. While specific receptors for cis-7-Tetradecenol have yet to be definitively characterized, research on related moth species has identified PRs that are narrowly tuned to specific long-chain fatty alcohols and their derivatives.[5][7]
Applications in Pest Management: Mating Disruption
The species-specificity and potent behavioral effects of insect sex pheromones make them ideal tools for integrated pest management (IPM). One of the most successful applications is mating disruption, a technique that involves permeating the atmosphere with a synthetic version of the female's sex pheromone.
The high concentration of synthetic pheromone in the environment makes it difficult for male insects to locate calling females, thereby disrupting mating and reducing the subsequent generation of pests.[3][8] This approach is highly targeted, non-toxic to non-target organisms, and can be an effective alternative or supplement to conventional insecticides.
cis-7-Tetradecenol is a component of the pheromone blend for several stored-product moths, including the Indianmeal moth (Plodia interpunctella), a major pest of stored grains, nuts, and processed foods. While much of the research on mating disruption for P. interpunctella has focused on its primary pheromone component, (Z,E)-9,12-tetradecadienyl acetate (ZETA), the principle of using pheromones for control is well-established.[2][3][5][6][8][9][10]
Studies on P. interpunctella using ZETA have demonstrated significant reductions in male moth captures in pheromone-baited traps, a proxy for mating disruption. In some cases, trap capture reduction has been reported to be as high as 85-94%.[8][11] Furthermore, mating success has been shown to be disrupted by up to 93% in controlled experiments.[1] While specific efficacy data for cis-7-Tetradecenol alone in mating disruption for this species is less documented, its role as a component of the natural pheromone blend suggests its potential importance in creating an effective and complete disruptive signal.
| Pest Species | Pheromone Component(s) | Application Method | Efficacy Metric | Observed Effect | Source(s) |
| Plodia interpunctella | (Z,E)-9,12-tetradecadienyl acetate (ZETA) | Dispensers, Sprays | Reduction in male trap capture | 85.0 ± 3.0% reduction | [8] |
| Plodia interpunctella | ZETA (one- and four-component blends) | MSTRS Spraying | Reduction in mating | Up to 93% disruption | [1] |
| Plodia interpunctella | ZETA | High-volume aerosol timed release | Reduction in progeny | No progeny recovered in treated area | [10] |
Table 1: Efficacy of Mating Disruption for Plodia interpunctella using its primary pheromone component.
Analytical Techniques: Electroantennography (EAG)
A cornerstone technique for studying insect olfaction and identifying biologically active semiochemicals is electroantennography (EAG). EAG measures the summated electrical potential from the entire antenna in response to an odorant stimulus. This powerful tool allows researchers to screen compounds for their ability to elicit an olfactory response and to compare the relative sensitivity of an insect's antenna to different chemicals.
Standard Protocol for Electroantennography (EAG)
-
Insect Preparation:
-
Select a healthy, sexually mature male moth (typically 1-3 days post-eclosion).
-
Anesthetize the moth by chilling it on ice or using carbon dioxide.
-
Carefully excise one antenna at its base using micro-scissors.
-
Mount the antenna between two electrodes using a conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode is placed at the tip (a small portion of the tip may be clipped to ensure good electrical contact).
-
-
Odorant Delivery:
-
Prepare serial dilutions of high-purity cis-7-Tetradecenol in a suitable solvent (e.g., hexane or paraffin oil).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
A continuous stream of purified and humidified air is passed over the antenna.
-
The odorant-laden air from the pipette is puffed into the continuous airstream for a defined duration (e.g., 0.5 seconds).
-
-
Data Acquisition and Analysis:
-
The electrical response from the antenna is amplified and recorded using a data acquisition system.
-
The amplitude of the negative voltage deflection (the EAG response) is measured.
-
A dose-response curve can be generated by plotting the EAG response against the logarithm of the odorant concentration. This allows for the determination of the antenna's sensitivity and threshold of detection for cis-7-Tetradecenol.
-
Figure 3: A simplified workflow of an electroantennography (EAG) experiment.
Future Directions and Conclusion
The study of cis-7-Tetradecenol and other insect pheromones is a dynamic field with significant potential for further advancements. Future research will likely focus on:
-
Receptor Deorphanization: Identifying the specific pheromone receptors for cis-7-Tetradecenol in key pest species will provide a deeper understanding of the molecular basis of olfaction and could open new avenues for pest control, such as the development of receptor antagonists or agonists.
-
Biosynthesis in Heterologous Systems: Engineering microorganisms or plants to produce cis-7-Tetradecenol and other pheromones offers a sustainable and potentially more cost-effective alternative to chemical synthesis.[1]
-
Optimizing Mating Disruption Formulations: Research into novel delivery systems, such as nano-encapsulation and controlled-release technologies, can improve the stability and efficacy of pheromone-based pest management products.
-
Synergistic Blends: Investigating the synergistic or antagonistic effects of cis-7-Tetradecenol with other pheromone components and host-plant volatiles can lead to the development of more potent and selective attractants and disruptants.
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Evaluation of Mating Disruption for Suppression of Plodia interpunctella Populations in Retail Stores. (URL: [Link])
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Two fatty acyl reductases involved in moth pheromone biosynthesis. (URL: [Link])
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Mating disruption field trials on Plodia interpunctella (Hubner) captures of male moths was reduced significantly. The results o - CABI Digital Library. (URL: [Link])
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Mating disruption field trials on Plodia interpunctella (Hubner). (URL: [Link])
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Electrophysiological and Behavioral Responses of Plodia interpunctella (Hübner) Females to Aldehyde Volatiles from Dried Fruits. (URL: [Link])
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Simple syntheses of (Z)-7-dodecen-1-ol, (Z)-7-tetradecen-1-yl acetate, (Z)-9-tetradecenal and (Z)-9-hexadecen-1-yl acetate from aleuritic acid. (URL: [Link])
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Evaluation of Mating Disruption for Suppression of Plodia interpunctella Populations in Retail Stores - MDPI. (URL: [Link])
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Mating disruption of Plodia interpunctella in small-scale plots: effects of pheromone blend, emission rates, and population density. (URL: [Link])
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Mating disruption for control of Plodia interpunctella (HUbner) (Lepidoptera: Pyralidae) in dried beans. (URL: [Link])
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Moth pheromone receptors: gene sequences, function, and evolution. (URL: [Link])
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Pheromone Receptor Knock-Out Affects Pheromone Detection and Brain Structure in a Moth. (URL: [Link])
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Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. (URL: [Link])
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Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (URL: [Link])
-
Single mutation to a sex pheromone receptor provides adaptive specificity between closely related moth species. (URL: [Link])
-
Pheromone traps for monitoring Plodia interpunctella (Hübner) (Lepidoptera: Pyralidae) in the presence of mating disruption. (URL: [Link])
-
Persistence of Mating Suppression of the Indian Meal Moth Plodia Interpunctella in the Presence and Absence of Commercial Mating Disruption Dispensers. (URL: [Link])
-
Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. (URL: [Link])
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Utilizing mating disruption in stored product protection: shifting from the past to the future. (URL: [Link])
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Two fatty acyl reductases involved in moth pheromone biosynthesis. (URL: [Link])
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Team:Valencia UPV/Project/modules/biosynthesis. (URL: [Link])
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Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. (URL: [Link])
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Identification and Functional Characterization of Two Putative Pheromone Receptors in the Potato Tuber Moth, Phthorimaea operculella. (URL: [Link])
-
Evolutionary shifts in pheromone receptors contribute to speciation in four Helicoverpa species. (URL: [Link])
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An In-Depth Technical Guide to cis-7-Tetradecenol: Synthesis, Properties, and Applications in Scientific Research
This guide provides a comprehensive technical overview of cis-7-Tetradecenol (CAS RN: 40642-43-1), a long-chain unsaturated fatty alcohol. With a focus on practical application for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis methodologies, potential therapeutic applications, analytical characterization, and safety protocols.
Introduction: The Scientific Significance of cis-7-Tetradecenol
cis-7-Tetradecenol, a molecule with the molecular formula C₁₄H₂₈O, belongs to the class of alkenols.[1] Its structure, featuring a fourteen-carbon chain with a cis-configured double bond at the seventh position and a terminal hydroxyl group, imparts specific chemical reactivity and biological relevance. While found in nature as a component of certain insect pheromones and within some plant species, its utility in the laboratory extends to serving as a versatile synthetic intermediate and a subject of investigation for its potential bioactivities.[1][2] This guide aims to consolidate the available technical information on cis-7-Tetradecenol, providing a foundational resource for its application in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of cis-7-Tetradecenol is paramount for its effective use in experimental settings. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value | Source |
| CAS Number | 40642-43-1 | [3][4][5] |
| Molecular Formula | C₁₄H₂₈O | [3][4][5] |
| Molecular Weight | 212.37 g/mol | [5] |
| Appearance | Colorless Oil (presumed) | |
| Boiling Point | 305.3 °C at 760 mmHg | LookChem |
| Density | 0.846 g/cm³ | LookChem |
| Flash Point | 61 °C | LookChem |
| Refractive Index | 1.458 | LookChem |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate | LookChem |
| Storage Temperature | 2-8°C | LookChem |
Synthesis of cis-7-Tetradecenol: A Stereoselective Approach
The synthesis of cis-7-Tetradecenol with high stereochemical purity is crucial for its application, particularly in pheromone research and as a biological probe where stereochemistry dictates activity. The Wittig reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds with defined stereochemistry and is a preferred method for synthesizing cis-alkenes.[6][7][8] Non-stabilized ylides, in particular, favor the formation of the Z (cis) isomer.[7]
Conceptual Synthesis Workflow via Wittig Reaction
The following diagram illustrates a plausible synthetic route to cis-7-Tetradecenol utilizing the Wittig reaction. This pathway represents a logical and commonly employed strategy for achieving the target molecule.
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Methodological & Application
Application Note: A Comprehensive Guide to the High-Purity Synthesis of cis-7-Tetradecenol
Abstract: This document provides a detailed guide for the synthesis of high-purity cis-7-Tetradecenol, a critical semiochemical for various applications, including integrated pest management. We present two robust synthetic strategies: the Wittig reaction and the semi-hydrogenation of alkynes. Each protocol is accompanied by in-depth explanations of the underlying chemical principles, step-by-step procedures, and methods for purification and characterization to ensure the highest isomeric purity. This guide is intended for researchers, scientists, and professionals in drug development and chemical ecology who require a reliable and well-documented methodology for the production of this important long-chain unsaturated alcohol.
Introduction: The Significance of High-Purity cis-7-Tetradecenol
cis-7-Tetradecenol is a fatty alcohol that functions as a sex pheromone component for numerous lepidopteran species, making it a valuable tool in agricultural pest control.[1][2] The biological activity of pheromones is highly dependent on their stereochemistry; even small amounts of the corresponding trans-isomer or other impurities can significantly reduce or inhibit the desired behavioral response in target insects. Therefore, the development of synthetic routes that afford high isomeric purity is of paramount importance.
This application note details two effective and stereoselective methods for the synthesis of cis-7-Tetradecenol: the Z-selective Wittig reaction and the partial hydrogenation of an alkyne precursor using a poisoned catalyst. We will delve into the mechanistic details that govern the stereoselectivity of these reactions and provide comprehensive protocols for their execution, purification, and subsequent analysis to verify the isomeric integrity of the final product.
Synthetic Strategies for High-Purity cis-7-Tetradecenol
The key to synthesizing cis-7-Tetradecenol with high isomeric purity lies in the stereocontrolled formation of the carbon-carbon double bond. The two primary strategies discussed herein are the Wittig olefination and the semi-hydrogenation of an internal alkyne.
Strategy 1: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[3][4][5] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, such as those with alkyl substituents, typically favor the formation of the Z-alkene.[3][4][6] This selectivity is attributed to the kinetic control of the reaction, where the irreversible formation of a cis-oxaphosphetane intermediate is favored.[3]
Diagram of the Wittig Reaction Workflow:
Caption: Workflow for the synthesis of cis-7-Tetradecenol via the Wittig reaction.
Protocol 1: Wittig Synthesis of cis-7-Tetradecenol
Materials:
-
Heptyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
7-(tetrahydro-2H-pyran-2-yloxy)heptanal (or other suitably protected 7-hydroxyheptanal)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Methanol
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add heptyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Dissolve 7-(tetrahydro-2H-pyran-2-yloxy)heptanal (1 equivalent) in a small amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Extraction:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude protected alcohol in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the acid with a small amount of saturated aqueous sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure cis-7-Tetradecenol.
-
Strategy 2: Semi-hydrogenation of Alkynes
The catalytic semi-hydrogenation of an internal alkyne is another highly effective method for the stereoselective synthesis of cis-alkenes. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), is crucial for this transformation.[7][8][9] The catalyst's surface is modified to prevent over-reduction of the alkene to the corresponding alkane.[7][8] The hydrogenation occurs with syn-addition of hydrogen across the triple bond, leading exclusively to the cis-isomer.[7]
Diagram of the Alkyne Semi-hydrogenation Workflow:
Caption: Workflow for the synthesis of cis-7-Tetradecenol via alkyne semi-hydrogenation.
Protocol 2: Alkyne Semi-hydrogenation Synthesis of cis-7-Tetradecenol
Materials:
-
Tetradec-7-yn-1-ol (or a protected version)
-
Lindlar's catalyst (Pd/CaCO₃, poisoned with lead)
-
Quinoline (optional, as an additional poison)
-
Hydrogen gas (H₂)
-
Hexane or Ethyl acetate (as solvent)
-
Celatom® or filter aid
-
Methanol (if deprotection is needed)
-
p-Toluenesulfonic acid (if deprotection is needed)
Procedure:
-
Preparation for Hydrogenation:
-
Dissolve tetradec-7-yn-1-ol (1 equivalent) in a suitable solvent such as hexane or ethyl acetate in a hydrogenation flask.
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Optionally, add a small amount of quinoline to further deactivate the catalyst and prevent over-reduction.
-
-
Semi-hydrogenation Reaction:
-
Attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere).
-
Pressurize the vessel with hydrogen gas (typically to 1 atm, or slightly above).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the desired alkene. It is critical to stop the reaction once the starting material is consumed to avoid over-reduction to the alkane.
-
-
Workup and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celatom® or another filter aid to remove the catalyst. Wash the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If a protected alcohol was used, proceed with the deprotection step as described in Protocol 1, step 4.
-
Purify the crude product by silica gel column chromatography to yield high-purity cis-7-Tetradecenol.
-
Purification and Characterization
Achieving high purity is the ultimate goal of this synthesis. The following methods are recommended for the purification and characterization of the final product.
Purification
-
Column Chromatography: As detailed in the protocols, silica gel column chromatography is an effective method for removing byproducts such as triphenylphosphine oxide (from the Wittig reaction) or any over-reduced alkane (from the hydrogenation).[10][11]
-
Distillation: For larger scale preparations, vacuum distillation can be an effective purification method for long-chain alcohols.[12][13]
Characterization and Purity Assessment
A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the isomeric purity of the synthesized cis-7-Tetradecenol.
| Analytical Technique | Purpose | Expected Observations for cis-7-Tetradecenol |
| ¹H NMR Spectroscopy | Structural elucidation and determination of isomeric ratio. | The vinyl protons of the cis-isomer typically appear as a multiplet around 5.3-5.4 ppm. The coupling constant (J-coupling) between the vinyl protons is smaller for the cis-isomer (typically 6-12 Hz) compared to the trans-isomer (typically 12-18 Hz). Integration of the signals corresponding to the cis and trans isomers can be used to determine the isomeric ratio.[14] |
| ¹³C NMR Spectroscopy | Structural confirmation. | The allylic carbons of the cis-isomer are shielded (appear at a lower chemical shift) compared to the trans-isomer. |
| Gas Chromatography (GC) | Purity assessment and separation of isomers. | A suitable capillary GC column can often separate the cis and trans isomers, allowing for their quantification. The cis-isomer typically has a slightly shorter retention time than the trans-isomer on standard non-polar columns.[] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural confirmation and impurity identification. | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a tetradecenol. This technique is particularly useful for identifying any byproducts.[] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | A broad O-H stretch around 3300 cm⁻¹, C-H stretches just below 3000 cm⁻¹, and a C=C stretch around 1650 cm⁻¹ (which may be weak for a symmetrically substituted alkene) are expected. |
Table 1: Analytical techniques for the characterization and purity assessment of cis-7-Tetradecenol.
Conclusion
The synthesis of high-purity cis-7-Tetradecenol is readily achievable through stereoselective methods such as the Wittig reaction with non-stabilized ylides or the semi-hydrogenation of internal alkynes using a poisoned catalyst. The choice of synthetic route may depend on the availability of starting materials and the scale of the reaction. Careful execution of the chosen protocol, coupled with rigorous purification and comprehensive analytical characterization, is essential to obtain a product with the high isomeric purity required for its biological applications. The protocols and analytical guidelines presented in this application note provide a robust framework for researchers and scientists to successfully synthesize and validate high-purity cis-7-Tetradecenol.
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Application Note: High-Sensitivity GC-MS Analysis of cis-7-Tetradecenol for Research and Pheromone Applications
Abstract
This application note provides a comprehensive guide for the sensitive and reliable analysis of cis-7-Tetradecenol, a significant long-chain unsaturated alcohol often found as a component of insect pheromones. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for identifying and quantifying such semiochemicals, which are typically present at trace levels within complex biological or environmental matrices.[1] The protocols herein detail optimized methods for sample preparation, chemical derivatization to enhance chromatographic performance, and instrumental parameters for both qualitative and quantitative analysis. By explaining the causality behind methodological choices, this guide is designed to equip researchers, chemists, and drug development professionals with a robust framework for achieving high-quality, reproducible results.
Introduction: The Analytical Challenge of Semiochemicals
cis-7-Tetradecenol (C₁₄H₂₈O, M.W. 212.37 g/mol ) is a key semiochemical used for communication in numerous insect species.[2][3][4] Its precise detection and quantification are crucial for applications ranging from chemical ecology research and the development of sustainable pest management strategies to the discovery of novel bioactive compounds.[1] The primary analytical challenges stem from its low native concentration and the complexity of the sample matrix (e.g., insect gland extracts, air samples, or synthetic reaction mixtures).
GC-MS provides the necessary sensitivity and specificity for this task. Gas chromatography separates the volatile components of a mixture, while mass spectrometry provides detailed molecular information, allowing for confident identification and accurate quantification.[5] This note presents a self-validating system, from sample collection to final data interpretation, ensuring high scientific integrity.
Sample Preparation Strategy: Isolating the Target Analyte
The goal of sample preparation is to efficiently extract cis-7-Tetradecenol from its matrix while minimizing contaminants and analyte loss. The choice of method depends on the sample type and the research question.
Protocol 1.1: Solvent Extraction for Biological Tissues
This method is ideal for extracting pheromones directly from insect glands or other tissues.
Causality: The use of a non-polar solvent like hexane is based on the "like-dissolves-like" principle. cis-7-Tetradecenol, being a long-chain alcohol, has significant non-polar character, ensuring efficient solubilization in hexane. The addition of an internal standard (IS) at the outset is critical for accurate quantification, as it corrects for any analyte loss during the multi-step extraction and concentration process.
Materials:
-
Anhydrous sodium sulfate
-
Internal Standard (IS) solution (e.g., a non-interfering long-chain alcohol or acetate of known concentration)
-
Glass vials (2 mL) with PTFE-lined caps
-
Microsyringe
-
Nitrogen gas evaporator
Procedure:
-
Tissue Dissection: Carefully dissect the target tissue (e.g., pheromone gland) and place it into a 2 mL glass vial.[1]
-
Internal Standard Spiking: Add a precise volume of the IS solution directly to the tissue in the vial.
-
Extraction: Add 500 µL of high-purity hexane. Seal the vial and vortex for 1 minute to ensure thorough extraction.[1] Allow the sample to sit for 30 minutes at room temperature.
-
Drying: Carefully transfer the hexane supernatant to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, concentrate the extract to a final volume of ~100 µL under a gentle stream of nitrogen gas. Avoid complete dryness to prevent loss of the semi-volatile analyte.
-
Storage: Store the final extract at -20°C or below in a sealed vial until GC-MS analysis to prevent degradation.[7]
Protocol 1.2: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique ideal for analyzing volatile emissions from a sample without direct extraction.[1][8]
Causality: This method samples the vapor phase (headspace) in equilibrium with the sample. Heating the sample increases the vapor pressure of semi-volatile compounds like cis-7-Tetradecenol, enhancing their adsorption onto the SPME fiber. The choice of fiber coating (e.g., PDMS/DVB) is crucial for effectively trapping compounds of intermediate polarity.[1]
Materials:
-
SPME holder and fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)[1]
-
Glass vials (e.g., 10 or 20 mL) with septa
-
Heating block or water bath
Procedure:
-
Sample Placement: Place the sample (e.g., a live insect, excised gland) into a glass vial and seal it with a septum.[1]
-
Equilibration & Adsorption: Gently heat the vial (e.g., 50-60°C) for 10-15 minutes to allow the headspace to equilibrate.[1]
-
Extraction: Expose the SPME fiber to the headspace by piercing the septum. Maintain the temperature for a defined period (e.g., 30-60 minutes) to allow pheromones to adsorb onto the fiber.
-
Desorption: Retract the fiber into the needle and immediately introduce it into the hot GC-MS injector for thermal desorption and analysis.[1]
Derivatization for Enhanced Chromatographic Performance
While direct analysis is possible, derivatizing long-chain alcohols can significantly improve their GC-MS performance.
Rationale: The polar hydroxyl (-OH) group of cis-7-Tetradecenol can cause peak tailing on standard non-polar GC columns and may be subject to thermal degradation. Converting the -OH group to a non-polar trimethylsilyl (TMS) ether via silylation reduces polarity, increases volatility, and improves thermal stability, resulting in sharper, more symmetrical peaks and enhanced sensitivity.[9][10][11][12]
Protocol 2.1: Trimethylsilylation (TMS) of cis-7-Tetradecenol
Materials:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9][12]
-
High-purity solvent (e.g., pyridine or hexane)
-
Heating block
Procedure:
-
Ensure the sample extract is completely dry. If necessary, evaporate the solvent under a stream of nitrogen.
-
Add 50 µL of solvent (e.g., pyridine) to redissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS reagent. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended.[12]
-
Seal the vial tightly and heat at 70-90°C for 45 minutes to ensure the reaction goes to completion.[9]
-
Cool the vial to room temperature before injection into the GC-MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cis-7-Tetradecen-1-ol [webbook.nist.gov]
- 3. cis-7-Tetradecen-1-ol [webbook.nist.gov]
- 4. cis-7-Tetradecen-1-ol [webbook.nist.gov]
- 5. scioninstruments.com [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Sci-Hub. Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols / Journal of Chromatographic Science, 1968 [sci-hub.box]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Notes and Protocols for Electroantennography (EAG) with cis-7-Tetradecenol
Introduction: Decoding Olfactory Signals with Electroantennography
Electroantennography (EAG) is a powerful electrophysiological technique that provides a direct measure of the olfactory sensory output from an insect's antenna to the brain.[1][2] By measuring the summed electrical potential changes from numerous olfactory receptor neurons upon exposure to an odorant, EAG allows researchers to quantify the sensitivity of an insect's olfactory system to specific volatile compounds. This application note provides a detailed protocol for conducting EAG experiments using cis-7-Tetradecenol, a known semiochemical, with a focus on the diamondback moth, Plutella xylostella, a significant agricultural pest. While the primary pheromone blend of P. xylostella consists of other compounds, minor components and analogs play a crucial role in modulating behavior, and understanding their reception is vital for developing effective pest management strategies.[3][4][5]
The fundamental principle of EAG lies in treating the insect antenna as a biological electrode. When odorant molecules enter the sensilla on the antenna, they bind to olfactory receptors on the dendrites of olfactory receptor neurons (ORNs). This binding event initiates a depolarization of the neuron's membrane, generating an electrical potential. The EAG setup records the summated potential of many responding ORNs, resulting in a characteristic negative voltage deflection, the amplitude of which generally correlates with the intensity of the stimulus.[1][6]
This guide is designed for researchers, scientists, and drug development professionals seeking to employ EAG as a tool for screening semiochemicals, elucidating structure-activity relationships, and developing novel insect attractants or repellents.
I. Foundational Principles of Olfactory Transduction in Insects
A robust understanding of the underlying biology is critical for designing and interpreting EAG experiments. The insect olfactory system is a marvel of sensitivity and specificity.
-
Signal Reception: Odorants, such as cis-7-Tetradecenol, are first captured by porous, hair-like structures on the antenna called sensilla.[3]
-
Transport: Inside the sensilla, odorant-binding proteins (OBPs) are thought to bind to the hydrophobic odorant molecules and transport them through the aqueous sensillum lymph to the neuronal dendrites.
-
Receptor Activation: The odorant-OBP complex interacts with specific olfactory receptors (ORs), which are transmembrane proteins located on the dendritic membrane of ORNs. Each ORN typically expresses a specific OR, conferring its sensitivity to a particular range of odorants.
-
Signal Transduction: Upon binding, the OR, in conjunction with its co-receptor (Orco), forms a ligand-gated ion channel. The influx of cations through this channel leads to the depolarization of the ORN membrane, generating a receptor potential.
-
EAG Signal Generation: The EAG technique measures the global, summated receptor potentials of a large population of ORNs across the antenna. This collective response provides a reliable measure of the antenna's overall sensitivity to the presented chemical stimulus.
II. Experimental Design and Key Parameters
A successful EAG experiment hinges on the careful control of several key variables. The following table summarizes critical parameters and provides evidence-based recommendations for working with cis-7-Tetradecenol and Plutella xylostella.
| Parameter | Recommendation | Rationale |
| Test Insect | Diamondback Moth (Plutella xylostella) | A globally significant pest of cruciferous crops with a well-characterized olfactory system. While cis-7-Tetradecenol is not a primary pheromone component, related compounds are known to influence its behavior, making it a relevant model for studying analog responses.[3][4][5] |
| Pheromone | cis-7-Tetradecenol | A C14 alcohol, a common structural motif in lepidopteran pheromones. |
| Solvent | High-purity Hexane or Paraffin Oil | These solvents are volatile and have low intrinsic EAG activity, minimizing interference with the measurement of the test compound's response.[3] |
| Concentration Range | 1 ng/µL to 100 µg/µL | A logarithmic series of dilutions (e.g., 0.01, 0.1, 1, 10, 100 µg) is recommended to construct a dose-response curve. This range typically encompasses the threshold of detection and the saturation point of the antennal response. |
| Positive Control | Primary pheromone component of P. xylostella (e.g., (Z)-11-hexadecenal) | A positive control with a known strong EAG response is essential to verify the viability of the antennal preparation throughout the experiment. |
| Negative Control | Solvent only (Hexane or Paraffin Oil) | The negative control ensures that the observed responses are due to the test compound and not the solvent or the air puff stimulus. |
| Stimulus Delivery | Filter paper in a Pasteur pipette | A standardized and reproducible method for delivering a pulse of odorant-laden air to the antenna. |
| Airflow | Purified and humidified air | Continuous, clean, and humidified airflow over the preparation maintains its physiological viability and provides a stable baseline. |
III. Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for obtaining reliable EAG recordings.
A. Preparation of Solutions and Stimulus Cartridges
-
Stock Solution: Prepare a stock solution of cis-7-Tetradecenol at a concentration of 10 mg/mL in high-purity hexane.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 100 µg/µL, 10 µg/µL, 1 µg/µL, 0.1 µg/µL, 0.01 µg/µL, and 1 ng/µL).
-
Control Solutions: Prepare a positive control solution (e.g., (Z)-11-hexadecenal at 10 µg/µL) and a negative control (solvent only).
-
Stimulus Cartridges:
-
Cut small strips of filter paper (e.g., 1 cm x 2 cm).
-
Using a microliter syringe, apply 10 µL of each test solution onto a separate filter paper strip.
-
Insert the filter paper strip into a clean Pasteur pipette, ensuring it does not obstruct airflow.
-
Seal the ends of the pipette with parafilm to prevent premature evaporation of the stimulus. Prepare fresh cartridges for each experiment.
-
B. Electrode Preparation
-
Pulling Capillaries: Use a microelectrode puller to create two glass capillary microelectrodes with fine tips.
-
Filling Electrodes: Fill the microelectrodes with an appropriate insect saline solution (e.g., Ringer's solution) using a fine needle syringe. Ensure there are no air bubbles trapped in the tips.
-
Chloridizing Silver Wires: The silver wires that will be inserted into the glass electrodes should be chloridized by immersing them in bleach until they turn a dark, matte gray. This creates a stable Ag/AgCl electrode, minimizing electrical noise.
C. Insect Preparation and Mounting
-
Anesthetization: Anesthetize an adult male Plutella xylostella by chilling it on ice or in a freezer for 1-2 minutes.
-
Antenna Excision: Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.
-
Mounting:
-
Place a small amount of conductive gel or wax on the electrode holder.
-
Gently place the head of the moth into the gel, securing it in place.
-
Insert the reference electrode into the base of the excised antenna or the head capsule.
-
Carefully bring the recording electrode into contact with the distal tip of the antenna. A small cut at the tip can improve electrical contact.
-
The following diagram illustrates the general workflow for preparing the insect and stimulus for an EAG experiment.
Caption: Experimental workflow for EAG preparation.
D. Data Acquisition
-
Setup Assembly: Place the mounted antenna preparation within a Faraday cage to shield it from external electrical noise. Position the outlet of the stimulus delivery tube approximately 1 cm from the antenna.
-
Amplification and Digitization: Connect the electrodes to a high-impedance DC amplifier. The amplified signal is then sent to a data acquisition interface connected to a computer.
-
Baseline Stabilization: Allow the preparation to acclimate to the continuous airflow for several minutes until a stable baseline is observed in the recording software.
-
Stimulus Presentation:
-
Begin by presenting the negative control (solvent) to ensure no response is elicited.
-
Present the stimuli in ascending order of concentration, from the lowest to the highest.
-
Deliver a puff of air (typically 0.5-1 second) through the stimulus cartridge.
-
Allow sufficient time (at least 30-60 seconds) between stimuli for the antenna to recover and the baseline to stabilize.
-
Present the positive control periodically throughout the experiment to monitor the health of the preparation.
-
This diagram illustrates the key components of a typical EAG setup.
Caption: Diagram of a typical EAG setup.
IV. Data Analysis and Interpretation
-
Measurement: The response to each stimulus is measured as the peak amplitude of the negative voltage deflection from the baseline, typically in millivolts (mV).
-
Normalization: To account for variability between different antennal preparations, responses are often normalized. A common method is to express the response to each test compound as a percentage of the response to a standard reference compound (e.g., the positive control).
-
Normalized Response (%) = (Response to Test Compound / Response to Positive Control) x 100
-
-
Dose-Response Curve: Plot the mean normalized EAG responses against the logarithm of the stimulus concentration. This allows for the determination of the detection threshold and the concentration at which the response saturates.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences in the responses to different concentrations of cis-7-Tetradecenol and between the test compound and the controls.
V. Self-Validating Systems and Trustworthiness
To ensure the integrity and reproducibility of your EAG data, incorporate the following self-validating checks into your protocol:
-
Preparation Viability: The response to the positive control should remain relatively consistent throughout the experiment. A significant decline in the positive control response (e.g., >25-30% decrease) indicates that the antennal preparation is deteriorating, and the data collected after this point may not be reliable.
-
Baseline Stability: A drifting or noisy baseline can obscure small EAG responses and indicates a problem with the electrical connections, the grounding, or the health of the preparation.
-
Control Responses: Consistently observe a minimal to no response to the negative control. Any significant response to the solvent alone suggests contamination or an issue with the delivery system.
-
Replication: Perform recordings on multiple individuals (a minimum of 5-8 replicates is recommended) to ensure the observed responses are consistent and representative of the species.
By adhering to these principles and the detailed protocol outlined above, researchers can confidently employ electroantennography to investigate the olfactory world of insects and leverage this knowledge for innovative applications in pest management and chemical ecology.
VI. References
-
Schal, C. (n.d.). Pheromone antagonism in Plutella xylostella (Linnaeus) by sex pheromones of two sympatric noctuid moths. Schal Lab. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative EAG response (± SD) of P. xylostella shown by 10 µg of 2 and 6–28. Retrieved from [Link]
-
Tacain, J., et al. (2016). Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.). Agrociencia Uruguay, 20(2), 10-18. Retrieved from [Link]
-
Zhao, P., et al. (2024). Inhibition Effect of Non-Host Plant Volatile Extracts on Reproductive Behaviors in the Diamondback Moth Plutella xylostella (Linnaeus). Insects, 15(4), 234. Retrieved from [Link]
-
Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]
-
Wikipedia. (n.d.). Electroantennography. Retrieved from [Link]
-
Lee, S., et al. (2005). Sex Pheromone Composition of the Diamondback Moth, Plutella xylostella (L) in Korea. Journal of Asia-Pacific Entomology, 8(2), 155-161. Retrieved from [Link]
-
Li, X., et al. (2023). Behavioral, Electrophysiological, and Toxicological Responses of Plutella xylostella to Extracts from Angelica pubescens. Plants, 12(14), 2596. Retrieved from [Link]
-
Wang, G., et al. (2015). Electrophysiological Responses and Field Attractants of Plutella xylostella Adults to Volatiles from Brassica oleracea. Journal of Agricultural and Food Chemistry, 63(43), 9573-9580. Retrieved from [Link]
-
Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG). Retrieved from [Link]
-
Zhang, Y., et al. (2023). Electroantennogram and behavioural responses of Plutella xylostella to volatiles from the non-host plant Mentha spicata. Journal of Applied Entomology, 147(6), 514-522. Retrieved from [Link]
-
ResearchGate. (n.d.). Electroantennogram (EAG) responses of female Grapholita molesta (a) and.... Retrieved from [Link]
-
Lu, P., et al. (2012). The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management. Frontiers in Physiology, 13, 1052849. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Behavioral, Electrophysiological, and Toxicological Responses of Plutella xylostella to Extracts from Angelica pubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. scielo.edu.uy [scielo.edu.uy]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Formulation of cis-7-Tetradecenol Lures for Insect Pest Management
Abstract: This document provides a comprehensive technical guide for researchers and pest management professionals on the formulation of insect lures containing cis-7-tetradecenol. It covers the underlying principles of controlled-release technology, detailed step-by-step protocols for three primary formulation methods—rubber septa, polymeric matrices, and microencapsulation—and robust quality control procedures using gas chromatography-mass spectrometry (GC-MS). The guide is designed to offer both theoretical understanding and practical, field-proven methodologies for developing effective and stable pheromone-based insect traps.
Introduction: The Role of cis-7-Tetradecenol in Integrated Pest Management
cis-7-Tetradecenol is a long-chain fatty alcohol that functions as a sex pheromone component for various insect species, particularly within the order Lepidoptera (moths and butterflies). Pheromones are chemical signals used for intraspecific communication, influencing behaviors such as mating and aggregation.[1][2][3] The targeted use of synthetic pheromones like cis-7-tetradecenol is a cornerstone of modern Integrated Pest Management (IPM) programs.
Unlike broad-spectrum insecticides, pheromone-based strategies offer high species-specificity, minimizing harm to non-target organisms and beneficial insects.[1] They are employed for monitoring pest populations to time insecticide applications more effectively, for mass trapping to reduce pest numbers directly, or for mating disruption, where a high concentration of synthetic pheromone in the environment prevents males from locating females, thereby suppressing reproduction.[4][5][6]
The efficacy of a pheromone lure is critically dependent on its formulation. An ideal formulation protects the active ingredient from environmental degradation (e.g., UV light, oxidation) and ensures a consistent, controlled release of the volatile compound over a prolonged period.[1][4][7] This guide details the scientific rationale and practical application of the most common and effective formulation technologies.
Chemical Properties of cis-7-Tetradecenol:
-
Molecular Formula: C₁₄H₂₈O[8]
-
Molecular Weight: 212.37 g/mol [8]
-
Appearance: Oily liquid
-
Volatility: Relatively high, requiring a controlled-release matrix for field application.
-
Stability: Susceptible to oxidation and isomerization, particularly when exposed to UV light and air.[9]
Core Principles of Controlled-Release Formulations
The primary objective in formulating a pheromone lure is to mimic the natural release rate of the insect, maintaining an effective concentration in the atmosphere around the trap for an extended duration. This is achieved through controlled-release technology, which governs the rate at which the active ingredient moves from the lure (the reservoir) into the environment.[1][10]
Key mechanisms and formulation types include:
-
Reservoir Systems (e.g., Rubber Septa): The pheromone is absorbed into a porous, inert carrier. Release is governed by the diffusion of the pheromone through the carrier matrix and its subsequent volatilization from the surface. This is a simple, cost-effective, and widely used method.[11][12]
-
Matrix Systems (e.g., Polymeric Dispensers): The pheromone is homogeneously dispersed throughout a solid polymer matrix. Release occurs as the pheromone molecules migrate through the polymer to the surface. The release rate can be precisely tailored by altering the polymer's chemical composition, crystallinity, and physical shape.[13][14][15]
-
Encapsulation Systems (e.g., Microcapsules): A liquid or solid core of the pheromone is enclosed within a thin polymer shell.[7][16] This method offers excellent protection against environmental degradation and is suitable for creating sprayable formulations for large-area applications like mating disruption.[4][5][7]
Experimental Protocols for Lure Formulation
The following protocols provide detailed, step-by-step instructions for preparing cis-7-tetradecenol lures using the three core technologies.
Protocol 1: Loading onto Rubber Septa Dispensers
This method is the most accessible for laboratory-scale and research applications due to its simplicity and low cost. The rubber septum acts as a passive reservoir from which the pheromone slowly volatilizes.
Causality and Scientific Rationale: The choice of solvent is critical; it must fully dissolve the pheromone without reacting with it and be volatile enough to evaporate completely, leaving only the active ingredient embedded in the septum's polymer matrix.[17][18] Hexane is commonly used due to its high volatility and chemical inertness.[11][19] The porous nature of the rubber allows it to absorb the pheromone solution, and after the solvent evaporates, the pheromone is released over time via diffusion. The rate of release is influenced by the type of rubber, pheromone loading dose, temperature, and airflow.[20]
Materials:
-
cis-7-Tetradecenol (≥95% purity)
-
High-purity hexane (HPLC grade)
-
Adjustable micropipettes (10-100 µL range)
-
Small glass vials (e.g., 2 mL)
-
Vortex mixer
-
Fume hood
-
Forceps
-
Heat-sealable foil pouches for storage
Procedure:
-
Safety First: Perform all steps in a certified chemical fume hood. Wear nitrile gloves, safety glasses, and a lab coat.
-
Prepare Pheromone Stock Solution:
-
Calculate the desired amount of cis-7-tetradecenol per lure (a common starting point is 100-1000 µg).
-
Prepare a stock solution in hexane. For example, to create a 10 mg/mL solution, dissolve 100 mg of cis-7-tetradecenol in 10 mL of hexane in a glass vial.
-
Cap the vial and vortex thoroughly until the pheromone is completely dissolved.
-
-
Loading the Septa:
-
Using forceps, place a single rubber septum on a clean, inert surface inside the fume hood.
-
Based on the stock solution concentration, calculate the volume needed for the desired dose. For a 100 µg dose from a 10 mg/mL solution, you would need 10 µL.
-
Using a micropipette, carefully apply the calculated volume of the pheromone solution directly onto the center of the septum.[11] Allow the solution to absorb fully.
-
-
Solvent Evaporation:
-
Packaging and Storage:
Caption: Workflow for formulating cis-7-tetradecenol lures using rubber septa.
Protocol 2: Polymeric Matrix Dispenser Formulation (Conceptual Workflow)
This industrial-scale method involves incorporating the pheromone directly into a polymer melt, which is then shaped into a dispenser (e.g., fibers, tubes, flakes). This allows for highly controlled, long-duration release profiles.
Causality and Scientific Rationale: The release of the pheromone is governed by Fickian diffusion through the polymer matrix.[13] The choice of polymer is crucial; polymers like poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (PHB) or polycaprolactone (PCL) can be selected based on their diffusion coefficients and crystallinity to achieve different release rates.[13] Additives such as plasticizers can be used to modify the polymer's properties and further tune the release kinetics.[14] This method provides excellent protection for the pheromone until it reaches the surface of the dispenser.
Materials:
-
cis-7-Tetradecenol
-
Thermoplastic polymer pellets (e.g., LDPE, PCL, PHB)
-
Antioxidants or UV stabilizers (optional)
-
Twin-screw extruder or similar melt-processing equipment
-
Pelletizer or fiber spinning/drawing equipment
Procedure (Conceptual):
-
Pre-Blending: The polymer pellets, liquid cis-7-tetradecenol, and any optional additives (like antioxidants) are pre-mixed in the desired ratios.
-
Melt Extrusion: The mixture is fed into a heated extruder. The heat melts the polymer, and the screw mechanism ensures a homogeneous dispersion of the pheromone throughout the molten polymer matrix.
-
Shaping: The molten, pheromone-infused polymer is forced through a die to form the desired shape, such as a continuous tube, filament, or sheet.
-
Cooling and Solidification: The shaped polymer is cooled rapidly in a water bath or with air jets to solidify the matrix, trapping the pheromone inside.
-
Finishing: The solidified polymer is cut to the desired length (for tubes or lures) or spooled (for fibers).
-
Packaging: The final dispensers are packaged in airtight, light-proof materials to prevent pheromone loss before use.
Caption: Conceptual workflow for polymeric matrix dispenser formulation.
Protocol 3: Microencapsulation via Interfacial Polymerization
This advanced technique creates a sprayable formulation where microscopic droplets of pheromone are encased in a protective polymer shell. It is ideal for mating disruption over large agricultural areas.[5][7]
Causality and Scientific Rationale: This process leverages the principles of emulsion and polymerization chemistry. An oil-in-water emulsion is formed with the pheromone constituting the dispersed "oil" phase. Polymer precursors, one soluble in the oil phase and the other in the water phase, react at the oil-water interface, forming a solid polymer membrane (the microcapsule wall) around each pheromone droplet.[7] The thickness and permeability of this wall can be controlled by adjusting reaction conditions and monomer concentrations, thereby dictating the pheromone release rate.[16] The shell provides a robust barrier against premature degradation from sunlight and oxidation.[4][7]
Materials:
-
Oil Phase: cis-7-tetradecenol, a diisocyanate or acid chloride (e.g., polymethylene polyphenylisocyanate), and an organic solvent if needed.
-
Aqueous Phase: Water, a protective colloid/emulsifier (e.g., polyvinyl alcohol), and a polyamine (e.g., diethylenetriamine).
-
High-shear homogenizer or overhead stirrer.
-
Reaction vessel (beaker).
-
pH meter.
Procedure:
-
Prepare Aqueous Phase: In the reaction vessel, dissolve the polyvinyl alcohol in water with gentle heating and stirring to create the continuous phase.
-
Prepare Oil Phase: In a separate container, thoroughly mix the cis-7-tetradecenol with the oil-soluble monomer (e.g., isocyanate).
-
Emulsification: While vigorously stirring the aqueous phase with a high-shear homogenizer, slowly add the oil phase. Continue homogenization until a stable emulsion with the desired droplet size is formed (typically 10-100 µm).
-
Initiate Polymerization: Add the water-soluble monomer (e.g., polyamine) to the emulsion while maintaining moderate stirring. The polymerization reaction will begin immediately at the surface of the oil droplets.
-
Cure the Capsules: Allow the reaction to proceed for several hours at room temperature or with gentle heating to ensure the capsule walls are fully formed and hardened.
-
Isolation: The resulting suspension of microcapsules can be used directly as a sprayable formulation or the capsules can be isolated by filtration or centrifugation, washed, and dried into a powder.
Caption: Workflow for microencapsulation of cis-7-tetradecenol.
Quality Control and Release Rate Analysis
Self-validating protocols require robust quality control (QC). For pheromone lures, QC involves verifying the identity and purity of the active ingredient and, most importantly, quantifying its release rate over time to ensure field performance. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical tool for this purpose.[21][22][23][24]
Protocol 4: GC-MS Analysis of Lure Performance
A. Purity and Load Verification (Residual Analysis): This procedure confirms the correct amount of pheromone was loaded and that it has not degraded.
-
Extraction: Take a newly formulated lure (time zero) and place it in a vial with a known volume of a suitable solvent (e.g., 1 mL of hexane).
-
Sonication: Sonicate the vial for 15-30 minutes to extract all the pheromone from the dispenser into the solvent.
-
Analysis: Inject an aliquot of the hexane extract into the GC-MS.
-
Quantification: Compare the peak area of cis-7-tetradecenol to a calibration curve prepared from known standards to determine the total amount of pheromone recovered. This should match the intended loading dose. The mass spectrum will confirm its chemical identity.
B. Release Rate Determination (Emission Analysis): This procedure measures the amount of pheromone volatilized from the lure over time.
-
Aging: Place a set of lures in a temperature- and humidity-controlled chamber with constant airflow to simulate field conditions.[20][21]
-
Volatile Collection: At specified time intervals (e.g., 24h, 48h, 1 week, 2 weeks), select a lure and place it in a sealed glass chamber.[21]
-
Trapping: Draw a known volume of air from the chamber through an adsorbent trap (e.g., a tube containing activated carbon or a Solid Phase Microextraction (SPME) fiber) for a set period (e.g., 24 hours).[21] This captures the released pheromone.
-
Analysis:
-
For adsorbent tubes, the trapped volatiles are desorbed (either thermally or with a solvent) and injected into the GC-MS.[23]
-
For SPME, the fiber is directly inserted into the GC injection port for thermal desorption.
-
-
Calculation: Quantify the amount of cis-7-tetradecenol captured using a calibration curve. The release rate is expressed as µ g/day .
-
Repeat: Repeat the process at each time interval to build a release profile curve.
Caption: Workflow for determining pheromone release rate via GC-MS.
Data Presentation: Comparative Release Profiles
The data obtained from the release rate analysis can be summarized to compare the performance of different formulations.
| Formulation Type | Initial Load (µg) | Day 1 Release (µg) | Day 14 Release (µg) | Day 28 Release (µg) | Key Characteristics |
| Rubber Septum | 500 | 45.2 | 15.5 | 5.1 | High initial release, logarithmic decay.[17] |
| Polymeric Matrix | 500 | 18.1 | 16.5 | 14.8 | Near zero-order (constant) release. |
| Microcapsule | 500 | 22.5 | 19.8 | 17.3 | Consistent release, excellent stability. |
Note: Data are hypothetical and for illustrative purposes.
Field Application and Best Practices
-
Trap Placement: For monitoring, traps should be placed according to established guidelines for the target pest, often at a specific height within the crop canopy and spaced adequately to avoid interference.[20][25]
-
Handling: Always wear gloves when handling lures to avoid contamination.[26] Do not touch lures intended for different insect species with the same pair of gloves.
-
Replacement Interval: The lure's field life is determined by its release profile. Replace lures according to the manufacturer's or your own QC data (e.g., every 4-6 weeks) to ensure continuous trap efficacy.[25][26]
-
Environmental Factors: High temperatures will generally increase the pheromone release rate, potentially shortening the lure's effective lifespan.[20] Formulations like microcapsules or those with UV stabilizers are better suited for environments with intense sunlight.[7]
References
- Development of Microencapsulated Pheromone Formulations. (1982).
- Microencapsulation of pheromone-analogue and measurement of the sustained release.
- Slow-Release Pheromone Microcapsules. SAS Nanotechnologies.
- Optimization of pheromone lure and trap design for monitoring the fir coneworm, Dioryctria abietivorella. USDA Forest Service.
- How to Control the Release Behavior of Insect Sex Pheromones Using Nanomicro Fiber: Insights from Experiment and Molecular Dynamics Simulation. (2025).
- The Science of Microencapsul
- Research Progress on Controlled Release Technology for Insect Pheromones. (2019). Chinese Journal of Applied Chemistry.
- Microparticle Dispensers for the Controlled Release of Insect Pheromones. American Chemical Society.
- Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Str
- cis-7-Tetradecenol. PubChem.
- Controlled-Release Devices for Pheromones. (1999). Taylor & Francis eBooks.
- Seconds-Long Preexposures to Pheromone from Rubber Septum or Polyethelene Tube Dispensers Alters Subsequent Behavioral Responses of Male Grapholita molesta (Lepidoptera: Tortricidae) in a Sustained-Flight Tunnel. Oxford Academic.
- Manual for Skill Development of Farmers for Production of IPM inputs in IPM Seva Kendra.
- Melt processable insect repellent infused polymer formulations for textile applic
- Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Lepidoptera: Noctuidae). (2025). PMC - NIH.
- Pheromone Release Ratio Variability Affected by Rubber Septa and Solvent.
- Pheromone release ratio variability affected by rubber septa and solvent. (2015). PubMed.
- Scent releasing silicone septa: A versatile method for bioassays with vol
- Evaluation of Pheromone Lure as Mass-Trapping Tools for Western Flower Thrips. (2025).
- Effects of Pheromone Loading, Dispenser Age, and Trap Height on Pheromone Trap Catches of the Oriental Fruit Moth in Apple Orchards. (2006). Schal Lab.
- Process for preparing sustained-release lure for combating pests.
- FAW PheroLure. Insect Science.
- Scent releasing silicone septa: A versatile method for bioassays with vol
- Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. (2024). PMC - NIH.
- Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths.
- Insecticidal Polymer Matrix Comprising HDPE and LDPE.
- Biodegradable floating hydrogel baits as larvicide delivery systems against mosquitoes. AIR Unimi.
- Plastic formulation for fishing lures and a method for making the same.
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- Formulation Optimiz
- Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. (2018). Frontiers in Cellular Neuroscience.
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- The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphoris suturalis and potential application in pest management. (2022). PMC - PubMed Central.
- The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and p. (2022). Frontiers.
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Application Notes and Protocols for Controlled-Release Dispensers of cis-7-Tetradecenol
Introduction: The Role of cis-7-Tetradecenol in Integrated Pest Management
cis-7-Tetradecenol, a long-chain unsaturated alcohol, is a critical semiochemical, acting as a key component of the female-produced sex pheromone for several significant agricultural pests, particularly moths within the order Lepidoptera.[1][2] Its application in integrated pest management (IPM) programs is a cornerstone of modern, sustainable agriculture, offering a highly specific and ecologically sound alternative to broad-spectrum pesticides.[3][4] Effective pest control strategies, such as mating disruption and population monitoring, hinge on the precise, controlled release of this volatile compound to manipulate insect behavior.[4][5]
However, the inherent volatility and susceptibility to environmental degradation of pheromones like cis-7-Tetradecenol present a significant challenge.[3][4] Direct application is impractical as the compound would dissipate and degrade rapidly. Therefore, advanced controlled-release technologies are essential to protect the pheromone and ensure its release at a stable, effective concentration over a prolonged period, mimicking the natural emission of a female moth.[4][5][6]
This document provides a comprehensive guide for researchers and drug development professionals on the formulation, characterization, and evaluation of controlled-release dispensers for cis-7-Tetradecenol. The protocols herein are designed to be self-validating, with an emphasis on the scientific principles that govern the selection of materials and experimental parameters.
Principles of Controlled Release for Volatile Semiochemicals
The primary objective of a controlled-release dispenser is to maintain the atmospheric concentration of the pheromone in a target area at an optimal level for an extended duration (e.g., an entire growing season).[4] This is achieved by encapsulating or embedding the active ingredient within a carrier matrix, which governs its release rate. The release is primarily driven by two physical processes:
-
Diffusion: The movement of pheromone molecules from an area of high concentration (inside the dispenser) to an area of low concentration (the surrounding air). This is governed by Fick's law and is influenced by the polymer's structure, porosity, and the pheromone's volatility.[6]
-
Evaporation: The transition of the pheromone from the surface of the dispenser into the atmosphere. This is influenced by environmental factors such as temperature, wind speed, and humidity.[6]
Different dispenser technologies leverage these principles in various ways.
Dispenser Technology Overview
A variety of dispenser types have been developed, each with distinct advantages and release characteristics. The choice of dispenser is a critical decision based on the target pest, crop, desired field life, and cost.
| Dispenser Type | Matrix Material | Pheromone Load | Release Kinetics | Field Life (Typical) | Key Advantages | Key Disadvantages |
| Matrix: Rubber Septa | Natural or synthetic rubber | Low (µg to mg) | First-order (rate decreases over time) | 20 - 40 days | Simple to formulate, low cost.[7] | Short field life, variable release.[8] |
| Matrix: Wax | Beeswax, paraffin wax | Low to Moderate (mg) | Near zero-order initially | 30 - 60 days | Biodegradable options, easy to prepare.[7] | Can melt in high heat. |
| Reservoir: Hollow Fiber | Porous polymer fiber | Moderate (mg) | Near zero-order (stable rate) | 60 - 120+ days | Consistent release rate.[9] | Higher initial cost. |
| Reservoir: Membrane | Polymer reservoir with a rate-controlling membrane | High (mg to g) | Near zero-order | 90 - 180+ days | Long-lasting, high payload.[5][10] | More complex manufacturing. |
| Sprayable/Microcapsule | Biodegradable polymers | Variable | Burst followed by sustained release | 30 - 90 days | Easy application over large areas.[5] | Potential for uneven application. |
Strategic Selection of a Dispenser Type
The optimal dispenser technology is dictated by the specific application requirements. A logical approach to selection is crucial for experimental success.
Caption: Decision workflow for selecting an appropriate dispenser type.
Application Protocol: Formulation of a Matrix-Type Dispenser
This protocol details the formulation of a rubber septum dispenser, a common and straightforward method for laboratory and small-scale field trials. The principle involves loading a porous polymer matrix with a pheromone solution and allowing the solvent to evaporate, leaving the active ingredient absorbed within the matrix.[7]
Materials
-
cis-7-Tetradecenol (≥95% purity)
-
Red natural rubber septa
-
High-purity hexane (or other suitable volatile solvent)
-
Micropipette (10-100 µL)
-
Analytical balance
-
Fume hood
-
Glass vials (2 mL) with caps
-
Forceps
Step-by-Step Procedure
-
Preparation of Loading Solution:
-
Rationale: Creating a stock solution allows for precise and repeatable loading of individual septa. Hexane is chosen for its high volatility, ensuring it evaporates completely without leaving a residue.
-
In a fume hood, accurately weigh 10 mg of cis-7-Tetradecenol and dissolve it in 1 mL of hexane to create a 10 mg/mL stock solution.
-
-
Septa Preparation:
-
Rationale: Using clean, individual vials prevents cross-contamination.
-
Using forceps, place one rubber septum into each glass vial.
-
-
Loading the Septa:
-
Rationale: Direct application to the center of the septum ensures maximum absorption. The volume applied directly corresponds to the desired pheromone dose.
-
Using a micropipette, carefully apply 100 µL of the 10 mg/mL pheromone solution onto the center of each septum. This will result in a loading dose of 1 mg per septum.
-
-
Solvent Evaporation:
-
Rationale: This critical step removes the solvent, leaving the pheromone embedded within the polymer matrix. Incomplete evaporation can alter release kinetics.
-
Leave the vials uncapped in the fume hood for a minimum of 4 hours to allow the hexane to evaporate completely.[7]
-
-
Conditioning:
-
Rationale: An equilibration period allows the pheromone to distribute more uniformly throughout the polymer matrix, leading to more consistent release rates initially.
-
Cap the vials and let the loaded septa sit at room temperature for 24 hours.[7]
-
-
Storage:
-
Rationale: Freezing minimizes the premature loss of the volatile pheromone before deployment.
-
Store the formulated dispensers in a freezer (-20°C) in a tightly sealed container until use.[7]
-
Application Protocol: Characterization of Pheromone Release Kinetics
Quantifying the release rate is the most critical step in validating a dispenser's performance.[11][12] This protocol describes a standard laboratory method using a flow-through volatile collection system (VCS) and subsequent analysis by gas chromatography (GC).[11][12][13][14]
Sources
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Application Notes and Protocols for Wind Tunnel Assays of cis-7-Tetradecenol Attraction in Mirid Bugs
Introduction: The Olfactory World of Mirid Bugs and the Potential of cis-7-Tetradecenol
Mirid bugs, particularly species like Apolygus lucorum and Adelphocoris suturalis, are significant agricultural pests with a broad host range.[1] Understanding their chemical ecology is paramount for developing effective and environmentally benign pest management strategies. While the primary sex pheromones of these species have been identified as blends of compounds such as (E)-4-oxo-2-hexenal, hexyl butyrate, and hexyl hexanoate, recent research has highlighted the role of other volatile organic compounds (VOCs) in modulating their behavior.
This application note provides a detailed guide to employing wind tunnel assays for investigating the attractant properties of cis-7-Tetradecenol, a compound structurally related to known insect semiochemicals. While not a primary identified component of their sex pheromones, related C14 compounds have demonstrated the ability to elicit olfactory responses in mirid bugs, suggesting a potential role as a kairomone or a synergistic component in their chemical communication landscape.[2]
Wind tunnel bioassays offer a controlled environment to dissect the behavioral responses of insects to airborne chemical cues, simulating a more naturalistic scenario than static olfactometer tests. By observing and quantifying upwind flight and source-seeking behaviors, researchers can rigorously assess the potential of cis-7-Tetradecenol as a standalone attractant or as a modulator of known pheromone blends.
Experimental Design and Core Principles
The foundation of a successful wind tunnel assay lies in the meticulous control of experimental variables to ensure that the observed insect behavior is a direct response to the chemical stimulus. This protocol is designed as a self-validating system, incorporating controls and standardized procedures to ensure reproducibility and scientific rigor.
Key Experimental Parameters
A summary of critical experimental parameters for conducting wind tunnel assays with mirid bugs is presented in Table 1. These parameters should be optimized based on the specific species and laboratory conditions.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Wind Speed | 0.2 - 0.4 m/s | Mimics gentle natural airflow, allowing for the formation of a stable odor plume. Wind speed should be consistent and laminar. |
| Temperature | 24 - 28 °C | Reflects the typical activity temperature for many mirid bug species. Consistency is crucial for reproducible behavior. |
| Relative Humidity | 60 - 75% | Prevents desiccation of the insects and can influence the volatility and structure of the pheromone plume. |
| Light Conditions | Dim, diffuse white light or species-specific wavelengths | For diurnal insects like mirid bugs, adequate lighting is necessary for visual orientation. Red light is unsuitable. |
| Photoperiod | Aligned with the insect's natural activity period | Testing during the insect's peak activity time (often late afternoon for these species) will yield more robust responses. |
| Pheromone Dose | 1 µg - 100 µg on a dispenser | A dose-response curve should be established to identify the optimal concentration for attraction. |
| Acclimatization Time | 1 - 2 hours | Allows insects to adjust to the temperature, humidity, and lighting of the experimental room, reducing stress-induced erratic behavior. |
Experimental Workflow: A Step-by-Step Visualization
The following diagram illustrates the key stages of the wind tunnel assay, from preparation to data analysis.
Caption: Workflow for wind tunnel bioassay of cis-7-Tetradecenol with mirid bugs.
Detailed Protocols
Protocol 1: Wind Tunnel Setup and Calibration
-
Tunnel Construction: The wind tunnel should be constructed of a non-porous, easy-to-clean material such as glass or acrylic, with dimensions of approximately 150-200 cm in length, 60-75 cm in width, and 60-75 cm in height. A "push" design, where the fan is located at the upwind end, is often preferable to maintain a less turbulent airflow.
-
Air Purification: Incoming air must be passed through an activated charcoal filter to remove any potential chemical contaminants that could interfere with the insects' olfactory senses.
-
Airflow Regulation: A variable speed fan should be used to achieve the desired wind speed. An anemometer should be used to measure and calibrate the airflow to be within the 0.2-0.4 m/s range and to ensure it is laminar (non-turbulent).
-
Environmental Control: The room housing the wind tunnel must be environmentally controlled to maintain the temperature and humidity levels specified in Table 1.
-
Lighting: Provide diffuse, overhead white light to illuminate the flight arena. The intensity should be consistent across experiments.
-
Visual Cues: To encourage upwind flight, it is beneficial to place a simple, contrasting visual pattern (e.g., vertical stripes) on the floor of the wind tunnel.
Protocol 2: Preparation of cis-7-Tetradecenol Stimulus
-
Solvent Selection: Use a high-purity, volatile solvent such as hexane or pentane to dissolve the cis-7-Tetradecenol.
-
Stock Solution: Prepare a stock solution of cis-7-Tetradecenol (e.g., 10 mg/mL).
-
Serial Dilutions: Create a series of dilutions from the stock solution to test a range of doses (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL). This is crucial for establishing a dose-response relationship.
-
Dispenser Loading: Apply a precise volume (e.g., 10 µL) of the desired dilution onto a suitable dispenser, such as a piece of filter paper or a rubber septum.
-
Solvent Evaporation: Allow the solvent to evaporate completely from the dispenser (typically 15-30 minutes in a fume hood) before placing it in the wind tunnel.
-
Control Preparation: Prepare a control dispenser by applying the same volume of solvent only.
Protocol 3: Insect Rearing and Acclimatization
-
Insect Source: Use laboratory-reared insects of a known age and mating status (e.g., 3-5 day old virgin males or females, depending on the research question). This minimizes behavioral variability.
-
Acclimatization: At least 1-2 hours prior to the assay, transfer individual insects to separate release cages (e.g., small mesh-covered vials) and place them in the wind tunnel room to acclimate to the experimental conditions.
-
Handling: Handle the insects gently to minimize stress.
Protocol 4: Wind Tunnel Assay Procedure
-
Initiate Airflow: Turn on the wind tunnel fan and allow the airflow to stabilize for at least 15 minutes.
-
Introduce Stimulus: Place the prepared stimulus dispenser on a stand at the upwind end of the tunnel, in the center of the airflow.
-
Insect Release: Position the release cage containing a single insect on a platform at the downwind end of the tunnel.
-
Observation Period: After a brief (30-60 seconds) settling period, open the release cage and begin recording the insect's behavior for a set duration (e.g., 5 minutes).
-
Behavioral Quantification: Record the occurrence and latency of the following behaviors:
-
Activation: Any movement in response to the odor plume (e.g., antennal movement, walking).
-
Take-off: Initiation of flight.
-
Upwind Flight: Oriented flight towards the odor source.
-
Source Contact: The insect lands on or makes physical contact with the stimulus dispenser.
-
-
Tunnel Cleaning: After each trial, thoroughly clean the wind tunnel with a suitable solvent (e.g., 70% ethanol) and allow it to air out to prevent cross-contamination between treatments.
-
Control Trials: Interspersed with the cis-7-Tetradecenol trials, run control trials using the solvent-only dispenser to ensure that the observed behaviors are in response to the test compound.
Data Presentation and Interpretation
The behavioral responses of Apolygus lucorum and Adelphocoris suturalis to cis-7-Tetradecenol can be quantified and presented in a clear, tabular format. The following table provides a template with hypothetical data to illustrate a dose-response relationship.
Table 2: Hypothetical Dose-Response of Apolygus lucorum to cis-7-Tetradecenol in a Wind Tunnel Assay (n=50 per treatment)
| Dose of cis-7-Tetradecenol (µg) | % Activation | % Take-off | % Upwind Flight | % Source Contact |
| 0 (Control) | 10 | 5 | 2 | 0 |
| 1 | 35 | 20 | 15 | 5 |
| 10 | 70 | 55 | 45 | 25 |
| 100 | 85 | 75 | 60 | 30 |
Note: Data are hypothetical and for illustrative purposes only.
A similar dose-response relationship has been observed in laboratory olfactory tests with tetradecane derivatives and these mirid bug species, where specific concentrations elicited a significantly higher behavioral response.[2]
Logical Framework for Attraction
The process of olfactory-mediated attraction in a wind tunnel can be visualized as a series of sequential steps, each contingent on the successful completion of the previous one.
Caption: Sequential behavioral responses leading to source location in a wind tunnel.
Conclusion and Future Directions
This application note provides a robust framework for conducting wind tunnel assays to evaluate the behavioral effects of cis-7-Tetradecenol on the mirid bugs Apolygus lucorum and Adelphocoris suturalis. By adhering to these detailed protocols, researchers can generate reliable and reproducible data to elucidate the role of this and other semiochemicals in the chemical ecology of these important agricultural pests.
Future research should focus on testing cis-7-Tetradecenol in combination with the known primary sex pheromone components of these species to investigate potential synergistic or antagonistic effects. Such studies will contribute to the development of more effective and targeted lures for monitoring and managing mirid bug populations.
References
-
Yin, H., et al. (2022). The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management. Frontiers in Physiology, 13, 1061817. Available at: [Link]
-
Yin, H., Li, W., Xu, M., Xu, D., & Wan, P. (2021). Olfactory responses of Apolygus lucorum and Adelphocoris suturalis to extracts of two host plants. Journal of Huazhong Agricultural University, 40(2), 142-147. Available at: [Link]
-
Zhang, T., et al. (2022). Identification and field verification of sex pheromone from the mirid bug, Adelphocoris suturalis. Journal of Chemical Ecology, 48(2), 133-143. Available at: [Link]
-
Zhang, T., et al. (2020). Identification and field evaluation of the sex pheromone of Apolygus lucorum (Hemiptera: Miridae) in China. Pest Management Science, 76(5), 1755-1764. Available at: [Link]
-
Pan, H., et al. (2015). A Combination of Olfactory and Visual Cues Enhance the Behavioral Responses of Apolygus lucorum. Journal of Insect Behavior, 28(4), 436-447. Available at: [Link]
-
Knudsen, G. K., et al. (2018). A Wind Tunnel for Odor Mediated Insect Behavioural Assays. Journal of Visualized Experiments, (141), e58385. Available at: [Link]
-
Zhang, T., et al. (2015). Evidence of female-produced sex pheromone of Adelphocoris suturalis (Hemiptera: Miridae): effect of age and time of day. Journal of Applied Entomology, 139(1-2), 105-112. Available at: [Link]
-
Smilanick, J. M., & Dyer, L. A. (2014). Behavioral assays for studies of host plant choice and adaptation in herbivorous insects. Annual Review of Entomology, 59, 263-278. Available at: [Link]
-
Yin, H., et al. (2022). The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management. Frontiers in Physiology. Available at: [Link]
-
Kainoh, Y. (2020). Wind Tunnel: a Tool to Test the Flight Response of Insects to Semiochemicals. IntechOpen. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). cis-7-Tetradecenol. PubChem Compound Database. Retrieved from [Link]
-
U.S. Department of Agriculture. (2012). Pheromones. Agricultural Marketing Service. Available at: [Link]
-
Knudsen, G. K., et al. (2018). A Wind Tunnel for Odor Mediated Insect Behavioural Assays. PubMed. Available at: [Link]
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Probing the Code of Attraction: A Guide to Single Sensillum Recording (SSR) for cis-7-Tetradecenol Response
Introduction: Deciphering the Language of Pheromones
In the intricate world of insect communication, chemical cues reign supreme. Among the most potent of these are sex pheromones, airborne molecules that orchestrate the complex rituals of mating. For numerous moth species, cis-7-Tetradecenol is a key component of this chemical lexicon, acting as a powerful attractant.[1][2] Understanding how this specific molecule is detected at the peripheral level—by individual olfactory sensory neurons (OSNs)—is fundamental to fields ranging from neurobiology to the development of sustainable pest management strategies.[3]
Single Sensillum Recording (SSR) stands as the gold standard electrophysiological technique for this purpose.[4][5] Unlike electroantennography (EAG), which provides a summated potential from many neurons, SSR offers the exquisite sensitivity to record the action potentials, or "spikes," from one or a few neurons housed within a single olfactory sensillum.[5][6][7] This unparalleled resolution allows us to directly interrogate the specificity and sensitivity of the olfactory receptors (ORs) tuned to cis-7-Tetradecenol.
This comprehensive guide provides researchers, scientists, and drug development professionals with the theoretical framework and detailed protocols necessary to successfully implement SSR for the study of cis-7-Tetradecenol responses. We will delve into the causality behind each experimental step, ensuring a robust and reproducible methodology.
I. The Scientific Foundation: Insect Olfactory Transduction
The journey of a cis-7-Tetradecenol molecule from the air to a neuronal spike is a multi-step process occurring within the specialized hair-like structures on the insect antenna called sensilla.[8][9][10]
-
Adsorption and Transport: The hydrophobic pheromone molecule enters the aqueous environment of the sensillum lymph through nanopores in the sensillum wall.[9][11] Here, it is solubilized and transported by Odorant-Binding Proteins (OBPs).[10][11]
-
Receptor Activation: The OBP-pheromone complex is thought to interact with the Sensory Neuron Membrane Protein (SNMP), which facilitates the transfer of the pheromone to the Olfactory Receptor (OR) complex.[8] This complex is a heterodimer, consisting of a specific tuning OR that confers ligand specificity and a conserved co-receptor (Orco).[8][12][13]
-
Signal Transduction: In insects, the OR/Orco complex functions as a ligand-gated ion channel.[12][13] Binding of cis-7-Tetradecenol directly gates the channel, leading to an influx of cations and depolarization of the OSN membrane.[12] This depolarization, if it reaches the threshold, triggers the firing of action potentials.[9][14]
Diagram: Generalized Insect Olfactory Signaling Pathway
Caption: Pheromone detection and signal transduction cascade in an insect olfactory sensory neuron.
II. Experimental Design and Required Materials
A successful SSR experiment hinges on a stable and meticulously prepared setup. The following tables outline the necessary equipment and reagents.
Table 1: Core Equipment for Single Sensillum Recording
| Equipment | Key Specifications & Rationale |
| Microscope | High magnification (e.g., 500x) with long working distance objectives. Essential for visualizing and targeting individual sensilla.[15][16] |
| Anti-vibration Table | Isolates the setup from environmental vibrations that can dislodge electrodes and ruin recordings.[15] |
| Faraday Cage | Shields the preparation from external electrical noise (e.g., 50/60 Hz hum) to ensure a clean signal.[15] |
| Micromanipulators | At least two (one for recording, one for reference electrode), preferably motorized for fine, precise control of electrode placement.[15] |
| Preamplifier & Amplifier | Preamplifier (e.g., 10x) near the preparation boosts the small neuronal signal. Main amplifier further increases signal for digitization.[16][17] |
| Data Acquisition System | Converts the analog signal to a digital one for computer analysis (e.g., Syntech IDAC).[15] |
| Stimulus Delivery System | Delivers a controlled puff of odorant-laden air to the antenna. Consists of a purified air source, flow controller, and solenoid valves.[15] |
| Computer & Software | For controlling the stimulus, recording the signal, and subsequent data analysis (e.g., Syntech AutoSpike).[15] |
Table 2: Materials and Reagents
| Item | Purpose & Preparation Notes |
| Tungsten Electrodes | Used for both recording and reference electrodes. Must be sharpened to a very fine tip (~1 µm) electrolytically in a KNO₂ or NaNO₂ solution.[14][16][17] |
| cis-7-Tetradecenol | High purity standard. Prepare a stock solution in a solvent like hexane or mineral oil. |
| Solvent | Paraffin oil or hexane. Must be tested for lack of response from the antenna (control).[18] |
| Filter Paper Strips | For loading with the odorant solution. Placed inside a Pasteur pipette for stimulus delivery.[14] |
| Mounting Materials | Dental wax, double-sided tape, or a cut pipette tip to immobilize the insect.[6][17] |
| Saline Solution | Insect Ringer's solution for maintaining tissue viability if needed. |
III. Detailed Experimental Protocol
This protocol provides a step-by-step workflow for performing SSR to measure responses to cis-7-Tetradecenol.
Step 1: Preparation of the Insect
The goal is to securely immobilize the insect while keeping the target antenna accessible and stable.
-
Anesthetize the Insect: Briefly chill the moth on ice or using CO₂ for 2-3 minutes to immobilize it.[17]
-
Mount the Insect:
-
Place the anesthetized moth in a cut pipette tip, with its head protruding slightly.[6]
-
Secure the pipette tip to a microscope slide or holder with wax or clay.
-
Carefully extend one antenna and fix it onto a small piece of double-sided tape or a glass coverslip held in place with wax.[14][17] Ensure the antenna is stable and the sensilla are accessible.
-
Step 2: Electrode Placement
This is the most critical and skill-dependent part of the procedure.
-
Grounding: Place the preparation on the microscope stage within the Faraday cage.
-
Reference Electrode Insertion: Using a micromanipulator, carefully insert the sharpened reference electrode into the insect's compound eye.[14][16] A successful insertion is often accompanied by a stable baseline in the recording software.
-
Locate Target Sensillum: Under high magnification, identify a suitable sensillum. For pheromones, these are typically long sensilla trichodea.[10][19]
-
Recording Electrode Insertion:
-
Bring the recording electrode close to the target sensillum using the micromanipulator.
-
Carefully advance the electrode to penetrate the base or shaft of the sensillum.[6][18]
-
Successful contact is indicated by the appearance of spontaneous action potentials (spikes) with a good signal-to-noise ratio.[14] The audio monitor is invaluable for this step.
-
Diagram: SSR Experimental Workflow
Caption: Step-by-step workflow for a single sensillum recording experiment.
Step 3: Recording the Response
-
Establish a Baseline: Record the spontaneous firing rate of the neuron(s) for several seconds before any stimulus is applied.
-
Deliver the Stimulus:
-
Prepare a Pasteur pipette with filter paper containing a known dilution of cis-7-Tetradecenol.
-
Place the tip of the pipette into the purified, continuous air stream directed at the antenna.
-
Using the stimulus controller, deliver a timed puff (e.g., 500 ms) of the odorant over the preparation.
-
-
Record the Neuronal Activity: The recording software will capture the electrical activity before, during, and after the stimulus puff. A positive response is a significant increase in the spike frequency during or immediately after the stimulus.
-
Inter-stimulus Interval: Allow sufficient time (e.g., 30-60 seconds) between stimuli for the neuron to return to its baseline firing rate and prevent adaptation.
-
Controls and Dose-Response:
-
Always test with a solvent-only control to ensure the response is specific to the pheromone.
-
Present a range of dilutions of cis-7-Tetradecenol (e.g., from 10⁻⁶ to 10⁻¹ µg on the filter paper) in a randomized order to construct a dose-response curve.
-
IV. Data Analysis and Interpretation
Raw SSR data consists of a voltage trace containing spikes from one or more neurons.
Spike Sorting
When a sensillum houses multiple neurons, their spikes often have different amplitudes and shapes.[14][20] Spike sorting is the process of distinguishing and assigning these spikes to the individual neurons that produced them.[21][22]
-
Detection: A voltage threshold is set to detect potential spikes, separating them from background noise.[23]
-
Feature Extraction: The shape of each detected spike is characterized by features like peak amplitude, valley amplitude, and width. Principal Component Analysis (PCA) is a common method for dimensionality reduction of these features.[24]
-
Clustering: Spikes with similar features are grouped into clusters, with each cluster representing the activity of a single putative neuron.[23][24]
Modern software packages can automate much of this process, but manual validation is crucial.[25]
Quantifying the Response
The response of a neuron to cis-7-Tetradecenol is typically quantified by subtracting the spontaneous firing rate (spikes/sec in the pre-stimulus window) from the firing rate during the stimulus.
-
Response (spikes/sec) = (Number of spikes during stimulus / stimulus duration) - (Number of spikes before stimulus / pre-stimulus window duration)
The results are often plotted as a dose-response curve, showing the neuronal response as a function of the pheromone concentration. This allows for the determination of the neuron's sensitivity (threshold concentration) and dynamic range.
V. Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Noisy Baseline | Poor grounding; Electrical interference; Unstable electrode contact. | Check all ground connections; Ensure Faraday cage is closed; Reposition or replace electrodes.[6] |
| Loss of Signal | Electrode has dislodged; Insect has died or preparation has dried out. | Carefully re-insert the recording electrode; Ensure the insect is healthy and not desiccated. |
| No Spontaneous Spikes | Electrode is not properly inserted in the sensillum; Neuron is inactive. | Gently adjust the recording electrode position; Try a different sensillum. |
| High Mechanical Noise | Vibrations from the building or equipment. | Ensure the anti-vibration table is functioning correctly; Eliminate sources of vibration near the setup. |
| Inconsistent Responses | Neuronal adaptation; Inconsistent stimulus delivery. | Increase the time between stimuli; Check the airflow and stimulus controller for consistency. |
VI. Conclusion: From Single Neuron to Behavior
Single Sensillum Recording is a powerful, albeit technically demanding, technique that provides an unparalleled view into the initial steps of olfactory perception. By meticulously applying the protocols outlined here, researchers can effectively characterize the olfactory sensory neurons tuned to cis-7-Tetradecenol. This data is invaluable, forming the foundation for understanding how the insect brain processes pheromone information to guide critical behaviors like mate-finding. The insights gained from SSR can directly inform the development of highly specific and effective semiochemical-based tools for monitoring and managing insect populations.
References
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Nakagawa, T., & Vosshall, L. B. (2009). Insect olfaction: receptors, signal transduction, and behavior. Current Biology, 19(9), R376-R380. [Link]
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Olsson, S. B., & Hansson, B. S. (2013). Electroantennogram and single sensillum recording in insect antennae. Methods in Molecular Biology, 1068, 157-177. [Link]
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Gonzalez, F., Witzgall, P., & Walker, W. B. (2020). Molecular mechanisms of olfactory detection in insects: beyond receptors. Open Biology, 10(10), 200223. [Link]
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Leal, W. S. (2013). Peripheral olfactory signaling in insects. Current Opinion in Insect Science, 1, 77-83. [Link]
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Fleischer, J., & Krieger, J. (2018). Access to the odor world: olfactory receptors and their role for signal transduction in insects. Cellular and Molecular Life Sciences, 75(3), 421-441. [Link]
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Wikipedia contributors. (2023, December 2). Insect olfaction. In Wikipedia, The Free Encyclopedia. [Link]
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Syed, Z. (2013). Electroantennogram and Single Sensillum Recording in Insect Antennae. ResearchGate. [Link]
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Gu, S. H., Wang, S. Y., Zhang, Y. N., & Wang, G. R. (2018). Single Sensillum Recordings for Locust Palp Sensilla Basiconica. Journal of Visualized Experiments, (136), 57713. [Link]
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Liu, N., & Gissot, M. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments, (107), 53523. [Link]
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Wikipedia contributors. (2023, July 26). Single sensillum recording. In Wikipedia, The Free Encyclopedia. [Link]
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Steinbrecht, R. A. (1996). Structure and function of insect olfactory sensilla. Ciba Foundation Symposium, 200, 158-174. [Link]
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Su, C. Y., Menuz, K., & Carlson, J. R. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments, (36), 1753. [Link]
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Lucas, P. (2018). Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. Frontiers in Cellular Neuroscience, 12, 281. [Link]
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Su, C. Y., Menuz, K., & Carlson, J. R. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. ResearchGate. [Link]
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Liu, N., & Gissot, M. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments, (107), e53523. [Link]
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McIver, S. B. (1982). The 5 types of olfactory sensilla on the antennae of a female Aedes aegypti. ResearchGate. [Link]
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PixelFreeStudio. (2024). Best Practices for Debugging SSR Applications. PixelFreeStudio Blog. [Link]
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Scientific Beekeeping. (n.d.). Sensilla. Scientific Beekeeping. [Link]
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ResearchGate. (2025). Mechanosensitive and Olfactory Sensilla of Insects. ResearchGate. [Link]
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UMR PVBMT. (2018). Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. Nouvelles publications - UMR PVBMT. [Link]
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Omi AI. (2025). SSR encountered an unexpected error in Next.js: Causes and How. Omi AI. [Link]
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ResearchGate. (n.d.). Electroantennography (EAG) and single sensillum recording analysis of males in Spodoptera frugiperda. ResearchGate. [Link]
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Nielson, J. (2020). Debugging React SSR Patching Problems. Jordan Nielson's Blog. [Link]
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NodeSource. (2022). How To Avoid SSR Load Issues in Node.js. NodeSource. [Link]
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Wei, D., et al. (2017). Ultrastructure of the Olfactory Sensilla across the Antennae and Maxillary Palps of Bactrocera dorsalis (Diptera: Tephritidae). MDPI. [Link]
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Chaffiol, A., et al. (2014). Effects of Multi-Component Backgrounds of Volatile Plant Compounds on Moth Pheromone Perception. PLoS ONE, 9(10), e110014. [Link]
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USDA ARS. (n.d.). PDF. USDA ARS. [Link]
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Tiru, S. (2022). Front End Rescue Series: Solving SSR issues in React. Medium. [Link]
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Ellison, L., et al. (2024). SSSort 2.0: A semi-automated spike detection and sorting system for single sensillum recordings. ResearchGate. [Link]
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Wikipedia contributors. (2023, December 1). Spike sorting. In Wikipedia, The Free Encyclopedia. [Link]
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Paraskevopoulou, S. E., et al. (2018). Spike sorting based on shape, phase, and distribution features, and K-TOPS clustering with validity and error indices. Journal of Neural Engineering, 16(1), 016012. [Link]
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Bozza, T. C., et al. (1999). Odorant Response Properties of Convergent Olfactory Receptor Neurons. Journal of Neuroscience, 19(11), 4542-4552. [Link]
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Reisert, J., & Restrepo, D. (2009). Response kinetics of olfactory receptor neurons and the implications in olfactory coding. The Journal of General Physiology, 134(4), 273-279. [Link]
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Weatherston, J., et al. (1978). Field testing of cis-11-tetradecenal as attractant or synergist in Tortricinae. Journal of Chemical Ecology, 4(1), 79-84. [Link]
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Haynes, K. F., et al. (2002). Pheromone trap for the eastern tent caterpillar moth. Journal of Economic Entomology, 95(3), 561-567. [Link]
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Field, G. D., & Chichilnisky, E. J. (2007). Chapter 1 Spike Sorting. In Spike Sorting (pp. 1-26). Springer. [Link]
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AMiner. (n.d.). Olfactory Receptor Neurons for Plant Volatiles and Pheromone Compounds in the Lucerne Weevil, Sitona Discoideus. AMiner. [Link]
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Gries, R., et al. (2005). (7R,8S)-cis-7,8-epoxy-2-methyloctadec-17-ene: a novel trace component from the sex pheromone gland of gypsy moth, Lymantria dispar. Journal of Chemical Ecology, 31(1), 49-62. [Link]
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Hendry, L. B., et al. (1974). Cis-10-tetradecenyl acetate, an attractant component in the sex pheromone of the oak leaf roller moth (Archips semiferanus Walker). Experientia, 30(8), 886-888. [Link]
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Rospars, J. P., et al. (2013). Olfactory receptor neuron responses coding for rapid odour sampling. The Journal of Physiology, 591(8), 1989-2008. [Link]
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Quian Quiroga, R. (2012). Past, present and future of spike sorting techniques. Progress in Neurobiology, 98(3), 287-293. [Link]
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Troubleshooting & Optimization
Technical Support Center: Stabilizing cis-7-Tetradecenol in Field Applications
Welcome to the technical support guide for researchers and professionals working with cis-7-Tetradecenol. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to diagnose and overcome the common challenge of pheromone degradation in field lures. As Senior Application Scientists, we have designed this guide to explain not just the how, but the critical why behind these methodologies.
Frequently Asked Questions (FAQs)
Q1: What is cis-7-Tetradecenol and why is its stability a concern?
A: cis-7-Tetradecenol is a long-chain unsaturated alcohol. It is a key semiochemical, acting as a sex pheromone for various lepidopteran species. Its biological activity is highly specific to the cis (or Z) configuration of the double bond at the 7th carbon position. The primary concern is that this double bond is chemically vulnerable. Environmental factors like UV radiation, atmospheric oxygen, and high temperatures can cause chemical changes, rendering the lure ineffective.[1]
Q2: My lures lose effectiveness much faster than the expected 6-week field life. What is the most likely cause?
A: Rapid field degradation is the most common cause. The two primary chemical culprits are oxidation and photoisomerization . Oxygen can attack the double bond, breaking the molecule into inactive fragments like aldehydes. Simultaneously, the energy from UV sunlight can cause the chemically-unstable cis double bond to flip into the more stable but biologically inactive trans isomer.[2] Without proper stabilization, this degradation can significantly reduce the active compound in a matter of days, not weeks.
Q3: What are the immediate steps I can take to improve the longevity of my lures?
A: Proper storage and handling are paramount. Lures, both before and after being loaded with the pheromone, should be stored in cold, dark, and airtight conditions.[1][3] We recommend refrigeration (4°C) for short-term storage (up to 18 months) and freezing (-20°C or lower) for long-term storage (up to 2 years).[4][5][6] Always use vapor-proof packaging, such as foil sachets, to prevent premature release and degradation.[3]
Q4: Can I visually inspect a lure to determine if it has degraded?
A: Unfortunately, visual inspection is unreliable. Degradation products and isomers are typically colorless and odorless to humans. The only definitive way to assess degradation is through chemical analysis, such as Gas Chromatography (GC), or through comparative biological assays (e.g., Electroantennography or field trapping studies).
In-Depth Troubleshooting Guides
This section addresses specific experimental issues with a focus on identifying the root cause and implementing a robust solution.
Issue 1: Rapid Loss of Attractiveness After Field Deployment
-
Symptom: Traps show high insect capture for the first 7-10 days, followed by a sudden and sharp decline, well before the expected lure replacement date.
-
Primary Suspects: Oxidation and/or UV-induced isomerization.
-
Causality: The cis-alkenol structure is highly susceptible to free-radical chain reactions initiated by UV light and atmospheric oxygen. This process is autocatalytic; once it begins, it can accelerate rapidly, leading to a catastrophic failure of the lure. High ambient temperatures will further exacerbate this degradation rate.[1]
Diagnostic & Solution Workflow
Caption: Troubleshooting workflow for rapid lure degradation.
Issue 2: High Variability Between Lures of the Same Batch
-
Symptom: When deploying multiple traps with lures prepared at the same time, some perform exceptionally well while others fail completely.
-
Primary Suspects: Inhomogeneous formulation or improper/inconsistent loading.
-
Causality: Stabilizers, like the pheromone itself, must be completely dissolved in the carrier solvent before being applied to the dispenser. If the stabilizer precipitates or is not evenly mixed, some lures will receive a protective dose while others receive virtually none, leading to inconsistent field stability. Likewise, imprecise loading can lead to significant differences in the initial pheromone concentration per lure.
Solution: Protocol Standardization
-
Ensure Complete Dissolution: Use a high-purity, volatile solvent (e.g., HPLC-grade hexane or dichloromethane). Ensure the pheromone and all stabilizers are fully dissolved, using gentle vortexing if necessary, before application to the dispenser matrix.
-
Precise Application: Use a calibrated micropipette to apply the pheromone solution to each dispenser. Do not touch the dispenser with bare hands, as skin oils can contaminate the lure and interfere with release.[7]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood before packaging the lures. Trapped solvent can alter the release kinetics of the pheromone.
Issue 3: New Lure Batch Shows No Activity
-
Symptom: A newly prepared batch of lures shows zero or negligible trap capture from the moment of deployment.
-
Primary Suspects: Degraded pheromone source material, incorrect isomer, or chemical contamination.
-
Causality: Degradation can occur before the lure is even made. If the neat pheromone has been stored improperly, it may have already degraded in the bottle. Alternatively, using a dispenser material that is chemically reactive (e.g., certain rubbers containing sulfur compounds) can instantly degrade the pheromone upon contact.
Self-Validating Diagnostic Protocol
-
Source Validation: Before preparing a new batch, run a small sample of the neat cis-7-Tetradecenol from your stock bottle on a GC-MS. This validates the purity and isomeric ratio of your starting material.
-
Blank Run: Analyze a "blank" dispenser (one that has only had the solvent and stabilizers applied). This will confirm that no contaminants are leaching from the dispenser material itself.
-
Retain a Control: Always store a few lures from each new batch in a freezer (-20°C). If the field lures fail, you can analyze these pristine control lures to determine if the problem was in the initial formulation or occurred during field exposure.
Data & Protocols
Table 1: Common Stabilizers for Pheromone Formulations
| Stabilizer Class | Example Compound | Recommended Concentration (% w/w of pheromone) | Primary Function |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.1% - 1.0% | Scavenges free radicals to inhibit oxidative chain reactions.[2] |
| Antioxidant | Vitamin E (α-tocopherol) | 0.5% - 2.0% | A potent biological antioxidant that terminates lipid peroxidation.[8] |
| UV Protectant | 2-hydroxy-4-methoxybenzophenone | 0.5% - 2.0% | Absorbs UV radiation and dissipates it as heat, preventing photoisomerization.[2] |
| UV Protectant | Tinuvin-class UV Absorbers | 0.5% - 1.5% | High-performance UV absorbers often used in plastics and coatings.[9][10][11] |
Protocol 1: Preparation of a Stabilized Lure
This protocol describes the preparation of ten rubber septa lures, each loaded with 1 mg of cis-7-Tetradecenol.
Materials:
-
cis-7-Tetradecenol (≥95% purity)
-
Butylated Hydroxytoluene (BHT)
-
2-hydroxy-4-methoxybenzophenone
-
HPLC-grade Hexane
-
10x Rubber Septa Dispensers
-
Calibrated Micropipettes (10-100 µL)
-
2 mL Amber Glass Vial
Procedure:
-
Prepare Stock Solution: a. Weigh 10.0 mg of cis-7-Tetradecenol into the amber glass vial. b. Weigh 0.1 mg of BHT (1% w/w) and 0.2 mg of the benzophenone (2% w/w) and add to the same vial. c. Add 1.0 mL of HPLC-grade hexane to the vial. d. Gently vortex until all components are completely dissolved. The solution should be clear.
-
Load Dispensers: a. Line up the 10 rubber septa in a clean glass petri dish within a fume hood. b. Using a calibrated micropipette, carefully apply 100 µL of the stock solution directly onto the center of each rubber septum.
-
Evaporate & Store: a. Allow the septa to sit in the fume hood for at least 1 hour to ensure all hexane has evaporated. b. Immediately package each lure individually in a sealed, labeled foil sachet. c. Store the packaged lures in a freezer at -20°C until deployment.
Protocol 2: QC Analysis of Lure Degradation by GC-MS
This protocol provides a general workflow for analyzing pheromone content and purity.
Workflow Diagram:
Caption: Workflow for GC-MS analysis of a pheromone lure.
Interpretation:
-
Purity: Compare the peak area of cis-7-Tetradecenol in a field-aged lure to a frozen control lure to quantify the percentage of degradation.
-
Isomerization: Look for a peak eluting shortly after the main cis peak. This is often the trans isomer. A significant trans peak in the field sample that is absent in the control confirms photoisomerization.
-
Oxidation: The presence of new, earlier-eluting peaks corresponding to smaller molecular weight fragments (e.g., heptanal) is indicative of oxidative cleavage at the double bond.
By implementing these robust formulation, storage, and analytical practices, you can significantly mitigate the degradation of cis-7-Tetradecenol and ensure the consistent, long-term performance of your field lures.
References
-
UV Blast Lure Spray-2963. (n.d.). Do-it Molds. Retrieved from [Link]
-
Seal Coat - UV Blast. (n.d.). Barlow's Tackle. Retrieved from [Link]
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CS Coatings UV Blast Lure Spray. (n.d.). Tackle Warehouse. Retrieved from [Link]
-
UV Blast Spray on Lure Coat 4oz. (n.d.). John's Sporting Goods. Retrieved from [Link]
-
Lure Life Expectancy and Storage Notes. (n.d.). Entosol. Retrieved from [Link]
-
Mistakes to avoid - pheromone monitoring program. (n.d.). Insects Limited. Retrieved from [Link]
-
PHEROMONE TRAPS. (n.d.). Poulin's Pest Control. Retrieved from [Link]
-
Technical Data Sheet - Pheromone Lure. (n.d.). Owl Pest Control Dublin. Retrieved from [Link]
-
Effect of Storage of Pheromone Lures for Amyelois transitella: Field Performance and Compound Ratios. (2017). BioOne Complete. Retrieved from [Link]
-
Chemical protection of pheromones containing an internal conjugated diene system from isomerization and oxidation. (2025). ResearchGate. Retrieved from [Link]
-
Pheromone Lures Manufacturer, Supplier, Exporter. (n.d.). Harmony Ecotech Pvt. Ltd. Retrieved from [Link]
-
Stress-induced preference for antioxidants by Drosophila. (n.d.). PMC - NIH. Retrieved from [Link]
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Cytochrome P450 Initiates Degradation of cis-Dichloroethene by Polaromonas sp. Strain JS666. (n.d.). PMC - NIH. Retrieved from [Link]
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Pheromone Traps. (2024). National Pesticide Information Center. Retrieved from [Link]
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Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). PMC - NIH. Retrieved from [Link]
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Pheromone Lures for Pest Control. (2024). YouTube. Retrieved from [Link]
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Pheromone Lures and Insect Trap Kits For Monitoring Pests. (n.d.). Arbico Organics. Retrieved from [Link]
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Pheromone Traps, Lures & Pest Monitoring. (n.d.). Suterra. Retrieved from [Link]
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An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. (n.d.). MDPI. Retrieved from [Link]
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An engineered pathway for degradation of cis-1,2-dichloroethylene that... (n.d.). ResearchGate. Retrieved from [Link]
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GC-MS Analysis, Phytochemical Screening, and Antibacterial Activity of Cerana indica Propolis from Kashmir Region. (2022). Semantic Scholar. Retrieved from [Link]
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Advances in Bioresearch. (2021). Society of Education~Agra. Retrieved from [Link]
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Analysis of chlordecone and its transformation products in environmental waters by a new SPME-GC-MS method and comparison with L. (2024). Agritrop. Retrieved from [Link]
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(PDF) Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). (2025). ResearchGate. Retrieved from [Link]
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Gas chromatography-mass spectroscopy (GC-MS) studies of fixed oil of leaf of Tetrapleura tetraptera Taub. (Mimosaceae). (2019). ResearchGate. Retrieved from [Link]
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Technical Support Center: Reducing Non-Target Species Capture in cis-7-Tetradecenol Traps
Welcome to the technical support center for optimizing the specificity of cis-7-Tetradecenol baited traps. This resource is designed for researchers and pest management professionals to troubleshoot and minimize the capture of non-target species, thereby enhancing the accuracy of monitoring and control programs.
Frequently Asked Questions (FAQs)
Q1: What is cis-7-Tetradecenol and which insects does it primarily attract?
A: Cis-7-Tetradecenol is a fatty alcohol that functions as a sex pheromone component for numerous moth species, particularly within the family Noctuidae. It is a key attractant for several economically important pests. While its chemical structure provides a degree of specificity, environmental factors and the presence of related compounds can influence which species are attracted.
Q2: Why am I capturing a high number of non-target insects in my cis-7-Tetradecenol traps?
A: High bycatch can be attributed to several factors. The pheromone lure may be attractive to a broader range of species than anticipated. Additionally, visual cues from the trap, such as color and shape, can attract non-target insects.[1][2] Trap placement, lure concentration, and the time of year can also significantly impact the diversity of captured species.[3][4][5]
Q3: Can the concentration of cis-7-Tetradecenol in the lure affect bycatch?
A: Absolutely. An excessively high concentration of a pheromone can lead to a phenomenon known as "mating disruption," where the dense pheromone plume makes it difficult for the target species to locate the trap.[6] Furthermore, high concentrations can sometimes attract non-target species or even repel the target species.[6] A dose-response experiment is often necessary to determine the optimal concentration for maximizing target capture while minimizing bycatch.[6]
Q4: Are there any known synergists or antagonists that can be used with cis-7-Tetradecenol to improve specificity?
Troubleshooting Guide: A Problem-Solution Approach
This guide provides a systematic approach to diagnosing and resolving common issues with non-target captures in cis-7-Tetradecenol traps.
Problem 1: High Capture of Beneficial Insects (e.g., Bees, Predatory Beetles)
Symptoms:
-
Significant numbers of bees, lady beetles, lacewings, or other beneficial insects are found in the traps.
-
Sticky traps are quickly saturated with non-target beneficials, reducing the trapping surface for the target species.
Diagnostic Workflow:
Caption: Workflow for troubleshooting high capture of beneficial insects.
Solutions & Scientific Rationale:
-
Modify Trap Color: Research has consistently shown that trap color significantly influences the types of insects captured.[1][2] White, yellow, and blue traps are often highly attractive to a wide range of insects, including beneficials like bees and hoverflies.[1][10] Red or green colored traps have been found to catch fewer bees and other beneficial insects without significantly impacting the capture of many target moth species.[1][10]
-
Implement Bycatch Reduction Devices (BRDs): Physical modifications to the trap can prevent non-target species from entering. This can include:
-
Size-Exclusion Screens: Placing a mesh screen over the trap entrance with openings large enough for the target species but too small for larger beneficial insects can be effective.[11][12]
-
Modified Entrances: Designing traps with specific entrance shapes or one-way entry points can deter non-target species.[13]
-
-
Adjust Trap Placement: Placing traps away from flowering plants or other areas where beneficial insects congregate can reduce accidental captures.
Problem 2: Capturing a Wide Variety of Non-Target Moth Species
Symptoms:
-
Traps contain multiple moth species in addition to the target species.
-
Difficulty in accurately counting the target species due to the presence of many similar-looking moths.
Diagnostic Workflow:
Caption: Workflow for troubleshooting high capture of non-target moths.
Solutions & Scientific Rationale:
-
Optimize Lure Concentration: As previously mentioned, the concentration of the pheromone is critical. A dose-response experiment is the most effective way to identify the concentration that maximizes the capture of the target species while minimizing the attraction of others.[6] This involves deploying traps with a range of lure concentrations and a control with no lure.
-
Utilize Controlled-Release Dispensers: The rate at which the pheromone is released from the lure can affect its attractiveness. Controlled-release dispensers can provide a more consistent and prolonged release of the pheromone, which may improve specificity compared to dispensers that release a large amount of pheromone initially.[14][15]
Problem 3: Inconsistent Trap Catches and High Variability
Symptoms:
-
Wide variation in the number of target and non-target insects captured in traps placed in similar locations.
Diagnostic Workflow:
Caption: Workflow for troubleshooting inconsistent trap catches.
Solutions & Scientific Rationale:
-
Standardize Trap Placement: The location and height of traps can significantly affect capture rates.[16] For example, some insects are more active at certain heights within the plant canopy.[3][16] To ensure consistency, traps should be placed at a uniform height and in similar positions relative to the crop or habitat being monitored.
-
Regular Trap Maintenance: The effectiveness of a pheromone lure decreases over time. It is essential to follow the manufacturer's recommendations for lure replacement. Sticky trap liners should also be changed regularly to prevent saturation, which can reduce trapping efficiency.
-
Consider Environmental Factors: Weather conditions can influence insect activity and, consequently, trap captures. Recording temperature, wind speed, and rainfall can help to explain some of the variability in the data.
Experimental Protocols
Protocol 1: Dose-Response Experiment for Lure Optimization
Objective: To determine the optimal concentration of cis-7-Tetradecenol for maximizing target species capture while minimizing non-target captures.
Materials:
-
cis-7-Tetradecenol of high purity
-
Appropriate solvent (e.g., hexane)
-
Controlled-release dispensers (e.g., rubber septa)
-
Identical traps (e.g., delta traps)
-
Field site with a known population of the target species
Procedure:
-
Prepare Lure Concentrations: Create a series of dilutions of cis-7-Tetradecenol in the solvent. A typical range would be 0 (solvent control), 0.01, 0.1, 1, and 10 mg per dispenser.
-
Load Dispensers: Carefully load the dispensers with the prepared solutions, ensuring each dispenser is clearly labeled with the concentration.
-
Experimental Design: Use a randomized complete block design. At the field site, establish several blocks (replicates). Within each block, place one trap for each concentration, including the control.
-
Trap Placement: Ensure a minimum distance of 20 meters between traps within a block to prevent interference between pheromone plumes.
-
Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of target and non-target species in each trap.
-
Data Analysis: Analyze the data to determine the concentration that resulted in the highest capture of the target species with the lowest bycatch.
Protocol 2: Evaluating Trap Color on Bycatch Reduction
Objective: To assess the impact of trap color on the capture of target and non-target species.
Materials:
-
Traps of different colors (e.g., red, green, white, yellow, blue) of the same design.
-
Optimized cis-7-Tetradecenol lures (from Protocol 1 or manufacturer's recommendation).
-
Field site.
Procedure:
-
Trap Setup: Bait traps of each color with the pheromone lure.
-
Experimental Design: Use a randomized complete block design. In each block, place one trap of each color.
-
Trap Placement: Randomize the position of the colored traps within each block. Maintain a consistent distance between traps.
-
Data Collection: Collect and record the number of target and non-target insects from each trap at regular intervals.
-
Data Analysis: Compare the capture rates of target and non-target species among the different colored traps to identify the color that provides the best selectivity.
Data Presentation
Table 1: Hypothetical Results of a Dose-Response Experiment
| Lure Concentration (mg) | Mean Target Species Captured (± SE) | Mean Non-Target Species Captured (± SE) |
| 0 (Control) | 2.3 ± 0.8 | 5.1 ± 1.2 |
| 0.01 | 15.6 ± 2.1 | 8.4 ± 1.5 |
| 0.1 | 45.2 ± 4.5 | 12.7 ± 2.3 |
| 1 | 88.9 ± 7.3 | 25.8 ± 3.1 |
| 10 | 52.1 ± 5.9 | 48.6 ± 4.7 |
Table 2: Hypothetical Results of a Trap Color Evaluation
| Trap Color | Mean Target Species Captured (± SE) | Mean Beneficial Insects Captured (± SE) |
| White | 75.4 ± 6.8 | 35.2 ± 3.9 |
| Yellow | 68.9 ± 6.2 | 42.1 ± 4.5 |
| Blue | 71.3 ± 6.5 | 28.7 ± 3.2 |
| Red | 72.1 ± 6.6 | 8.5 ± 1.8 |
| Green | 70.8 ± 6.4 | 10.2 ± 2.1 |
References
-
Wearing, C. H., et al. (2000). Pheromone trap colour determines catch of non-target insects. ResearchGate. [Link]
-
Jactel, H., et al. (2021). The Effect of Trap Color on Catches of Monochamus galloprovincialis and Three Most Numerous Non-Target Insect Species. Insects, 12(11), 1021. [Link]
-
Li, Y., et al. (2020). Influence of Trap Color, Type, and Placement on Capture Efficacy for Protaetia brevitarsis (Coleoptera: Scarabaeidae). Journal of Economic Entomology, 113(6), 2735–2742. [Link]
-
K-State Research and Extension. (2021). Reducing Bycatch in Aquatic Insect Sampling: Evaluating a Size-Dependent Exclusion Device for UV Light Pan Traps. Entomological Communications, 3, ec03003. [Link]
-
Stelinski, L. L., et al. (2007). Effect of trap and pheromone dispenser (DCEPT CLM) height on mean (± SEM) percentage trap catch disruption (TCD) of the leafminer Phyllocnistis citrella in mature citrus trees. ResearchGate. [Link]
-
MDPI. (2022). Effective Reduction in Natural Enemy Catches in Pheromone Traps Intended for Monitoring Orthotomicus erosus (Coleoptera, Curculionidae). Insects, 13(8), 701. [Link]
-
Sweeney, J., et al. (2010). Optimization of pheromone lure and trap design for monitoring the fir coneworm, Dioryctria abietivorella. USDA Forest Service. [Link]
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Zhang, Y.-N., et al. (2022). Optimizing sex pheromone lures for male trapping specificity between Spodoptera frugiperda and Mythimna loreyi. Pest Management Science, 78(11), 4811-4821. [Link]
-
ResearchGate. (2020). (PDF) Influence of Trap Color, Type, and Placement on Capture Efficacy for Protaetia brevitarsis (Coleoptera: Scarabaeidae). ResearchGate. [Link]
-
Rodriguez-Saona, C., et al. (2012). Effect of trap color and height on captures of blunt-nosed and sharp-nosed leafhoppers (Hemiptera: Cicadellidae) and non-target arthropods in cranberry bogs. Crop Protection, 40, 132-144. [Link]
-
Entomological Communications. (2021). View of Reducing Bycatch in Aquatic Insect Sampling: Evaluating a Size-Dependent Exclusion Device for UV Light Pan Traps. Entomological Communications. [Link]
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CiteDrive. (2022). Optimizing sex pheromone lures for male trapping specificity between Spodoptera frugiperda and Mythimna loreyi. CiteDrive. [Link]
-
ResearchGate. (2016). Pitfall trap designs to maximize invertebrate captures and minimize captures of nontarget vertebrates. ResearchGate. [Link]
-
ResearchGate. (2022). How can I best avoid small mammal bycatch in my insect pitfall traps?. ResearchGate. [Link]
-
Leskey, T. C., et al. (2011). Dispenser type and trap design affect catch effectiveness of dogwood borer sex pheromone. ResearchGate. [Link]
-
ResearchGate. (2012). Modified pheromone traps help reduce bycatch of bark-beetle natural enemies. ResearchGate. [Link]
-
PubMed. (2022). Optimizing sex pheromone lures for male trapping specificity between Spodoptera frugiperda and Mythimna loreyi. PubMed. [Link]
-
YouTube. (2024). Strategies to avoid capturing non-target species – restraining traps set on land. YouTube. [Link]
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ResearchGate. (2000). PHEROMONE TRAP COLOUR DETERMINES CATCH OF NON-TARGET INSECTS. ResearchGate. [Link]
-
Kim, D.-S., et al. (2018). Controlled Release of Sex Pheromone from Ester Wax/Polymer Bag Dispenser for Prevention of Grapholita molesta. Polymers, 10(11), 1238. [Link]
-
MDPI. (2022). Potential of an Attractive High-Rate Navel Orangeworm (Lepidoptera: Pyralidae) Pheromone Dispenser for Mating Disruption or for Monitoring. MDPI. [Link]
-
Government of Newfoundland and Labrador. (2025). Trapping Practices to Avoid Non-target Species. 2025-26 Hunting and Trapping Guide. [Link]
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Leskey, T. C., et al. (2018). Improved Trap Designs and Retention Mechanisms for Halyomorpha halys (Hemiptera: Pentatomidae). Journal of Economic Entomology, 111(5), 2227–2235. [Link]
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Environment and Ecology. (2022). Non-Target Organisms Captured in the Sex Pheromone Traps of Yellow Stem Borer of Rice. Environment and Ecology, 40(2B), 670-674. [Link]
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Boetzl, F. A., et al. (2018). It's a matter of design-how pitfall trap design affects trap samples and possible predictions. PeerJ, 6, e5078. [Link]
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Lahuatte, P. F., et al. (2022). Using modified trapping regimes to understand the behavioral and spatial ecology of Philornis downsi (Diptera: Muscidae). Journal of Insect Science, 22(5), 1. [Link]
-
Nemoto, H. (1996). Monitoring Field Population with Pheromone Trap and Seasonal Trend of Adult Body Size of the Diamondback Moth, Plutella xylostel. Japan International Research Center for Agricultural Sciences. [Link]
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PALMOILIS. (n.d.). Pheromone Trapping in Controlling Key Insect Pests: Progress and Prospects. PALMOILIS. [Link]
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ResearchGate. (2018). (PDF) It's a matter of design—how pitfall trap design affects trap samples and possible predictions. ResearchGate. [Link]
-
Appropedia. (2012). Bycatch Reduction Devices. Appropedia. [Link]
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MDPI. (2024). Performances of Selective Mechanical Traps for Autumn Control of the Invasive Asian Hornet Vespa velutina nigrithorax in Western and Southern Europe. MDPI. [Link]
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Flop Industries. (2025). Top Strategies to Prevent Bycatch in Saltwater Fishing Efforts. Flop Industries. [Link]
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PubChem. (n.d.). cis-7-Tetradecenol. PubChem. [Link]
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University of Hertfordshire. (n.d.). 11-tetradecenol. AERU. [Link]
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ResearchGate. (2006). The potential of an insect pheromone lure, Z‐7‐dodecen‐1‐yl acetate, compared with peanut butter to attract laboratory and wild rats and mice. ResearchGate. [Link]
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ResearchGate. (2022). Simpler is better: Fewer non-target insects trapped with a four-component chemical lure vs. a chemically more complex food-type bait for Drosophila suzukii. ResearchGate. [Link]
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ResearchGate. (2021). (PDF) cis-Verbenol and verbenone as male-produced pheromone components of the cypress bark beetle, Phloeosinus aubei. ResearchGate. [Link]
-
Hendry, L. B., et al. (1974). Cis-10-tetradecenyl acetate, an attractant component in the sex pheromone of the oak leaf roller moth (Archips semiferanus Walker). Experientia, 30(8), 886-888. [Link]
- Google Patents. (n.d.). Non-natural insect pheromone blend compositions.
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Technical Support Center: Enhancing the Specificity of cis-7-Tetradecenol-Baited Traps
Welcome to the Technical Support Center for researchers and pest management professionals. This guide provides in-depth technical assistance for enhancing the specificity of insect traps baited with cis-7-Tetradecenol. As specialists in chemical ecology and integrated pest management (IPM), we understand that achieving high specificity is paramount for accurate population monitoring and effective control strategies. This resource is designed to help you troubleshoot common issues and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is cis-7-Tetradecenol and which insects does it primarily attract?
A1: cis-7-Tetradecenol is a long-chain unsaturated alcohol that functions as a sex pheromone component for several species of Lepidoptera (moths and butterflies)[1][2][3]. It is crucial to understand that cis-7-Tetradecenol is often a minor component within a multi-component pheromone blend. Its effectiveness and specificity are highly dependent on the presence and ratio of other compounds. For example, it is a known minor component of the sex pheromone for the redbanded leafroller, Argyrotaenia velutinana[4][5][6][7][8]. It is also a potential pheromone component for species such as the grape clearwing moth, Paranthrene regalis[9].
Q2: My traps baited with cis-7-Tetradecenol are capturing a high number of non-target species. What is the likely cause?
A2: High non-target capture rates are a common issue and can stem from several factors. Pheromones are rarely species-specific in isolation; the specificity often arises from a precise blend of multiple components in a specific ratio[10][11]. If your lure contains only cis-7-Tetradecenol, it may be attractive to a broader range of insects that use this compound as a pheromone component. Additionally, the release rate of the pheromone can influence specificity; a high release rate may attract less sensitive, non-target species. Environmental factors and trap design can also play a role.
Q3: What is the role of pheromone blend ratios in trap specificity?
A3: Pheromone blend ratios are critical for species recognition and reproductive isolation among insects[10][11]. A specific ratio of major and minor pheromone components acts as a unique chemical signature for a particular species. Deviations from this optimal ratio can lead to a significant decrease in attraction for the target species and, in some cases, may even repel them. This phenomenon is known as "balanced olfactory antagonism," where off-ratio blends create an antagonistic effect[10][11].
Q4: Can I add other compounds to my cis-7-Tetradecenol lure to increase specificity?
A4: Yes, the addition of synergistic or antagonistic compounds can significantly enhance trap specificity.
-
Synergists: These are compounds that, when added to the primary pheromone, increase the attraction of the target species. These can be other pheromone components or plant volatiles that signal a suitable host plant. For instance, certain plant-derived compounds can enhance the attractiveness of pheromone lures for some insect species[12][13].
-
Antagonists: These are compounds that reduce or inhibit the attraction of non-target species. Often, a pheromone component of a closely related, non-target species can act as an antagonist, helping to ensure reproductive isolation[11][14][15]. For example, the addition of a specific pheromone component from a sympatric noctuid moth has been shown to decrease trap catches of the diamondback moth, Plutella xylostella[15].
Q5: How does the purity of the synthetic pheromone affect trap performance?
A5: The chemical purity of the synthetic pheromone is of utmost importance. Impurities, such as geometric isomers (the trans-isomer in this case) or byproducts from synthesis, can act as behavioral antagonists, significantly reducing the trap's effectiveness for the target species. It is essential to use high-purity synthetic pheromones to ensure that the emitted signal is a true representation of the natural pheromone blend.
Troubleshooting Guide: Low Specificity in cis-7-Tetradecenol-Baited Traps
This section provides a structured approach to diagnosing and resolving issues with low trap specificity.
Problem: High Capture of Non-Target Moth Species
Initial Assessment Workflow
Caption: Workflow for troubleshooting high non-target captures.
Step 1: Verify Lure Composition and Purity
-
Action: Confirm whether your lure contains only cis-7-Tetradecenol or a blend of components. Obtain a certificate of analysis for the synthetic pheromones to verify their chemical purity and isomeric ratio.
-
Rationale: As discussed in the FAQs, cis-7-Tetradecenol is often part of a multi-component blend. The absence of other critical components can lead to a lack of specificity. Impurities can act as antagonists for the target species.
Step 2: Optimize the Pheromone Blend Ratio
-
Rationale: The ratio of pheromone components is crucial for species-specific attraction. An incorrect ratio can reduce the attraction of the target species and may even attract non-target species that recognize a portion of the blend.
-
Experimental Protocol: Determining the Optimal Pheromone Blend Ratio
-
Preparation of Lures: Prepare a series of lures with varying ratios of cis-7-Tetradecenol and its known or suspected synergistic pheromone components. For example, if targeting Argyrotaenia velutinana, you would vary the ratio of cis-7-Tetradecenol to the major components of its pheromone blend.
-
Experimental Design: Use a randomized complete block design in the field. Each block should contain one trap for each blend ratio being tested, plus a control trap (no pheromone).
-
Trap Placement: Place traps at a sufficient distance from each other (at least 20 meters) to avoid interference between pheromone plumes.
-
Data Collection: Collect and record the number of target and non-target insects captured in each trap at regular intervals.
-
Analysis: Analyze the data using an appropriate statistical method (e.g., ANOVA) to determine which blend ratio maximizes the capture of the target species while minimizing non-target captures.
-
Data Presentation: Example of Blend Ratio Optimization
| Lure Blend (Component A : Component B) | Mean Target Species Captured (per trap/week) | Mean Non-Target Species Captured (per trap/week) | Specificity Index (Target/Total) |
| 100 : 0 (Control for B) | 15 | 25 | 0.38 |
| 90 : 10 | 55 | 10 | 0.85 |
| 80 : 20 | 40 | 12 | 0.77 |
| 70 : 30 | 25 | 15 | 0.63 |
Step 3: Evaluate the Impact of Behavioral Antagonists
-
Rationale: The addition of a behavioral antagonist can significantly improve trap specificity by repelling non-target species. The pheromone components of closely related, sympatric species are often good candidates for antagonists[11][15].
-
Experimental Protocol: Screening for Behavioral Antagonists
-
Candidate Selection: Identify the primary non-target species being captured. Research their known sex pheromone components.
-
Lure Preparation: Prepare lures containing the optimal blend for your target species (determined in Step 2). To a subset of these lures, add a potential antagonist at different concentrations.
-
Experimental Design: Use a similar randomized block design as in the blend ratio optimization. Include traps with the target pheromone blend alone as a positive control.
-
Data Collection and Analysis: Record the number of target and non-target captures. A significant reduction in the capture of a non-target species without a significant reduction in the target species indicates an effective antagonist.
-
Logical Relationship of Pheromone Components
Caption: Interaction of pheromone components and their effects on target and non-target species.
References
- Balanced olfactory antagonism as a concept for understanding evolutionary shifts in moth sex pheromone blends. PubMed.
- Synergistic behavioral antagonists of a sex pheromone reduce reproduction of invasive sea lamprey. PubMed Central.
- Effect of Specific and Generic Sex Attractant Blends on Pheromone Trap Captures of Four Leafroller Species in Mid-Atlantic Apple. Journal of Economic Entomology.
- Effect of Specific and Generic Sex Attractant Blends on Pheromone Trap Captures of Four Leafroller Species in mid-
- A Pheromone Antagonist Regulates Optimal Mating Time in the Moth Helicoverpa armigera. Current Biology.
- Pheromone antagonism in Plutella xylostella (Linnaeus) by sex pheromones of two sympatric noctuid moths. Pest Management Science.
- The use of pheromones and semiochemicals to control-Argyrotaenia-velutinana. Pherobase.
- A Pheromone Antagonist Regulates Optimal Mating Time in the Moth Helicoverpa armigera | Request PDF.
- Argyrotaenia velutinana. chemtica.com.
- Redbanded leafroller.
- Pheromones in lepidopteran insects: Types, production, reception and its application. Journal of Pharmacognosy and Phytochemistry.
- Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isol
- Custom Insect Pheromones & IPM Solutions Manufacturer. Ecophero.
- Pheromones and Semiochemicals of Paranthrene robiniae (Lepidoptera: Sesiidae), the Western poplar clearwing. The Pherobase.
- The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management. Frontiers in Physiology.
- 11-tetradecenol. AERU - University of Hertfordshire.
- The Role of trans-7-Decenol as a Lepidoptera Sex Pheromone: A Technical Guide. Benchchem.
- Lepidopteran sex pheromones. PubMed.
- Dose-responses of seven species of cerambycid beetles to synthesized pheromones in field experiments.
- Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience.
- Semiochemicals containing lepidopteran sex pheromones: Wonderland for a n
- Biosynthesis of the Sex Pheromone Component (E,Z)
- Identification of minor sex pheromone components of the poplar clearwing moth Paranthrene tabaniformis (Lepidoptera, Sesiidae). PubMed.
- The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management. PubMed Central.
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- 15. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
Technical Support Center: Long-Term Storage of cis-7-Tetradecenol Standards
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage and handling of cis-7-Tetradecenol analytical standards. Adherence to these protocols is critical for maintaining the isomeric purity, chemical integrity, and biological activity of the standard, ensuring the accuracy and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage of cis-7-Tetradecenol.
Q1: What is the optimal temperature for long-term storage of cis-7-Tetradecenol?
A1: For long-term stability (months to years), cis-7-Tetradecenol should be stored in a freezer at or below -20°C.[1][2][3] Some protocols for sensitive pheromones recommend temperatures below zero for any unused standards.[1] This low temperature is crucial to minimize the rate of potential degradation reactions, such as oxidation and isomerization, and to reduce the volatility of the compound.[4] For short-term storage (days to weeks), refrigeration at 2°C to 8°C is acceptable, but freezer storage is strongly preferred for preserving integrity over time.[4]
Q2: Should I store the standard as a neat oil or in a solvent?
A2: While the neat compound can be stored, dissolving it in a suitable solvent to create a stock solution offers several advantages for long-term stability and ease of use. A solution protects the compound from atmospheric oxygen and simplifies the process of making accurate dilutions for experiments. If stored neat, it is imperative to blanket the headspace of the vial with an inert gas like argon or nitrogen.
Q3: What is the best solvent for creating a stock solution of cis-7-Tetradecenol?
A3: High-purity, peroxide-free solvents are essential. Recommended options include:
-
Hexane or Heptane: Excellent choices for non-polar compounds. Ensure you are using a high-purity grade (e.g., HPLC or GC grade).
-
Dichloromethane (DCM): A versatile solvent, but must be of high purity and stabilized to prevent acid formation.
-
Ethanol: Can be used, but it is critical to use anhydrous (water-free) ethanol and store it in tightly sealed containers to prevent moisture absorption.[5]
Crucially, avoid solvents that can contain peroxides (e.g., older ethers like THF or diethyl ether), as these will readily oxidize the double bond in the molecule.
Q4: How should I prepare and store the stock solution?
A4: Use amber glass vials with PTFE-lined screw caps to protect the standard from light and prevent solvent evaporation.[4] Light, particularly UV light, can induce cis-trans isomerization, altering the chemical identity and biological activity of your standard.[6][7] To minimize headspace, which can contain oxygen, choose a vial size that closely matches the volume of your solution. After preparing the solution, flush the headspace with an inert gas (argon or nitrogen) before sealing the vial tightly.
Q5: What are the primary signs of degradation?
A5: Degradation can manifest in several ways:
-
Loss of Biological Efficacy: The most critical indicator. If you observe inconsistent or diminished results in bioassays, degradation of the standard is a primary suspect.
-
Appearance of New Peaks in Analysis: In Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis, the emergence of new peaks, particularly a peak corresponding to the trans-isomer, is a clear sign of degradation.
-
Changes in Physical Appearance: While less common for this compound, any change in color or viscosity of the neat oil should be viewed with suspicion.
Part 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific issues encountered during the use of cis-7-Tetradecenol standards.
Guide 1: Issue - Inconsistent or Reduced Biological Activity in Assays
If your experiments yield variable or weaker-than-expected results, the integrity of your standard may be compromised.
| Potential Cause | Diagnostic Check | Corrective Action & Rationale |
| Isomerization | Analyze an aliquot of your working standard via GC-MS or HPLC. Compare the chromatogram to the certificate of analysis or a freshly opened standard. Look specifically for a peak corresponding to the trans-7-Tetradecenol isomer. | Action: Discard the compromised stock solution and prepare a fresh one from a new, unopened ampule. Rationale: The cis configuration is essential for the biological activity of many pheromones. Isomerization to the trans form, often induced by light or thermal energy, renders the molecule inactive or can even cause inhibitory effects in some biological systems.[7] |
| Oxidation | Use GC-MS to look for masses corresponding to oxidation products, such as aldehydes, ketones, or epoxides formed at the double bond. | Action: Prepare a new stock solution using a deoxygenated, high-purity solvent and ensure the vial headspace is purged with inert gas (argon or nitrogen) before sealing. Rationale: The double bond in cis-7-Tetradecenol is susceptible to oxidation by atmospheric oxygen. This reaction breaks the carbon chain or adds functional groups, destroying the molecule's specific structure required for receptor binding. |
| Solvent Evaporation | Re-verify the concentration of your stock solution using a recently calibrated instrument and a fresh quantitative standard. | Action: Discard the old stock. When preparing new solutions, use vials with tight-fitting PTFE-lined caps.[4] For highly volatile solvents, consider using crimp-sealed vials. Store at low temperatures (-20°C) to minimize vapor pressure.[4] Rationale: Evaporation of the solvent will increase the concentration of the standard, leading to inaccurate dilutions and erroneous experimental results. |
Guide 2: Issue - New Peaks Observed in GC/HPLC Purity Analysis
The appearance of unexpected peaks in your chromatogram is a direct indication of chemical degradation or contamination.
Caption: Troubleshooting workflow for identifying the source of impurities.
Part 3: Experimental Protocols & Methodologies
Protocol 1: Preparation of a Validated Long-Term Stock Solution
This protocol ensures the creation of a stable and accurately characterized stock solution.
-
Materials Preparation:
-
Select a new, unopened ampule of cis-7-Tetradecenol.
-
Choose a high-purity, anhydrous solvent (e.g., GC-grade Hexane).
-
Use a new amber glass vial with a PTFE-lined screw cap or a crimp-top vial.
-
Ensure access to a calibrated analytical balance and appropriate volumetric flasks and pipettes.
-
Have a cylinder of inert gas (argon or nitrogen) with a gentle delivery system ready.
-
-
Solution Preparation:
-
Allow the sealed ampule of the standard to equilibrate to room temperature before opening to prevent condensation of atmospheric water.
-
Accurately weigh the required amount of the neat standard.
-
Quantitatively transfer the standard to a volumetric flask and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 10 mg/mL).
-
-
Initial Validation (Time-Zero Analysis):
-
Immediately after preparation, acquire a GC-FID or GC-MS chromatogram of the new stock solution.
-
Confirm the purity of the standard against the supplier's certificate of analysis.
-
Integrate the peak area. This chromatogram serves as your baseline reference for all future stability checks.
-
-
Storage Procedure:
-
Dispense the stock solution into smaller volume amber glass vials to create single-use or limited-use aliquots. This practice minimizes the number of freeze-thaw cycles and the exposure of the main stock to the atmosphere.
-
Before sealing each aliquot vial, gently flush the headspace with a stream of inert gas for 15-20 seconds.
-
Seal the vials tightly and label them clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Place the aliquots in a designated, labeled box within a -20°C (or colder) freezer.[1][3] The freezer should be one approved for the storage of flammable materials if using flammable solvents.[5][8]
-
-
Ongoing Quality Control:
-
On a scheduled basis (e.g., every 6 months), remove one aliquot, allow it to come to room temperature, and re-analyze it by GC.
-
Compare the new chromatogram to your "Time-Zero" reference. Check for any decrease in the main peak area or the appearance of new degradation peaks. This provides a self-validating system for the integrity of your stored standards.
-
Diagram: Key Degradation Pathways
Caption: Primary degradation pathways for cis-7-Tetradecenol.
References
- Vertex AI Search. (n.d.). Specification for storage and transportation of fatty alcohols. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Handling of pheromones. Retrieved January 16, 2026.
-
PubChem. (n.d.). cis-7-Tetradecenol. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
- Vertex AI Search. (2025, March 25). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Retrieved January 16, 2026.
- Nedstar. (2025, November 24). Nedstar's guide for ethanol safety & handling. Retrieved January 16, 2026.
-
Burks, C. S., et al. (2017). Effect of Storage of Pheromone Lures for Amyelois transitella: Field Performance and Compound Ratios. Journal of Economic Entomology, 110(6), 2439–2445. BioOne Complete. Retrieved January 16, 2026, from [Link]
- U.S. Chemical Storage. (2020, May 6). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. Retrieved January 16, 2026.
-
Scott, A. M., et al. (2024, February 13). Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system. STAR Protocols. Retrieved January 16, 2026, from [Link]
- Princeton University Environmental Health and Safety. (2018, October 18). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved January 16, 2026.
-
Chemistry For Everyone. (2025, July 31). How Should Ethanol Be Stored?. YouTube. Retrieved January 16, 2026, from [Link]
- Acme-Hardesty. (2008, March 10). Material Safety Data Sheet - AHCOHOL 1216. Retrieved January 16, 2026.
-
Latteri, R., et al. (2023). Photon- and Singlet-Oxygen-Induced Cis–Trans Isomerization of the Water-Soluble Carotenoid Crocin. International Journal of Molecular Sciences, 24(13), 10839. PMC. Retrieved January 16, 2026, from [Link]
- Request PDF. (n.d.).
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- 5. youtube.com [youtube.com]
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- 7. researchgate.net [researchgate.net]
- 8. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
Validation & Comparative
Validating the Biological Activity of Synthetic cis-7-Tetradecenol: A Comparative Guide for Researchers
For researchers in chemical ecology and pest management, the synthesis of a pheromone is but the first step. The ultimate measure of success lies in its biological activity. This guide provides an in-depth, technical comparison for validating the biological activity of synthetic cis-7-Tetradecenol, a known semiochemical, against established alternatives. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for trustworthy and reproducible results.
Introduction to cis-7-Tetradecenol
cis-7-Tetradecenol is a straight-chain unsaturated alcohol that functions as a sex pheromone component for several lepidopteran species. Its efficacy in attracting target insects is critically dependent on its isomeric purity and the absence of behavior-modifying impurities that can arise during synthesis. Validating the biological activity of a synthetic batch is therefore a non-negotiable step before its use in research or pest management strategies.[1][2]
This guide will focus on validation against pheromone lures for two economically significant pests: the Black Cutworm (Agrotis ipsilon) and the Cabbage Moth (Mamestra brassicae).[3][4][5][6][7][8]
The Validation Workflow: A Multi-tiered Approach
A robust validation strategy for a synthetic pheromone involves a hierarchical progression from physiological to behavioral assays. This multi-tiered approach ensures that the synthetic compound elicits the same neural and behavioral responses as the natural pheromone.
Caption: Hierarchical workflow for validating synthetic pheromone activity.
Physiological Validation: The Antennae as Biosensors
The initial validation steps utilize the insect's own antenna as a highly sensitive and specific detector. These electrophysiological assays provide a direct measure of the synthetic pheromone's ability to elicit a neural response.
Electroantennography (EAG)
EAG measures the summated electrical potential from the entire antenna in response to an olfactory stimulus.[9] It is a rapid screening tool to confirm that the synthetic cis-7-Tetradecenol is detected by the target insect's olfactory receptor neurons.
Experimental Protocol: EAG
-
Insect Preparation: An adult male moth (Agrotis ipsilon or Mamestra brassicae) is anesthetized by chilling. One antenna is carefully excised at its base.
-
Electrode Placement: The excised antenna is mounted between two electrodes using a conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode at the basal end.
-
Stimulus Delivery: A purified and quantified sample of synthetic cis-7-Tetradecenol (typically 10-100 ng in a solvent like hexane) is applied to a filter paper strip and placed inside a Pasteur pipette. A puff of charcoal-filtered air is delivered through the pipette, carrying the pheromone over the antenna.
-
Data Acquisition: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the EAG response is indicative of the level of olfactory stimulation.
-
Controls: A solvent-only puff serves as a negative control, while a known active compound for the species is used as a positive control.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD couples the separation power of gas chromatography with the sensitivity of the insect antenna. This technique is crucial for identifying biologically active compounds within a mixture and for detecting any active impurities in the synthetic sample.
Experimental Protocol: GC-EAD
-
Instrumentation: A gas chromatograph is fitted with a column effluent splitter. One portion of the effluent is directed to the flame ionization detector (FID) of the GC, while the other is passed over an insect antenna preparation identical to that used in EAG.
-
Sample Injection: A solution of the synthetic cis-7-Tetradecenol is injected into the GC.
-
Data Recording: The FID signal and the EAG signal are recorded simultaneously.
-
Analysis: Peaks in the FID chromatogram that correspond to a simultaneous deflection in the EAD signal indicate compounds that are biologically active. This allows for the confirmation of the activity of cis-7-Tetradecenol and the identification of any potential bioactive impurities.
Behavioral Validation: From Lab to Field
Positive EAG and GC-EAD results are strong indicators of biological activity, but they do not guarantee a behavioral response. Behavioral assays are essential to confirm that the synthetic pheromone can elicit the complex sequence of behaviors required for mate location.
Wind Tunnel Bioassays
Wind tunnels provide a controlled environment to observe and quantify an insect's flight response to a pheromone plume.
Caption: Key components and behavioral sequence in a wind tunnel bioassay.
Experimental Protocol: Wind Tunnel Bioassay
-
Acclimation: Male moths are placed in the wind tunnel for a period of acclimation before the experiment.
-
Pheromone Dispensing: A rubber septum or filter paper loaded with a known quantity of synthetic cis-7-Tetradecenol is placed at the upwind end of the tunnel.
-
Observation: Individual moths are released onto a platform at the downwind end of the tunnel. Their flight behavior in response to the pheromone plume is recorded and scored for various behaviors (e.g., taking flight, upwind flight, casting, and landing at the source).
-
Comparison: The responses to the synthetic pheromone are compared to those elicited by a commercial pheromone lure for the target species and a solvent control.
Field Trapping Experiments
The ultimate validation of a synthetic pheromone is its performance under real-world conditions. Field trapping experiments compare the attractiveness of the synthetic pheromone to commercial lures and blank traps.
Experimental Protocol: Field Trapping
-
Trap Deployment: Pheromone traps (e.g., delta or funnel traps) are deployed in a suitable habitat for the target species. Traps are baited with either the synthetic cis-7-Tetradecenol, a commercial lure, or a blank (control).
-
Experimental Design: A randomized block design is typically used to account for spatial variability in the environment. Traps are spaced sufficiently far apart to avoid interference.
-
Data Collection: Traps are checked at regular intervals, and the number of captured male moths of the target species is recorded.
-
Statistical Analysis: The trap catch data is statistically analyzed (e.g., using ANOVA) to determine if there are significant differences in the number of moths captured by the different lures.
Comparative Analysis: Synthetic cis-7-Tetradecenol vs. Alternatives
The following tables summarize hypothetical but realistic data from the validation experiments, comparing the performance of a high-purity synthetic cis-7-Tetradecenol with a commercial lure for Agrotis ipsilon.
Table 1: Electroantennography (EAG) Response of Agrotis ipsilon
| Stimulus | Mean EAG Response (mV) ± SE |
| Synthetic cis-7-Tetradecenol (10 ng) | 1.2 ± 0.15 |
| Commercial Lure Extract | 1.1 ± 0.12 |
| Solvent Control (Hexane) | 0.1 ± 0.02 |
Table 2: Wind Tunnel Bioassay with Agrotis ipsilon
| Lure | % Moths Taking Flight | % Moths Exhibiting Upwind Flight | % Moths Landing at Source |
| Synthetic cis-7-Tetradecenol | 85 | 70 | 65 |
| Commercial Lure | 82 | 68 | 62 |
| Solvent Control | 10 | 2 | 0 |
Table 3: Field Trapping Results for Agrotis ipsilon
| Lure | Mean No. of Moths Captured/Trap/Night ± SE |
| Synthetic cis-7-Tetradecenol | 15.3 ± 2.1 |
| Commercial Lure | 14.8 ± 1.9 |
| Blank Trap (Control) | 0.5 ± 0.2 |
Conclusion: A Rigorous Path to Biological Validation
The validation of a synthetic pheromone like cis-7-Tetradecenol is a meticulous process that demands a multi-pronged approach. By systematically progressing from electrophysiological to behavioral and field assays, researchers can confidently ascertain the biological activity of their synthetic compound. The close correlation of results between a high-purity synthetic product and established commercial lures, as illustrated in the comparative data, provides strong evidence of successful synthesis and purification. This rigorous validation is paramount for the development of effective and reliable semiochemical-based tools for research and sustainable pest management.
References
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Agrotis ipsilon (black cutworm) | CABI Compendium. (2024). Retrieved from [Link]
-
Pheromone Replacement Lures for Agrotis ipsilon (Black cut worm). (n.d.). BigHaat. Retrieved from [Link]
-
Pheromones & Attractants. (n.d.). Novagrica. Retrieved from [Link]
-
Black Cutworm, Agrotis ipsilon (Hufnagel) (Insecta: Lepidoptera: Noctuidae). (2022). University of Florida, IFAS Extension. Retrieved from [Link]
-
PC -Pheromone Lures For Black Cut Worm (Agrotis Ipsilon). (n.d.). Toolsvilla. Retrieved from [Link]
-
Improving the biocontrol potential of entomopathogenic nematodes against Mamestra brassicae: Effect of spray application technique, adjuvants and an attractant. (2014). ResearchGate. Retrieved from [Link]
-
Pheromones and Semiochemicals of Mamestra brassicae (Lepidoptera: Noctuidae), the Cabbage moth. (n.d.). The Pherobase. Retrieved from [Link]
-
The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management. (2022). Frontiers in Plant Science. Retrieved from [Link]
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cis-7-Tetradecenol | C14H28O | CID 5362795. (n.d.). PubChem. Retrieved from [Link]
-
Cabbage moth (Mamestra brassicae) Trap. (n.d.). Andermatt UK. Retrieved from [Link]
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cis-7-Tetradecen-1-yl acetate. (n.d.). NIST WebBook. Retrieved from [Link]
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Aphrodisiac Pheromones from the Wings of the Small Cabbage White and Large Cabbage White Butterflies, Pieris rapae and Pieris brassicae. (2009). ChemBioChem. Retrieved from [Link]
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Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. (2018). Frontiers in Cellular Neuroscience. Retrieved from [Link]
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Pheromones. (2012). Agricultural Marketing Service, USDA. Retrieved from [Link]
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Sex pheromones and their impact on pest management. (2010). Journal of Chemical Ecology. Retrieved from [Link]
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Insect Monitoring Project Using Pheromone Traps. (n.d.). Growing Produce. Retrieved from [Link]
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Coupled gas chromatography-electroantennogram detection (GC-EAD), using... (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Analysis of cis- and trans-7-Tetradecenol: Structure, Spectroscopy, and Biological Function
In the field of chemical ecology and drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—can be the determining factor between potent biological activity and complete inertness. Geometric isomers, specifically cis and trans isomers of alkenes, provide a classic and compelling example of this principle. This guide offers an in-depth comparative analysis of (Z)-7-tetradecen-1-ol (cis-7-Tetradecenol) and (E)-7-tetradecen-1-ol (trans-7-Tetradecenol), two isomers whose subtle structural divergence leads to profoundly different roles in nature, particularly as insect sex pheromones.
This document will explore the disparities in their physicochemical properties, delve into the spectroscopic techniques used for their differentiation, and present validated experimental protocols for their stereoselective synthesis and analysis, providing researchers with the foundational knowledge to confidently work with these important semiochemicals.
Part 1: Physicochemical and Spectroscopic Disparities
The orientation of the alkyl chains around the carbon-carbon double bond dictates the overall shape of the molecule, which in turn influences its physical properties and how it interacts with analytical instrumentation.
Comparative Physicochemical Properties
The cis configuration introduces a "kink" in the carbon chain, preventing the molecules from packing as efficiently as the more linear trans isomers. This generally leads to weaker intermolecular forces (van der Waals forces). As a result, cis isomers tend to have lower melting points and higher boiling points compared to their trans counterparts.[1] The increased polarity in the cis isomer can also influence its solubility and chromatographic behavior.
| Property | cis-7-Tetradecenol | trans-7-Tetradecenol | Rationale for Difference |
| Molecular Weight | 212.37 g/mol [2][3] | 212.37 g/mol | Identical molecular formula (C₁₄H₂₈O). |
| Melting Point | Generally lower | Generally higher[1] | The more linear shape of the trans isomer allows for more efficient crystal lattice packing, requiring more energy to break the intermolecular forces. |
| Boiling Point | Generally higher[1] | Generally lower[1] | The "kink" in the cis isomer results in a net molecular dipole, leading to stronger dipole-dipole interactions and a higher boiling point. |
| Density | Generally higher | Generally lower[1] | Inefficient packing of cis isomers can sometimes lead to a slightly higher density in the liquid state compared to the more ordered trans isomers. |
| Solubility | Generally higher in polar solvents | Generally higher in nonpolar solvents | The slight polarity of the cis isomer enhances its solubility in polar solvents, while the nonpolar nature of the trans isomer favors nonpolar solvents. |
Spectroscopic Differentiation
Unambiguous identification of cis and trans isomers is paramount. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for this purpose.
¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is arguably the most definitive method for distinguishing between these isomers.
-
¹H NMR: The key diagnostic feature is the vicinal coupling constant (³J) between the two protons on the double bond (vinylic protons).[4]
-
cis-Isomer: The vinylic protons are on the same side of the double bond, resulting in a smaller coupling constant, typically in the range of 6-15 Hz.[1][4]
-
trans-Isomer: The vinylic protons are on opposite sides, leading to a larger coupling constant, typically between 11-18 Hz.[1][4] This difference provides a clear and reliable distinction.[4]
-
-
¹³C NMR: The steric environment influences the chemical shifts of the carbon atoms. In the cis isomer, the carbon atoms of the alkyl chains adjacent to the double bond experience greater steric hindrance (a phenomenon known as the γ-gauche effect), causing their signals to appear at a slightly higher field (more shielded) compared to the trans isomer.[4]
Infrared (IR) Spectroscopy: IR spectroscopy can provide strong evidence for the configuration of the double bond by analyzing the C-H bending vibrations.[5][6]
-
cis-Isomer: Exhibits a characteristic C-H out-of-plane bending absorption band around 725-675 cm⁻¹.[7]
-
trans-Isomer: Shows a strong, sharp absorption band for the C-H out-of-plane bend in the region of 980-965 cm⁻¹.[7][8] This peak is often very distinct and is a reliable indicator of a trans double bond.[5]
Mass Spectrometry (MS): While Electron Ionization (EI) mass spectra of cis and trans isomers are often very similar, subtle differences in fragment ion abundances can sometimes be observed. However, MS is most powerfully used in conjunction with Gas Chromatography (GC) for separation and identification. The isomers will typically have slightly different retention times on a GC column, allowing for their separation prior to MS analysis.[9][10][11] The NIST Chemistry WebBook provides reference mass spectra for cis-7-Tetradecenol.[2][12]
Part 2: The Biological Significance of Stereochemistry
The most critical distinction between cis-7-Tetradecenol and its trans-isomer lies in their biological activity. In the intricate world of insect communication, stereochemistry is everything. A specific isomer often acts as the primary sex pheromone, initiating a behavioral response in the receiving insect, while the other isomer may be inactive or even act as an antagonist, inhibiting the response.[13][14]
For many moth species, the cis isomer is the active pheromone component. The precise geometry of the cis double bond is thought to be essential for fitting into a specific olfactory receptor protein within the insect's antenna, much like a key fits into a lock. This binding event triggers a nerve impulse, leading to the characteristic mating behavior. The trans isomer, with its different shape, cannot bind effectively to the same receptor and thus fails to elicit the response.
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A Comparative Guide to the Efficacy of Pheromone Components: The Case of cis-7-Tetradecenol and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise manipulation of insect behavior through semiochemicals stands as a cornerstone of modern, sustainable pest management. Pheromones, with their exquisite species-specificity and potency, offer a powerful alternative to broad-spectrum insecticides. However, the efficacy of a pheromone-based strategy rarely hinges on a single molecule. Instead, it is typically governed by a precise blend of components, where individual molecules can act as primary attractants, synergists, or even antagonists.
This guide provides an in-depth comparison of the efficacy of C14 pheromone components, using cis-7-Tetradecenol and its functional derivatives as a focal point, against other related compounds. We delve into the critical experimental methodologies used to quantify and validate pheromone activity, from initial detection in the insect antenna to large-scale field trials. By examining the causality behind experimental design and presenting validated protocols, this document serves as a technical resource for researchers aiming to identify, optimize, and deploy effective pheromone blends. We will explore the concepts of synergy and antagonism using data-driven case studies to illustrate that in the world of chemical ecology, the whole is often greater—or profoundly different—than the sum of its parts.
Introduction: The Language of Pheromones
Insects have evolved a sophisticated olfactory system to navigate their environment, locate food, find mates, and avoid predators. This system is acutely tuned to detect specific volatile organic compounds (VOCs), among which pheromones are paramount for intraspecies communication. These compounds are typically classified by the behavior they elicit (e.g., sex, aggregation, alarm).
Sex pheromones, particularly in Lepidoptera (moths and butterflies), are often comprised of a blend of long-chain unsaturated alcohols, aldehydes, and acetates (Type I pheromones). A single compound is rarely sufficient to elicit the full sequence of mating behaviors. The specific ratio and composition of the blend ensure reproductive isolation between closely related species. Understanding the role of each component is therefore critical for developing effective monitoring and mating disruption tools.
Methodologies for Evaluating Pheromone Efficacy
To dissect the contribution of a compound like cis-7-Tetradecenol, a multi-tiered experimental approach is required. This process validates the biological activity of a compound from the peripheral nervous system up to real-world behavioral responses.
Electroantennography (EAG): Gauging Olfactory Response
EAG is an electrophysiological technique that measures the summated electrical potential from the entire insect antenna in response to an odorant puff.[1] It is the primary screening tool to determine if an insect can detect a specific compound.
Causality in Protocol Design: The goal of EAG is to isolate the antennal response to a specific chemical stimulus. The Faraday cage is essential to shield the sensitive recording equipment from external electrical noise.[1] Using a saline solution ensures the excised antenna remains physiologically viable. A solvent-only control is mandatory to confirm that the measured response is not an artifact of the solvent used to dilute the pheromone.
Detailed Experimental Protocol: EAG
-
Insect Preparation: Select a sexually mature insect (e.g., a 2-3 day old male moth). Anesthetize the insect by chilling.
-
Antenna Excision: Carefully excise one antenna at its base using micro-scissors under a dissecting microscope.
-
Electrode Placement: Mount the antenna between two glass capillary electrodes filled with a suitable saline solution (e.g., 8.0 g/L NaCl, 0.4 g/L KCl, 0.4 g/L CaCl₂, 0.1 g/L NaHCO₃). The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the basal end.
-
Stimulus Preparation: Prepare a stock solution of high-purity (>95%) cis-7-Tetradecenol (or its aldehyde/acetate analog) in a high-purity solvent like hexane.[1] Create a serial dilution series (e.g., 0.01, 0.1, 1, 10, 100 µg/µL) to establish a dose-response curve.
-
Stimulus Delivery: Apply 10 µL of a dilution onto a filter paper strip and insert it into a Pasteur pipette. Allow the solvent to evaporate for 30-60 seconds.[1]
-
Airflow and Recording: Place the antenna preparation in a continuous, charcoal-filtered air stream. Puff a calibrated pulse of air (e.g., 0.5 seconds) through the stimulus pipette into the main air stream.
-
Data Acquisition: Record the resulting depolarization (in millivolts, mV) using an amplifier and data acquisition software. The peak amplitude of the negative deflection is the EAG response.
-
Controls: Test a solvent-only pipette (negative control) and a known potent attractant (positive control) periodically to ensure the preparation is responsive. Normalize responses to the positive control.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
While EAG measures the response to a single compound or a simple mixture, GC-EAD identifies which specific compounds within a complex blend are biologically active.[2][3] In this technique, the effluent from a gas chromatograph is split, with half going to a standard detector (like a Flame Ionization Detector, FID) and the other half passing over an insect antenna preparation.[2][3][4]
Causality in Protocol Design: The power of GC-EAD is its ability to simultaneously provide analytical separation and biological detection.[3] By aligning the timing of a peak on the FID chromatogram with a corresponding depolarization event from the antenna, a researcher can pinpoint the exact compound that elicited the response, even if it is present in trace amounts.[5]
Experimental Workflow: From Discovery to Validation
The following diagram illustrates the logical flow of experiments used to identify and validate pheromone components.
Caption: Figure 1. A typical workflow for pheromone identification and validation.
Field Trapping: The Ultimate Test of Efficacy
Laboratory assays are essential, but the ultimate measure of a pheromone lure's effectiveness is its performance in the field. Field trapping studies are designed to compare the number of target insects captured by lures containing different pheromone components or blends.[6]
Causality in Protocol Design: A robust field trial must account for environmental variability. A randomized block design is often used, where each block contains one of each trap/lure combination. This minimizes the influence of location-specific factors (e.g., wind direction, host plant density). Traps are rotated periodically to average out any positional effects. The inclusion of unbaited (negative control) traps is crucial to measure the baseline, or random, capture rate.
Comparative Efficacy Analysis: The Importance of the Blend
Data from numerous studies show that the efficacy of a single pheromone component is highly context-dependent. A compound that is a primary attractant for one species may be a minor synergist or even an antagonist for another. Efficacy is almost always a function of the blend.
Synergy and Antagonism
-
Synergy: Occurs when the behavioral response to a blend of compounds is significantly greater than the sum of the responses to the individual components.
-
Antagonism: Occurs when a compound, when added to an attractive blend, significantly reduces the behavioral response.[7][8] Antagonists are crucial for maintaining reproductive isolation between species that might share a major pheromone component.
The following diagram illustrates this critical relationship.
Caption: Figure 2. Logical relationship of pheromone components.
Case Study: Diamondback Moth (Plutella xylostella)
The diamondback moth is a major pest of cruciferous crops worldwide. Its sex pheromone is a well-studied blend typically consisting of (Z)-11-hexadecenal (Z11-16:Ald), (Z)-11-hexadecenyl acetate (Z11-16:Ac), and (Z)-11-hexadecenol (Z11-16:OH).[9][10] Field studies consistently demonstrate that a three-component blend is superior to any single or two-component combination.
Case Study: Navel Orangeworm (Amyelois transitella)
The navel orangeworm is a significant pest of almonds and pistachios. Its pheromone was initially thought to be a single compound, (11Z,13Z)-hexadecadienal.[11] However, subsequent research revealed that a four-component blend is significantly more attractive.[11][12] This blend includes the primary aldehyde, two related alcohols, and an unusual polyunsaturated hydrocarbon.[12][13] Wind tunnel and field bioassays confirmed that a mixture of all four components produced the highest levels of attraction and source location by males.[11]
Quantitative Field Data Comparison
The following table summarizes illustrative data from field trapping experiments for two different insect species, highlighting the critical importance of using the correct pheromone blend.
| Target Species | Lure Composition | Mean Trap Catch (Males/Trap/Week) | Efficacy Interpretation | Source |
| Archips strojny (Tea Pest) | (Z)-11-tetradecenyl acetate (Z11-14:Ac) only | 94.5 ± 29.7 | High | [5][8] |
| Z11-14:Ac + (Z)-11-tetradecenyl alcohol (Z11-14:OH) | Significantly fewer than Z11-14:Ac alone | Antagonism | [5][8] | |
| Hexane (Control) | 0 | None | [5] | |
| Helopeltis cinchonae (Tea Pest) | Blend A: 0.2 mg Hexyl (3R)-3-acetoxybutyrate | ~15 | Low | [14] |
| Blend B: 2.0 mg (5R)-1-acetoxy-5-butyroxyhexane | ~20 | Low | [14] | |
| Blend C: 0.2 mg A + 2.0 mg B | ~75 | High (Synergy) | [14] | |
| Unbaited Trap (Control) | <5 | None | [14] |
Note: Data are illustrative and compiled from the referenced studies. Error bars (±SE or SD) are included where reported.
This data clearly demonstrates that for Archips strojny, the addition of a second component (Z11-14:OH) acts as an antagonist, reducing trap catch.[5][8] Conversely, for Helopeltis cinchonae, neither component alone is highly attractive, but their combination results in a strong synergistic effect, dramatically increasing trap captures.[14]
Conclusion and Future Perspectives
The efficacy of cis-7-Tetradecenol, or any pheromone component, cannot be evaluated in isolation. The evidence overwhelmingly shows that insect chemical communication is a system of blends and precise ratios. A comprehensive evaluation requires a tiered approach, from electrophysiological screening (EAG, GC-EAD) to controlled behavioral assays and conclusive field trials.
For researchers and drug development professionals, the key takeaway is to focus on identifying and optimizing the complete, species-specific pheromone blend. Future research will likely leverage advances in genomics and metabolomics to more rapidly identify the biosynthetic pathways of these compounds, leading to the discovery of novel pheromone components. Furthermore, the deliberate use of antagonists in mating disruption strategies presents a promising avenue for enhancing the efficacy of pest management programs. The continued, rigorous application of the scientific methodologies outlined in this guide will be essential for unlocking the full potential of semiochemicals in agriculture and public health.
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Leal, W. S., et al. (2005). Identification of critical secondary components of the sex pheromone of the navel orangeworm (Lepidoptera: Pyralidae). Journal of Economic Entomology. Available at: [Link]
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Linn, C. E., et al. (2007). Biosynthesis of unusual moth pheromone components involves two different pathways in the navel orangeworm, Amyelois transitella. Proceedings of the National Academy of Sciences. Available at: [Link]
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Saldías, M., et al. (2017). Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.). ResearchGate. Available at: [Link]
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Reddy, G. V. P., et al. (2002). Olfactory responses of Plutella xylostella natural enemies to host pheromone, larval frass, and green leaf cabbage volatiles. Journal of Chemical Ecology. Available at: [Link]
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Chen, Z., et al. (2024). Field Evaluation of Synthetic Components of the Sex Pheromone of the Tea Pest Helopeltis cinchonae Mann (Hemiptera: Miridae). MDPI. Available at: [Link]
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Wang, X., et al. (2022). The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis. Frontiers in Physiology. Available at: [Link]
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Kawasaki, K., et al. (2024). Mass trapping of the diamondback moth (Plutella xylostella L.) by a combination of its sex pheromone and allyl isothiocyanate in cabbage fields in southern Vietnam. Journal of Pesticide Science. Available at: [Link]
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He, X., et al. (2022). Identification and Field Evaluation of Sex Pheromone Components and Its Antagonist Produced by a Major Tea Pest, Archips strojny. Insects. Available at: [Link]
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He, X., et al. (2022). Identification and Field Evaluation of Sex Pheromone Components and Its Antagonist Produced by a Major Tea Pest, Archips strojny (Lepidoptera: Tortricidae). MDPI. Available at: [Link]
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A Methodological and Comparative Framework for Assessing Cross-Reactivity of Insect Olfactory Receptors to cis-7-Tetradecenol Analogs
Introduction
In the intricate world of insect chemical communication, the specificity of olfactory receptors (ORs) is paramount to survival and reproduction. The ability to distinguish between closely related chemical structures allows insects to locate mates, identify host plants, and avoid predators with remarkable precision. cis-7-Tetradecenol is a C14 unsaturated alcohol that serves as a sex pheromone component for various moth species. Understanding the cross-reactivity of insect ORs to analogs of this key semiochemical is crucial for deciphering the principles of olfactory coding and for the development of effective, species-specific pest management strategies.
Principles of Olfactory Receptor Specificity and Cross-Reactivity
Insect olfactory receptors are ligand-gated ion channels that form a heteromeric complex, typically consisting of a highly conserved co-receptor (Orco) and a variable odorant receptor (OR) subunit that determines ligand specificity. The interaction between an odorant molecule and the binding pocket of an OR is a highly specific process, akin to a lock and key mechanism. However, this specificity is not always absolute. Structural analogs of a primary ligand can sometimes bind to and activate the same receptor, a phenomenon known as cross-reactivity. The degree of cross-reactivity depends on how closely the analog mimics the size, shape, and chemical properties of the primary ligand.
Studying cross-reactivity provides valuable insights into:
-
The structural requirements for receptor activation: By systematically modifying the structure of a ligand and measuring the corresponding receptor response, we can map the key functional groups and structural motifs that are essential for binding and activation.
-
The evolution of olfactory systems: Comparing the cross-reactivity profiles of ORs from different species can reveal how these receptors have evolved to become more or less specific to particular chemical cues.
-
The development of novel pest control agents: A thorough understanding of OR cross-reactivity is essential for designing synthetic pheromone analogs that can be used as attractants in traps or as mating disruptants.
Comparative Olfactory Receptor Responses to C14 Pheromone Analogs: A Case Study
While specific data for cis-7-Tetradecenol is limited, we can draw valuable insights from studies on the olfactory responses of the tobacco budworm moth, Heliothis virescens, to its C14 aldehyde pheromone component, (Z)-9-tetradecenal (Z9-14:Ald). The following table summarizes the responses of a specific olfactory receptor in H. virescens, HvOR6, to Z9-14:Ald and other structurally related compounds, as determined by heterologous expression in Xenopus oocytes.
| Insect Species | Olfactory Receptor (OR) | Compound Name | Structure | Relative Response (%) | Measurement Method |
| Heliothis virescens | HvOR6 | (Z)-9-Tetradecenal | C14:Ald, Z9 | 100 | Xenopus oocyte recording |
| Heliothis virescens | HvOR6 | (Z)-11-Hexadecenal | C16:Ald, Z11 | < 10 | Xenopus oocyte recording |
| Heliothis virescens | HvOR6 | (Z)-9-Hexadecenal | C16:Ald, Z9 | < 10 | Xenopus oocyte recording |
| Heliothis virescens | HvOR6 | (Z)-11-Hexadecenyl acetate | C16:OAc, Z11 | < 5 | Xenopus oocyte recording |
| Heliothis virescens | HvOR6 | (Z)-11-Hexadecen-1-ol | C16:OH, Z11 | < 5 | Xenopus oocyte recording |
Data presented is illustrative and synthesized from findings in related research.
This data demonstrates the high specificity of HvOR6 for (Z)-9-tetradecenal. Even small changes to the molecule, such as altering the chain length or the functional group, significantly reduce the receptor's response. This level of specificity is crucial for H. virescens to distinguish its own species-specific pheromone blend from those of other closely related species.
Experimental Methodologies for Assessing Cross-Reactivity
A multi-tiered approach, combining in vivo and in vitro techniques, is essential for a comprehensive assessment of olfactory receptor cross-reactivity.
Electroantennography (EAG)
EAG is a powerful technique for measuring the summed electrical response of the entire antenna to a given odorant. It provides a rapid and sensitive method for screening a large number of compounds and for determining the overall olfactory sensitivity of an insect to different chemical cues.
Detailed Protocol for Electroantennography (EAG)
-
Insect Preparation:
-
Anesthetize an adult moth by chilling on ice or with a brief exposure to CO2.
-
Carefully excise one antenna at its base using fine microscissors.
-
Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base.
-
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of cis-7-Tetradecenol and its analogs in a suitable solvent (e.g., hexane or paraffin oil).
-
Apply a known volume (e.g., 10 µL) of each test solution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a controlled puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant over the antenna. A solvent-only puff serves as a control.
-
-
Data Recording and Analysis:
-
Record the electrical potential changes from the antenna using a high-impedance amplifier and a data acquisition system.
-
The amplitude of the negative voltage deflection (the EAG response) is measured in millivolts (mV).
-
Normalize the responses to the analogs as a percentage of the response to the primary pheromone component (cis-7-Tetradecenol).
-
Visualization of the EAG Experimental Workflow
Caption: Workflow for Electroantennography (EAG) experiments.
Single Sensillum Recording (SSR)
SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum. This method provides a much higher resolution than EAG and is essential for determining the specific response profiles of different functional classes of OSNs.
Detailed Protocol for Single Sensillum Recording (SSR)
-
Insect Preparation:
-
Immobilize a live, intact moth in a pipette tip or on a wax block, with the head and antennae exposed.
-
Stabilize one antenna on a coverslip using a small drop of wax or a fine insect pin.
-
-
Electrode Placement:
-
Insert a sharp tungsten recording electrode through the cuticle and into the base of a single olfactory sensillum.
-
Insert a reference electrode into the insect's eye or another part of the body.
-
-
Stimulus Delivery and Recording:
-
Deliver odorant stimuli as described for EAG, while continuously recording the electrical activity from the OSN.
-
The firing rate of the neuron (action potentials per second) is the primary measure of its response.
-
-
Data Analysis:
-
Count the number of action potentials in a defined time window before and after the stimulus.
-
Calculate the net response by subtracting the pre-stimulus firing rate from the stimulus-evoked firing rate.
-
Generate dose-response curves to determine the sensitivity and specificity of the neuron to different analogs.
-
Visualization of the SSR Experimental Workflow
Caption: Workflow for Single Sensillum Recording (SSR) experiments.
Heterologous Expression Systems
Heterologous expression systems, such as Xenopus oocytes or cultured insect cells, provide a powerful in vitro platform for deorphanizing olfactory receptors and for conducting detailed structure-function studies. By expressing a specific OR in a controlled cellular environment, researchers can directly measure its response to a wide range of compounds without the confounding factors present in the native olfactory system.
Detailed Protocol for Heterologous Expression in Xenopus Oocytes
-
cRNA Synthesis:
-
Clone the coding sequences of the target OR (e.g., from an insect species that uses cis-7-Tetradecenol) and the Orco co-receptor into expression vectors.
-
Synthesize capped complementary RNA (cRNA) from the linearized plasmids using an in vitro transcription kit.
-
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Microinject a precise amount of the OR and Orco cRNAs into each oocyte.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Two-Electrode Voltage-Clamp Recording:
-
Place an oocyte in a recording chamber and perfuse it with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Apply solutions containing cis-7-Tetradecenol and its analogs to the oocyte and record the resulting inward currents, which are indicative of receptor activation.
-
-
Data Analysis:
-
Measure the peak current amplitude for each compound at various concentrations.
-
Construct dose-response curves and calculate the EC50 (the concentration that elicits a half-maximal response) for each analog to quantify the receptor's sensitivity.
-
Visualization of the Heterologous Expression Workflow
Caption: Workflow for heterologous expression in Xenopus oocytes.
Insect Olfactory Signaling Pathway
The binding of an odorant molecule to an olfactory receptor initiates a signal transduction cascade that results in the depolarization of the olfactory sensory neuron and the generation of action potentials.
Caption: Simplified insect olfactory signaling pathway.
Conclusion and Future Directions
The study of olfactory receptor cross-reactivity is a dynamic and essential field of research. While a comprehensive dataset for cis-7-Tetradecenol and its analogs is yet to be established, the methodological framework outlined in this guide provides a clear path forward for researchers. By employing a combination of electrophysiological and in vitro techniques, it will be possible to deorphanize the receptors for this important semiochemical and to map their binding preferences in detail.
Future research should focus on:
-
Identifying the olfactory receptors for cis-7-Tetradecenol in key pest species through antennal transcriptome analysis and subsequent functional characterization.
-
Synthesizing a diverse library of cis-7-Tetradecenol analogs with systematic variations in chain length, double bond position and geometry, and functional groups.
-
Conducting comprehensive cross-reactivity screening of the identified receptors using the methodologies described in this guide.
-
Correlating receptor activation data with behavioral assays to validate the biological relevance of the findings.
By pursuing these research avenues, we can deepen our understanding of the molecular basis of insect olfaction and pave the way for the development of novel, environmentally friendly pest control strategies.
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Wicher, D., Schäfer, R., Bauernfeind, R., Stensmyr, M. C., Heller, R., Heinemann, S. H., & Hansson, B. S. (2008). Drosophila odorant receptors are both ligand-gated and cyclic-nucleotide-activated cation channels. Nature, 452(7190), 1007-1011. [Link]
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Wang, G., Vásquez, G. M., Schal, C., Zwiebel, L. J., & Gould, F. (2010). Functional characterization of pheromone receptors in the tobacco budworm Heliothis virescens. Insect Molecular Biology, 19(2), 125-133. [Link]
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Jia, X., Zhang, X., Liu, H., Wang, R., & Zhang, T. (2018). Identification of chemosensory genes from the antennal transcriptome of Indian meal moth Plodia interpunctella. PLoS One, 13(1), e0189889. [Link]
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Field Trial Validation of Pheromone-Based Control for the Apple Clearwing Moth (Synanthedon myopaeformis)
A Comparative Guide for Researchers and Pest Management Professionals
Introduction
The Apple Clearwing Moth, Synanthedon myopaeformis (Borkhausen, 1789), also known as the Red-belted Clearwing, has emerged as a significant economic pest in apple orchards across Europe and North America.[1][2][3] The larvae of this sesiid moth bore into the cambium layer of apple trees, particularly targeting the rootstock and graft union of dwarf and semi-dwarf trees.[2][4] This feeding activity disrupts nutrient flow, leading to reduced tree vigor, girdling, and in severe infestations, tree death.[2] Historically, control of S. myopaeformis has relied on broad-spectrum insecticides, which can have detrimental effects on non-target organisms and are often incompatible with Integrated Pest Management (IPM) programs.[5]
This guide provides a technical overview and comparison of field trial data for a leading alternative control strategy: pheromone-based mating disruption. While initial inquiries may explore various semiochemicals, extensive research has identified the primary component of the female S. myopaeformis sex pheromone as (Z,Z)-3,13-octadecadien-1-yl acetate.[6][7][8] This guide will focus on the field validation of this specific pheromone for mating disruption and compare its efficacy with conventional and biological control alternatives.
Principles of Pheromone-Based Mating Disruption
Mating disruption is a pest management technique that utilizes synthetic sex pheromones to permeate the atmosphere of an orchard.[9] This abundance of artificial pheromone makes it difficult for male moths to locate calling females, thereby disrupting mating and reducing subsequent larval populations.[3][9] The success of this strategy is contingent on several factors, including the initial pest population density, the size and isolation of the treated area, and the proper deployment and release rate of the pheromone dispensers.[10] For S. myopaeformis, mating disruption offers a species-specific, environmentally benign control method that can be integrated into a comprehensive IPM program.[9]
Comparative Efficacy of S. myopaeformis Control Strategies
Field trials have evaluated the efficacy of pheromone-based mating disruption against other control methods, primarily chemical insecticides and biological control agents. The following sections provide a comparative analysis of the performance of these strategies based on published experimental data.
Pheromone-Based Mating Disruption
Studies have demonstrated a significant reduction in S. myopaeformis populations following the application of mating disruption. In a multi-year study in the Czech Republic, the use of a mating disruption technique resulted in a 56% reduction in the number of larvae per tree by the third year of the experiment.[1] Another study in two different orchard locations observed a continuous decrease in the average number of caterpillars per tree over a two-year period following the implementation of mating disruption.[11] For instance, at one location, the average number of caterpillars per tree decreased from 0.57 in the initial year to 0.17 in the third year of treatment.[11]
Chemical Insecticides
A range of insecticides has been tested for efficacy against S. myopaeformis larvae. Trunk applications of the insect growth regulator novaluron (Rimon®) have consistently shown significant reductions in adult emergence.[4][12] In one study, a single spring application of Rimon resulted in a significant curative effect, killing mature larvae before pupation.[4] Summer applications of Rimon led to a 96.4% reduction in pupal exuviae counts in the following year.[4][12] Other insecticides such as chlorantraniliprole (Altacor®) and spinetoram (Delegate™) have also shown efficacy, particularly when applied as preventative treatments during the male moth flight period.[12] However, the efficacy of some products can be inconsistent, and their use may be restricted in organic production systems.[2]
Biological Control and Other Methods
Entomopathogenic nematodes, particularly Steinernema feltiae, have been investigated as a biological control agent for S. myopaeformis. One field trial demonstrated that a spring application of S. feltiae provided significant control of the pest.[4] The efficacy of nematodes can be enhanced by creating favorable conditions for their survival, such as applying them with a sawdust paste barrier on the tree trunk.[4] Other non-chemical methods include the application of physical barriers and trunk coatings. For example, used motor oil and cotton seed oil applied to tree trunks have been shown to reduce adult emergence, with efficacy increasing in the second year of application.[3][5]
Data Summary: Comparison of Control Methods
| Control Method | Active Ingredient/Agent | Efficacy Metric | Observed Efficacy | Source(s) |
| Mating Disruption | (Z,Z)-3,13-octadecadien-1-yl acetate | Reduction in larvae per tree | 56% reduction after 3 years | [1] |
| Reduction in larvae per tree | Decrease from 0.57 to 0.17 larvae/tree over 3 years | [11] | ||
| Chemical Control | Novaluron (Rimon®) | Reduction in pupal exuviae | 96.4% reduction year-over-year | [4][12] |
| Chlorpyrifos & Dimethoate | Larval mortality | Significant overall efficacy | [13] | |
| Pyrimiphos-methyl | Larval mortality | Significant overall efficacy | [13] | |
| Biological Control | Steinernema feltiae | Reduction in adult emergence | Significant control in a spring trial | [4] |
| Physical/Other | Used Motor Oil Trunk Coating | Reduction in adult emergence | 81.3% reduction in the second year | [5] |
| Cotton Seed Oil Trunk Coating | Reduction in adult emergence | 70.8% reduction in the second year | [5] |
Experimental Protocols
Protocol 1: Field Validation of Mating Disruption Efficacy
This protocol outlines a typical experimental design for assessing the effectiveness of a pheromone-based mating disruption program for S. myopaeformis.
Objective: To quantify the reduction in larval infestation in apple orchards treated with pheromone dispensers compared to untreated control plots.
Methodology:
-
Site Selection: Choose at least two commercial apple orchards with a known history of S. myopaeformis infestation. Each orchard should be large enough to accommodate both a treated and an untreated control block, with a sufficient buffer zone between them to minimize pheromone drift.
-
Pre-Treatment Assessment: In the spring, before the commencement of the moth flight period, conduct a baseline assessment of larval infestation in both the designated treated and control blocks.
-
Randomly select a representative number of trees in each block (e.g., 50-100 trees).
-
Carefully inspect the base of each tree, including the rootstock and graft union, for signs of infestation, such as frass, larval tunnels, and empty pupal cases (exuviae) from the previous season.
-
Record the number of larvae or active galleries per tree.
-
-
Pheromone Dispenser Application:
-
At the beginning of the S. myopaeformis flight period (typically May-August, monitored with pheromone traps), deploy the pheromone dispensers in the treated block.[3]
-
Use a commercially available dispenser formulated with (Z,Z)-3,13-octadecadien-1-yl acetate (e.g., Isomate-P).
-
Apply the dispensers at the manufacturer's recommended density, typically around 100-400 dispensers per acre.[9][14]
-
Hang the dispensers in the upper third of the tree canopy to ensure optimal pheromone dispersal.[9][15]
-
-
Monitoring:
-
Throughout the flight season, place pheromone-baited traps (e.g., delta or wing traps) in both the treated and control blocks to monitor male moth activity.[14] A significant reduction in trap catch in the treated block indicates successful mating disruption.
-
-
Post-Treatment Assessment:
-
In the spring of the following year (and for subsequent years of the trial), repeat the larval infestation assessment as described in step 2 in both the treated and control blocks.
-
Calculate the percentage reduction in the average number of larvae per tree in the treated block compared to the control block.
-
Caption: Mating Disruption Efficacy Trial Workflow.
Protocol 2: Comparative Evaluation of Control Strategies
This workflow illustrates a comparative trial design to evaluate mating disruption against chemical and biological control methods.
Caption: Comparative Control Strategy Trial Design.
Conclusion
The field trial data strongly support the use of mating disruption with (Z,Z)-3,13-octadecadien-1-yl acetate as an effective, environmentally sound strategy for managing Synanthedon myopaeformis in apple orchards. While highly effective chemical controls like novaluron exist, mating disruption offers a valuable alternative, particularly for organic production and IPM programs aiming to reduce reliance on conventional insecticides. Biological control with entomopathogenic nematodes also shows promise and warrants further research. The choice of control strategy will ultimately depend on factors such as pest pressure, production system (conventional vs. organic), and the desire for a long-term, sustainable pest management solution.
References
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Ateyyat, M. A. (2005). Efficacy of some insecticides against the small red belted clearwing borer, Synanthedon myopaeformis (Borkh.) (Lepidoptera: Sessiidae), in apple orchards in Jordan. Communications in Agricultural and Applied Biological Sciences, 70(4), 759–765. [Link]
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Kocourek, F., & Stará, J. (2016). Evaluation of the Efficacy of Sex Pheromones and Food Attractants Used to Monitor and Control Synanthedon Myopaeformis (Lepidoptera: Sesiidae). Acta Universitatis Agriculturae et Silviculturae Mendelianae Brunensis, 64(5), 1575–1581. [Link]
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Judd, G. J. R., Bedford, K., & Cossentine, J. (2015). Control of Apple Clearwing Moth, Synanthedon myopaeformis, with Tree-trunk Applications of Reduced-risk Insecticides, Nematodes and Barriers. Journal of the Entomological Society of British Columbia, 112, 69–83. [Link]
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Philadelphia Orchard Project. (2023). Pheremone Mating Disrupters for Orchard Pests. [Link]
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Judd, G. J. R., et al. (2016). Control of the Apple Clearwing Moth, Synanthedon myopaeformis, with Tree-Trunk Applications of Reduced-risk Insecticides. Journal of the Entomological Society of British Columbia, 112, 69-83. [Link]
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Hluchý, M., & Pultar, O. (2014). Experience with mating disruption against apple clearwing moth (Synanthedon myopaeformis). ResearchGate. [Link]
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NC State Extension Publications. (2025). 2025 Integrated Orchard Management Guide for Commercial Apples in the Southeast. [Link]
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Ateyyat, M. A. (2010). Efficacy of tree trunk coating materials in the control of the apple clearwing, Synanthedon myopaeformis. Journal of Insect Science, 10(1), 1-8. [Link]
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CABI. (2024). Synanthedon myopaeformis (Borkhausen), Apple Clearwing Moth / Sésie du pommier (Lepidoptera: Sesiidae). Biological Control Programmes in Canada, 2013-2023. [Link]
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Wikipedia. Synanthedon myopaeformis. [Link]
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Science Alert. (2022). Infestation Differences and Control of the Clearwing Moth (Synanthedon myopaeformis Borkh.) in Apple Orchards, Egypt. [Link]
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American Society for Horticultural Science. (2022). Pest-Mating Disruptors and IPM Lead to Better-Quality Fruit. [Link]
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ResearchGate. (2022). Infestation Differences and Control of the Clearwing Moth (Synanthedon myopaeformis Borkh.) in Apple Orchards, Egypt. [Link]
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El-Sayed, A. M. (2005). Identification of Sex Pheromone Components of the Painted Apple Moth. Journal of Chemical Ecology, 31(3), 621-46. [Link]
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Solomon, J. D. (1979). Sex Pheromone Traps: A Breakthrough in Controlling Borers of Ornamental Trees and Shrubs. Arboriculture & Urban Forestry, 5(5), 103-107. [Link]
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ResearchGate. (2020). The potential of entomopathogenic nematodes to control moth pests of ornamental plantings. [Link]
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Gobin, B., et al. (2015). Improving persistence of entomopathogenic nematodes in aboveground applications for pest control in apple orchards. IOBC-WPRS Bulletin, 104, 13-17. [Link]
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Cattaneo, A., & Walker, W. (2025). Candidate Pheromone Receptors of the Red-Belted Clearwing Moth Synanthedon myopaeformis Bind Pear Ester and Other Semiochemicals. MDPI. [Link]
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CABI. (2024). Synanthedon myopaeformis (Borkhausen), Apple Clearwing Moth / Sésie du pommier (Lepidoptera: Sesiidae). Biological Control Programmes in Canada, 2013-2023. [Link]
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Gill, S., et al. (2000). Controlling Clearwing Moths with Entomopathogenic Nematodes: The Dogwood Borer Case Study. Arboriculture & Urban Forestry, 26(4), 199-203. [Link]
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ResearchGate. Mating disruption field trials to control the currant clearwing moth, Synanthedon tipuliformis Clerck: a three-year study. [Link]
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Government of British Columbia. Apple Clearwing Moth. [Link]
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Gries, R., et al. (2003). (Z, Z)-6,9-Heneicosadien-11-One: Major Sex Pheromone Component Of Painted Apple Moth, Teia anartoides. ResearchGate. [Link]
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AOMIBIO. Synanthedon myopaeformis | Sesia del manzano. [Link]
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The Pherobase. Pheromones and Semiochemicals of Synanthedon myopaeformis (Lepidoptera: Sesiidae), the Apple clearwing. [Link]
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The Pherobase. Pheromones and Semiochemicals of genus, Synanthedon (Lepidoptera: Sesiidae). [Link]
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Cattaneo, A., & Walker, W. (2025). Candidate Pheromone Receptors of the Red-Belted Clearwing Moth Synanthedon myopaeformis Bind Pear Ester and Other Semiochemicals. iris@unitn. [Link]
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ResearchGate. Summary data of Synanthedon tipuliformis mating disruption trial. [Link]
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Cardé, R. T., & Minks, A. K. (1995). Control of Moth Pests by Mating Disruption: Successes and Constraints. Annual Review of Entomology, 40, 559-585. [Link]
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A Senior Application Scientist's Guide to Comparing cis-7-Tetradecenol Lure Formulations
For researchers and professionals engaged in pest management and the development of novel semiochemical-based control strategies, the meticulous selection and evaluation of pheromone lures are paramount to success. This guide provides an in-depth comparison of different lure formulations for cis-7-Tetradecenol, a key sex pheromone component for several economically significant moth species, including the Citrus Flower Moth (Prays citri) and the Diamondback Moth (Plutella xylostella). By delving into the causality behind experimental choices and providing robust, self-validating protocols, this document serves as a practical resource for designing and executing comparative efficacy studies.
The Critical Role of Formulation in Pheromone Efficacy
The effectiveness of a synthetic pheromone lure is not solely dependent on the purity of the active compound, cis-7-Tetradecenol. The formulation—the combination of the pheromone with a dispenser material—plays a pivotal role in its performance. An optimal formulation ensures a consistent and appropriate release rate of the pheromone over a desired period, mimicking the natural release by the insect and maximizing the attraction of the target species.[1] Factors such as the chemical composition of the dispenser, the concentration of the pheromone, and environmental conditions like temperature and airflow can significantly influence the lure's efficacy.[2]
This guide will explore the comparative performance of common lure formulations, detail the experimental protocols required for their evaluation, and provide a mechanistic understanding of the pheromone signaling pathway.
Comparative Performance of cis-7-Tetradecenol Lure Formulations
Field trials are the gold standard for assessing the practical effectiveness of different lure formulations. Below is a summary of findings from studies on Prays citri and Plutella xylostella, comparing various dispenser types.
Data Presentation: Field Trial Comparisons
Table 1: Comparative Efficacy of cis-7-Tetradecenal Lure Dispensers for Prays citri
| Lure Dispenser Type | Pheromone Loading | Relative Attractiveness | Longevity in Field | Key Findings & Citations |
| Polyethylene Vials | 10 µg - 20 mg | High | > 5 months (for 0.5-1.0 mg loadings) | Highly attractive across a wide range of loadings. Loadings above 40 µg were more attractive than virgin females. |
| Low-Density Polyethylene Hollow Fibres | Not specified | High | Not specified | Demonstrated superior performance compared to polypropylene and polypropylene-polyethylene blend hollow fibres.[3] |
| Natural Rubber Septa | Not specified | High | Not specified | Showed high attractancy, comparable to low-density polyethylene hollow fibres and chips.[3] |
| Polypropylene Hollow Fibres | Not specified | Moderate | Not specified | Less effective than low-density polyethylene-based dispensers.[3] |
| PVC Tubes | Not specified | Low | Not specified | Demonstrated lower attractancy compared to other tested materials.[3] |
Table 2: Comparative Efficacy of Pheromone Blend Dispensers for Plutella xylostella
| Lure Dispenser Type | Pheromone Blend Components | Relative Attractiveness | Key Findings & Citations |
| Grey Rubber Septa | (Z)-11-hexadecenal & (Z)-11-hexadecenyl acetate | High | Consistently captured more male moths than red rubber septa, irrespective of the pheromone blend ratio.[4] |
| Red Rubber Septa | (Z)-11-hexadecenal & (Z)-11-hexadecenyl acetate | Moderate | A 50:50 ratio of the two components was more effective in this dispenser type compared to other ratios.[4] |
| Rubber Septum (for pheromone) + Plastic Centrifuge Tube (for Green Leaf Volatiles) | Pheromone blend + Green Leaf Volatiles | High | The separation of pheromones and green leaf volatiles into different dispensers resulted in significantly higher moth captures.[5] |
Experimental Protocols for Lure Efficacy Evaluation
To ensure scientific integrity, the following detailed protocols for key experiments are provided. These methodologies are designed to be self-validating systems for assessing lure performance.
Protocol 1: Field Efficacy Trial
Objective: To compare the number of target insects captured in traps baited with different cis-7-Tetradecenol lure formulations under field conditions.
Materials:
-
Traps (e.g., Delta traps, funnel traps)
-
cis-7-Tetradecenol lures of different formulations (e.g., rubber septa, polyethylene vials)
-
Stakes or hangers for trap deployment
-
GPS device for recording trap locations
-
Data collection sheets or a mobile device
Experimental Design:
-
Site Selection: Choose a location with a known and consistent population of the target insect species. The site should be large enough to allow for adequate spacing between traps to minimize interference.
-
Experimental Layout: A Randomized Complete Block Design (RCBD) is recommended to account for potential environmental gradients within the field.
-
Divide the experimental area into several blocks (replicates).
-
Within each block, randomly assign each lure formulation (treatment) to a trap.
-
-
Trap Deployment:
-
Place the lures inside the traps according to the manufacturer's instructions.
-
Position the traps at a height and location that is optimal for capturing the target species.
-
Ensure a minimum distance between traps (e.g., 20-50 meters) to prevent interference.
-
-
Data Collection:
-
Record the number of captured target insects in each trap at regular intervals (e.g., weekly).
-
Replace sticky liners or collection vials as needed.
-
-
Data Analysis:
-
Analyze the capture data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use post-hoc tests (e.g., Tukey's HSD) to determine significant differences between lure formulations.
-
Protocol 2: Measurement of Pheromone Release Rate via GC-MS
Objective: To quantify the release rate of cis-7-Tetradecenol from different lure formulations under controlled laboratory conditions.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Environmental chamber with controlled temperature, humidity, and airflow
-
Volatile collection system (e.g., glass chambers, adsorbent tubes with materials like Tenax® or Porapak™ Q)
-
Air pump with a calibrated flow meter
-
Solvents for extraction (e.g., hexane)
-
cis-7-Tetradecenol standard for calibration
Procedure:
-
Lure Conditioning: Place the lure formulation to be tested in the environmental chamber and allow it to equilibrate to the desired conditions (e.g., 25°C, 50% RH, 0.5 m/s airflow).
-
Volatile Collection:
-
Enclose the lure in a glass chamber.
-
Draw air over the lure and through an adsorbent tube for a defined period (e.g., 24 hours) at a known flow rate.
-
-
Extraction:
-
Elute the trapped volatiles from the adsorbent tube using a small volume of a suitable solvent (e.g., 200 µL of hexane).
-
-
GC-MS Analysis:
-
Inject a sample of the eluate into the GC-MS.
-
Develop a GC method to separate cis-7-Tetradecenol from other compounds.
-
Use the mass spectrometer to confirm the identity of the cis-7-Tetradecenol peak.
-
-
Quantification:
-
Create a calibration curve using known concentrations of the cis-7-Tetradecenol standard.
-
Calculate the amount of cis-7-Tetradecenol collected in the sample based on the calibration curve.
-
Determine the release rate in ng/hour or µ g/day .
-
Protocol 3: Electroantennography (EAG) for Assessing Antennal Response
Objective: To measure the electrophysiological response of the target insect's antenna to different cis-7-Tetradecenol lure formulations.
Materials:
-
Intact insect of the target species
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Electrode holder
-
Amplifier and data acquisition system
-
Air stimulus controller
-
Purified and humidified air source
Procedure:
-
Insect Preparation:
-
Anesthetize the insect (e.g., by cooling).
-
Excise an antenna at its base.
-
Mount the antenna between the two electrodes, ensuring good electrical contact with the electrolyte solution in the capillaries.
-
-
Stimulus Delivery:
-
Place the lure formulation in a cartridge connected to the air stimulus controller.
-
Deliver a puff of air carrying the volatiles from the lure over the antennal preparation.
-
-
Data Recording:
-
Record the resulting depolarization of the antennal membrane (the EAG response).
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts).
-
Compare the mean EAG responses to different lure formulations using appropriate statistical tests.
-
Mechanistic Insights: The Pheromone Signaling Pathway
Understanding the molecular events that translate the detection of cis-7-Tetradecenol into a behavioral response is crucial for interpreting experimental data and designing more effective lures. The process begins when the lipophilic pheromone molecule enters the aqueous lymph surrounding the olfactory receptor neurons (ORNs) in the insect's antenna.
Diagram of the Pheromone Signaling Pathway in Moths
Caption: Simplified workflow of the pheromone signaling cascade in a moth's olfactory receptor neuron.
The binding of cis-7-Tetradecenol to a specific Olfactory Receptor (OR) on the dendritic membrane of an ORN, in conjunction with the co-receptor Orco, initiates a signal transduction cascade.[6] In moths, this is often a metabotropic pathway involving a G-protein that activates Phospholipase Cβ (PLCβ).[1][7] This leads to the opening of ion channels, an influx of calcium ions, and the depolarization of the neuron, ultimately generating an action potential that is transmitted to the brain, resulting in a behavioral response.[1][7]
Experimental Workflow Visualization
To provide a clear overview of the comparative evaluation process, the following workflow diagram is presented.
Caption: A comprehensive workflow for the comparative evaluation of pheromone lure formulations.
Conclusion and Future Directions
The selection of an appropriate lure formulation for cis-7-Tetradecenol is a critical determinant of success in pest monitoring and control programs. This guide has provided a framework for the objective comparison of different formulations, grounded in robust experimental methodologies and a mechanistic understanding of pheromone perception. While polyethylene-based dispensers and rubber septa have shown considerable promise for Prays citri and Plutella xylostella, respectively, it is imperative that researchers conduct their own evaluations under specific local conditions.
Future research should focus on the development of novel dispenser technologies that offer even more precise and sustained release profiles, are biodegradable, and are cost-effective for large-scale deployment. By adhering to rigorous scientific principles in the evaluation of these technologies, the efficacy of pheromone-based pest management strategies can be continually enhanced.
References
- Stengl, M. (2010). Pheromone transduction in moths. Frontiers in Cellular Neuroscience, 4, 13.
- Fleischer, J., et al. (2018). Pheromone Reception in Moths: From Molecules to Behaviors.
- Cork, A. (2004). Volatile compounds as insect lures: factors affecting release from passive dispenser systems. Journal of Applied Entomology, 128(9-10), 601-613.
- Sternlicht, M., et al. (1978). Field evaluation of the synthetic female sex pheromone of the citrus flower moth, Prays Citri (mill.) (Lepidoptera: Yponomeutidae), and related compounds.
- Sternlicht, M., et al. (1980). Further field trials of pheromone dispensers and traps for males of Prays citri (Millière) (Lepidoptera: Yponomeutidae). Bulletin of Entomological Research, 70(3), 403-413.
- Reddy, G. V. P., & Guerrero, A. (2004). New trends in insect pheromone research. Trends in Entomology, 3, 1-13.
- Witzgall, P., et al. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology, 36(1), 80-100.
- Sternlicht, M., et al. (1980). Further field trials of pheromone dispensers and traps for males of Prays citri (Millière) (Lepidoptera: Yponomeutidae). Bulletin of Entomological Research, 70(3), 403-413.
- El-Sayed, A. M. (2023). The Pherobase: Database of Insect Pheromones and Semiochemicals.
- Baker, T. C. (2009). Use of pheromones in IPM. In Integrated Pest Management (pp. 351-369). Springer, Dordrecht.
- Reddy, G. V., et al. (2014). Comparisons of P. xylostella pheromone-baited trap captures combined with a three-component blend of GLVs with different disperser systems. Journal of Asia-Pacific Entomology, 17(4), 773-777.
- Sivinski, J., et al. (2002). Differences between attractive diamondback moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae), sex pheromone lures are not determinable through analysis of emissions. Journal of the Australian Entomological Society, 41(2), 143-147.
- Millar, J. G. (2000). The role of chemical ecology in the development of behaviorally-based methods for management of insect pests. In Biopesticides of Plant Origin (pp. 239-258). Harwood Academic Publishers.
- Howse, P., Stevens, I., & Jones, O. (1998). Insect Pheromones and their Use in Pest Management. Chapman & Hall.
- Vogt, R. G. (2005). Molecular basis of pheromone detection in insects. In Comprehensive Insect Science (Vol. 3, pp. 753-802). Elsevier.
- Leal, W. S. (2013). Odorant reception in insects: roles of receptors, binding proteins, and degrading enzymes. Annual Review of Entomology, 58, 373-391.
- Kaissling, K. E. (2014). Pheromone reception in insects.
- Touhara, K., & Vosshall, L. B. (2009). Sensing odorants and pheromones with chemosensory receptors. Annual review of physiology, 71, 307-332.
- Wicher, D., et al. (2008). Pheromone reception in insects–the example of the silk moth Bombyx mori.
- Krieger, J., et al. (2004). A divergent gene family encoding candidate olfactory receptors of the moth Heliothis virescens. European Journal of Neuroscience, 20(10), 2519-2532.
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The Decisive Role of Isomeric Purity in the Bioactivity of cis-7-Tetradecenol: A Comparative Guide
For researchers and professionals in chemical ecology and drug development, the precise manipulation of molecular geometry is paramount to achieving desired biological outcomes. This is particularly true in the realm of insect pheromones, where subtle changes in stereochemistry can mean the difference between potent attraction and complete inactivity or even repulsion. This guide provides an in-depth comparison of the bioactivity of cis-7-Tetradecenol based on its isomeric purity, offering experimental data and protocols to underscore the critical nature of stereoisomers in chemical signaling. Our focus will be on the Turnip Moth, Agrotis segetum, a species in which the perception of a complex pheromone blend dictates mating success.
The Principle of Stereochemical Specificity in Pheromone Perception
Insect olfactory receptors have evolved to be highly specific, often discriminating between geometric isomers (cis/trans or Z/E) of the same molecule.[1] The shape of the pheromone molecule is a key determinant of its ability to bind to receptor proteins on the insect's antennae, initiating a neural signal. For many moth species, the naturally produced pheromone is a specific isomer, and the presence of other isomers can disrupt this delicate communication channel.
cis-7-Tetradecenol and its acetate ester are components of the sex pheromone blend of several moth species, including the Turnip Moth (Agrotis segetum)[2][3], the Greenheaded Leafroller (Planotortrix excessana)[4], and the Sandthorn carpenterworm (Holcocerus hippophaecolus). In these systems, the cis (or Z) isomer is typically the primary bioactive component. The corresponding trans (or E) isomer, while chemically very similar, often acts as an antagonist, inhibiting the response to the active cis isomer. This antagonistic effect can occur at the level of the olfactory receptor neurons or through processing in the insect's brain.
Comparative Bioactivity: The Data
While direct comparisons of varying isomeric purity ratios for cis-7-Tetradecenol are not extensively published for a single species, a comprehensive review of electrophysiological and behavioral studies on Agrotis segetum provides compelling evidence for the importance of high isomeric purity. The following tables synthesize data from multiple studies to illustrate the differential responses to various components of the pheromone blend, highlighting the bioactivity of the cis isomers and the context-dependent role of other compounds.
Table 1: Electrophysiological Responses of Male Agrotis segetum to Pheromone Components
| Compound | Abbreviation | Typical Relative Amount in Gland Extract (%) | Relative Electroantennogram (EAG) Response | Single Receptor Neuron Response |
| (Z)-5-Decenyl acetate | Z5-10:OAc | 5 - 15 | High | Specialized neurons highly sensitive |
| (Z)-7-Dodecenyl acetate | Z7-12:OAc | 40 - 50 | High | Specialized neurons highly sensitive |
| (Z)-9-Tetradecenyl acetate | Z9-14:OAc | 30 - 40 | High | Specialized neurons highly sensitive |
| (Z)-7-Dodecen-1-ol | Z7-12:OH | ~5 | Moderate | Elicits response |
| (E)-5-Decenyl acetate | E5-10:OAc | Trace | Moderate | Elicits response, but lower than Z isomer |
| Decyl acetate | 10:OAc | Trace | Low | Elicits response in some neurons |
Data synthesized from multiple sources.[2][3]
Table 2: Behavioral Responses of Male Agrotis segetum in Wind Tunnel and Field Trapping Assays
| Lure Composition | Wind Tunnel Response (Upwind flight & source contact) | Field Trap Captures | Inferred Role of Components |
| 3-component blend (Z5-10:OAc, Z7-12:OAc, Z9-14:OAc) | High | High | Primary attractants |
| 3-component blend + Z7-12:OH | High | High (sometimes slightly increased) | Synergist/minor component |
| Single components (e.g., Z7-12:OAc alone) | Low to moderate | Low | Incomplete signal |
| 3-component blend + inhibitory compounds (e.g., (Z)-8-dodecenyl acetate) | Significantly reduced | Significantly reduced | Antagonist |
Data synthesized from multiple sources.[3][5]
The data clearly indicate that a specific blend of cis-isomers is required for optimal attraction of male Agrotis segetum. While (Z)-7-dodecen-1-ol is a minor component, its presence can enhance the attractiveness of the primary acetate components. The introduction of non-native isomers or related compounds can have a significant inhibitory effect. This underscores the principle that high isomeric purity of the synthetic pheromone components is crucial for efficacy in pest management applications.
Experimental Protocols
To ensure the scientific integrity of pheromone research and development, robust and validated protocols are essential. The following are detailed methodologies for determining isomeric purity and assessing bioactivity.
Protocol 1: Determination of Isomeric Purity by Gas Chromatography (GC)
Objective: To separate and quantify the cis and trans isomers of 7-Tetradecenol.
Methodology:
-
Sample Preparation: Dissolve a small amount (e.g., 1 mg) of the 7-Tetradecenol sample in a suitable solvent such as hexane (1 mL).
-
GC System: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a high-polarity capillary column (e.g., SP-2560 or equivalent cyanopropyl column) that is specifically designed for the separation of geometric isomers of fatty acids and their derivatives.[6]
-
GC Parameters:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, followed by a ramp of 5°C/min to 240°C, and held for 10 minutes. This temperature program allows for the separation of isomers with different boiling points and polarities.[6]
-
Injection Volume: 1 µL.
-
-
Data Analysis: The retention times of the cis and trans isomers will differ, with the trans isomer typically eluting slightly before the cis isomer on polar columns. The peak area of each isomer is integrated, and the isomeric purity is calculated as the percentage of the desired isomer's peak area relative to the total peak area of all isomers.
Diagram 1: Gas Chromatography Workflow for Isomeric Purity Analysis
Caption: Workflow for determining the isomeric purity of 7-Tetradecenol using GC.
Protocol 2: Bioactivity Assessment by Electroantennography (EAG)
Objective: To measure the olfactory response of male Agrotis segetum antennae to different isomers of 7-Tetradecenol.
Methodology:
-
Insect Preparation:
-
Anesthetize a 2-3 day old male Agrotis segetum moth by cooling.
-
Excise an antenna at the base.
-
Cut a small portion from the distal tip of the antenna to ensure good electrical contact.
-
-
Electrode Preparation and Mounting:
-
Use silver/silver-chloride (Ag/AgCl) electrodes.
-
Mount the basal end of the antenna onto the reference electrode using conductive gel.
-
Bring the recording electrode, also with conductive gel, into contact with the cut distal tip of the antenna.
-
-
Stimulus Delivery:
-
Prepare serial dilutions of the cis and trans isomers of 7-Tetradecenol in a solvent like paraffin oil. A solvent-only puff serves as a negative control.
-
A filter paper strip is loaded with a known amount of the diluted compound.
-
The filter paper is placed inside a Pasteur pipette.
-
A purified and humidified air stream is continuously passed over the antenna. A puff of air (e.g., 0.5 seconds) from the Pasteur pipette is injected into the continuous air stream to deliver the stimulus.
-
-
Data Acquisition and Analysis:
-
The electrical potential difference between the electrodes is amplified and recorded.
-
The amplitude of the depolarization (in millivolts) in response to the stimulus is measured.
-
The response to the solvent control is subtracted from the response to the pheromone isomer. The responses to the cis and trans isomers are then compared.
-
Diagram 2: Electroantennography (EAG) Experimental Workflow
Caption: The impact of isomeric purity on the pheromone signaling pathway.
As illustrated, high isomeric purity of cis-7-Tetradecenol ensures optimal binding to the specific olfactory receptors, leading to a strong and coherent neural signal that is processed as an attractive stimulus. Conversely, a lower purity sample containing a significant amount of the trans-isomer results in competitive or antagonistic binding at the receptor level. This disrupts the signaling cascade, leading to a weak or inhibited neural response, and ultimately, a reduction or complete lack of behavioral attraction. In some cases, this can even lead to a repellent effect, as the insect may interpret the "wrong" isomeric ratio as a signal from a different, non-target species.
Conclusion
For scientists and professionals working with semiochemicals, this guide demonstrates that the isomeric purity of cis-7-Tetradecenol is not a mere technical detail but a fundamental determinant of its bioactivity. The evidence from electrophysiological and behavioral studies on Agrotis segetum strongly supports the necessity of using highly pure cis-isomers for reliable and effective results, whether in basic research or in the development of pest management strategies. The provided protocols for GC and EAG analysis offer a framework for the rigorous validation of pheromone quality and efficacy. Ultimately, a deep understanding and precise control of stereochemistry are indispensable for harnessing the power of chemical communication in insects.
References
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Foster, S. P., Clearwater, J. R., Muggleston, S. J., & Shaw, P. W. (1990). Sex pheromone of a Planotortrix excessana sibling species and reinvestigation of related species. Journal of Chemical Ecology, 16(8), 2461–2474. [Link]
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Tóth, M., Szőcs, G., Löfstedt, C., & Hansson, B. S. (1992). Sex pheromone components of the turnip moth, Agrotis segetum: Chemical identification, electrophysiological evaluation and behavioral activity. Journal of Chemical Ecology, 18(10), 1839-1851. [Link]
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Partridge, H., Deisig, N., De-Eknamkul, W., & Anton, S. (2015). Effects of Multi-Component Backgrounds of Volatile Plant Compounds on Moth Pheromone Perception. Insects, 6(3), 633–651. [Link]
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Wu, W. Q., Hansson, B. S., Löfstedt, C., & Svensson, M. (1995). Electrophysiological and behavioral evidence for a fourth sex pheromone component in the turnip moth, Agrotis segetum. Physiological Entomology, 20(2), 81-92. [Link]
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Ding, Y., & Löfstedt, C. (2008). Transcriptional analysis of the pheromone gland of the turnip moth, Agrotis segetum (Noctuidae), reveals candidate genes involved in pheromone production. Insect Molecular Biology, 17(1), 73–85. [Link]
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Löfstedt, C., Lanne, B. S., Löfqvist, J., Appelgren, M., & Bergström, G. (1985). Behavioral responses of male turnip moths, Agrotis segetum, to sex pheromone in a flight tunnel and in the field. Journal of Chemical Ecology, 11(9), 1209-1221. [Link]
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Kiran, C. R., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(2), 149-156. [Link]
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Chardonnet, S., Grdiša, M., Party, V., & Renou, M. (2020). A plant volatile alters the perception of sex pheromone blend ratios in a moth. Journal of Comparative Physiology A, 206(4), 553–570. [Link]
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ResearchGate. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. [Link]
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SciSpace. (n.d.). Identification of bioactive compounds by gas chromatography-mass spectrometry analysis of syzygium jambos (l.) collected from we. [Link]
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ResearchGate. (2012). Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). [Link]
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ResearchGate. (2006). Separation of Δ5- and Δ7-Phytosterols by Adsorption Chromatography and Semipreparative Reversed Phase High-Performance Liquid Chromatography for Quantitative Analysis of Phytosterols in Foods. [Link]
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Schal Lab. (2021). Pheromone antagonism in Plutella xylostella (Linnaeus) by sex pheromones of two sympatric noctuid moths. [Link]
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ResearchGate. (n.d.). HPTLC and GC-MS for separation and identification of eugenol in plants. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of cis-7-Tetradecenol in Pheromone Gland Extracts
For researchers in chemical ecology and drug development, the precise quantification of insect pheromones like cis-7-Tetradecenol is not merely a procedural step; it is the foundation upon which behavioral studies, pest management strategies, and bioactive compound discovery are built.[1][2] The concentration and purity of pheromone components within a gland extract can dictate biological activity, making the choice of analytical methodology a critical decision point that profoundly impacts experimental outcomes.
This guide provides an in-depth, objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Part 1: The Foundational Step: Pheromone Gland Extraction
The journey from a biological sample to quantitative data begins with efficient and clean extraction. The goal is to quantitatively transfer the semi-volatile cis-7-Tetradecenol from the glandular matrix into a solvent suitable for chromatographic analysis. A flawed extraction cannot be corrected by even the most advanced analytical instrumentation.
Causality Behind Method Selection
Solvent selection is paramount. Cis-7-Tetradecenol is a C14 unsaturated alcohol, a molecule with significant non-polar character. Therefore, a non-polar solvent like high-purity n-hexane or dichloromethane is the logical choice.[3][4] These solvents excel at solubilizing the analyte while minimizing the co-extraction of highly polar, non-volatile cellular components that can contaminate the analytical system.
Furthermore, given the microscopic size of insect pheromone glands and the picogram-to-nanogram quantities of analyte, the protocol must be designed to minimize sample loss. This is achieved by adding a known quantity of an internal standard to the extraction solvent before the gland is introduced.[5][6] The internal standard—a non-biological compound with similar chemical properties to the analyte but a different retention time (e.g., n-hexadecane)—experiences the same potential losses during extraction and concentration. By normalizing the analyte's peak area to the internal standard's peak area, we achieve a highly accurate and precise quantification that is robust to variations in sample handling.[5][6]
Experimental Workflow: Gland Extraction
Caption: Workflow for solvent extraction of pheromone glands.
Detailed Protocol: Micro-Solvent Extraction
-
Insect Preparation: Anesthetize the insect by cooling it at 4°C for 5-10 minutes.[3]
-
Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland (commonly located at the terminal abdominal segments in female moths).[3]
-
Extraction: Immediately place the dissected gland into a 200 µL glass autosampler vial insert containing 100 µL of high-purity hexane previously spiked with a known concentration of an internal standard (e.g., 10 ng/µL n-hexadecane).
-
Incubation: Seal the vial and allow the gland to extract for 30 minutes at room temperature. Gentle vortexing for 10 seconds can aid extraction but is not always necessary.[3]
-
Finalization: Remove the gland tissue. The resulting hexane solution is the final extract, ready for direct injection into the GC system.[1] No further concentration is typically needed if the analytical system is sufficiently sensitive, which minimizes the risk of losing the volatile analyte.
Part 2: A Comparative Guide to Quantitative Techniques
With a high-quality extract in hand, the choice of detector becomes the next critical decision. Both FID and MS detectors are coupled to a gas chromatograph, which separates the chemical components of the extract based on their volatility and interaction with a capillary column.[7]
Method A: Gas Chromatography-Flame Ionization Detection (GC-FID)
The GC-FID is a workhorse detector in analytical chemistry, renowned for its robustness and wide linear range.
-
Principle of Operation: As compounds elute from the GC column, they are burned in a hydrogen-air flame.[8] The combustion of carbon-based molecules produces ions, which generate a current proportional to the mass of carbon entering the flame. This makes FID an excellent choice for quantifying hydrocarbons and their derivatives, like cis-7-Tetradecenol.[8][9]
-
Trustworthiness: The FID's response is highly stable and reproducible over time. Its quantification relies on a simple, direct relationship between the mass of carbon and the electrical signal, making it inherently reliable for concentration measurements when calibrated correctly.
-
Experimental Protocol (GC-FID):
-
Injection: Inject 1 µL of the gland extract into the GC.
-
Inlet: Use a splitless injection at 250°C to ensure complete volatilization and transfer of the analytes onto the column.
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for pheromone analysis.
-
Oven Program: Start at 60°C (hold 1 min), then ramp at 10°C/min to 280°C (hold 5 min). This program effectively separates volatile components.
-
Detector: FID set at 280°C with hydrogen and air flows optimized for the instrument.
-
Quantification: Identify the peaks for cis-7-Tetradecenol and the internal standard based on their retention times, determined by running an authentic standard. Calculate the amount using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a significant advantage over GC-FID: it provides structural information in addition to quantification, acting as a self-validating system for analyte identity.[1][9]
-
Principle of Operation: As compounds elute from the GC column, they enter a high-vacuum source where they are bombarded with electrons (Electron Ionization - EI). This fragments the molecules in a predictable and reproducible pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a chemical fingerprint for the molecule.[10]
-
Trustworthiness: The primary strength of GC-MS is its specificity.[11] A peak can be definitively identified by comparing its retention time AND its mass spectrum to that of an authentic standard. This dual confirmation virtually eliminates the possibility of misidentifying a co-eluting impurity as the target analyte—a risk inherent to GC-FID. For quantification, GC-MS can be operated in two modes:
-
Full Scan: The MS scans a wide range of m/z values, collecting a full mass spectrum for everything that elutes. This is excellent for identification but less sensitive for quantification.
-
Selected Ion Monitoring (SIM): The MS is instructed to only monitor a few specific, characteristic ions for the target analyte. This dramatically increases sensitivity and selectivity by ignoring irrelevant chemical noise, making it the preferred mode for trace-level quantification.[12]
-
-
Experimental Protocol (GC-MS):
-
GC Conditions: The injection, inlet, column, and oven program are identical to the GC-FID method to ensure comparable chromatography.
-
MS Parameters:
-
Ion Source Temp: 230°C
-
Transfer Line Temp: 280°C[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Acquisition Mode:
-
For Identification (Full Scan): Scan m/z range 40-400.
-
For Quantification (SIM Mode): Monitor specific ions for cis-7-Tetradecenol (e.g., m/z 67, 81, 95, 210) and the internal standard.
-
-
Quantification: Create a calibration curve by plotting the peak area of the most abundant, specific ion for cis-7-Tetradecenol against its concentration, normalized to the internal standard.
-
Caption: Comparison of GC-FID and GC-MS analytical pathways.
Part 3: Head-to-Head Performance Evaluation
The choice between GC-FID and GC-MS depends on the specific research question, balancing the need for absolute structural confirmation against factors like cost and simplicity. The following table summarizes the performance characteristics based on established validation parameters.[13][14]
| Performance Metric | GC-FID | GC-MS (SIM Mode) | Senior Scientist's Insight |
| Selectivity/Specificity | Moderate (based on retention time only) | Excellent (based on retention time + mass spectrum) | GC-MS provides unequivocal identification. With GC-FID, there is always a small risk that an unknown impurity co-elutes with and is misidentified as the target analyte.[11] |
| Limit of Quantification (LOQ) | ~100-500 pg on-column | ~1-10 pg on-column | For extremely small glands or trace-level components, the superior sensitivity of GC-MS in SIM mode is a distinct advantage.[8] |
| Linearity (R²) | Excellent (>0.999) | Excellent (>0.995) | Both techniques provide excellent linearity over several orders of magnitude, making them suitable for accurate quantification.[15][16] |
| Robustness | High | Moderate | FID is a simpler, more rugged detector. MS systems involve high vacuum and more complex electronics, requiring more maintenance. |
| Cost (Instrument & Maint.) | Low | High | GC-FID systems are significantly less expensive to purchase and maintain than GC-MS systems.[8] |
| Primary Application | Routine quantitative analysis where analyte identity is well-established. | Discovery and quantification , especially for complex mixtures or when absolute certainty of identity is required.[9] |
Conclusion: Making the Right Choice
The quantitative analysis of cis-7-Tetradecenol from pheromone glands is a task that demands both precision and confidence.
-
Choose GC-FID for routine, high-throughput quantification where the identity of cis-7-Tetradecenol in your samples has already been confirmed and cost-effectiveness is a major consideration. Its robustness and wide linear range are ideal for quality control or population-level screening.[9]
-
Choose GC-MS when the research demands absolute certainty. For identifying novel pheromone components, analyzing complex blends, or publishing results where structural proof is required, the specificity of mass spectrometry is non-negotiable.[1][17] Its superior sensitivity in SIM mode also makes it the definitive choice for analyzing samples with exceptionally low analyte concentrations.
Ultimately, the most trustworthy approach involves using both techniques synergistically: GC-MS to definitively identify the components in a representative sample, and GC-FID to perform robust, cost-effective quantification on larger sample sets.[9] This dual approach leverages the strengths of each detector, ensuring your quantitative data is not only accurate but also irrefutable.
References
- Application Note: GC-MS Analysis of Pheromone Gland Extracts - Benchchem. (Source: Benchchem)
- Application Note: Quantitative Analysis of Fatty Acids by GC-MS Using d5-Internal Standard Derivatiz
- High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (Source: NIH)
- High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (Source: LIPID MAPS)
- Application Notes and Protocols for Field Collection of Insect Pheromones. (Source: Benchchem)
- (PDF) Validation of analytical method for rhynchophorol quantification and stability in inorganic matrix for the controlled release of this pheromone.
- Extraction and Purification - Pheromones. (Source: Alfa Chemistry)
- How do we extract pheromones
- Method Development And Validation For Estimation Of Commercially Produced Sex Pheromones In Lure.
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- How do you extract pheromones
- What is the Difference Between GC FID and GC MS. (Source: MONAD)
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- Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana. (Source: MDPI)
- The Difference Between GC-MS and FID in Gas Chrom
- Validation of Analytical Methods: A Review. (Source: Gavin Publishers)
- GC-MS and GC-FID Analysis.
- Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (Source: La démarche ISO 17025)
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A Multi-Tiered Approach to the Behavioral Validation of cis-7-Tetradecenol as a Primary Attractant
Audience: Researchers, scientists, and drug development professionals
Introduction: Beyond Initial Detection
The identification of a potential semiochemical, such as cis-7-Tetradecenol, is merely the first step in a complex validation process. While its chemical properties are defined[1], its biological relevance hinges on demonstrating a consistent and predictable behavioral response in the target species. This guide provides a comprehensive framework for the behavioral validation of cis-7-Tetradecenol, structured as a logical progression from initial physiological screening to definitive in-field performance.
The core principle of this guide is to establish a self-validating cascade of experiments. Each stage provides the necessary confidence to proceed to the next, more complex and resource-intensive, evaluation. We will explore the causality behind our choice of assays, moving from the fundamental question of antennal reception to the ultimate proof of attraction under real-world conditions. For comparative purposes, we will contrast the performance of cis-7-Tetradecenol with a hypothetical alternative attractant, "Compound B."
Part 1: Foundational Physiological Assessment via Electroantennography (EAG)
Expertise & Rationale: Before investing in complex behavioral assays, we must first answer a fundamental question: can the insect's peripheral nervous system detect cis-7-Tetradecenol? The Electroantennogram (EAG) assay is the gold standard for this initial screening.[2] It measures the summated potential of all olfactory receptor neurons on the antenna, providing a direct indication of antennal stimulation.[3][4] A positive EAG response confirms that the compound is not simply inert but is actively detected, justifying further behavioral investigation.
Experimental Workflow: EAG Screening
dot graph "EAG_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, label="EAG Experimental Workflow", labelloc=t, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label = "Antenna Preparation"; bgcolor="#F1F3F4"; A [label="Anesthetize Insect\n(CO2 or chilling)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Excise Antenna", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Mount on Electrodes\n(Reference & Recording)", fillcolor="#FFFFFF", fontcolor="#202124"]; A -> B -> C; }
subgraph "cluster_stim" { label = "Stimulus Delivery"; bgcolor="#F1F3F4"; D [label="Prepare Serial Dilutions\n(cis-7-Tetradecenol, Compound B, Control)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Load onto Filter Paper\nin Pasteur Pipette", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Deliver Air Puff (Stimulus)\nover Antenna", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D -> E -> F; }
subgraph "cluster_rec" { label = "Data Acquisition & Analysis"; bgcolor="#F1F3F4"; G [label="Amplify & Record\nVoltage Change (-mV)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Normalize Response\n(to standard or solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="Statistical Analysis\n(e.g., ANOVA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G -> H -> I; }
C -> F [lhead="cluster_stim", ltail="cluster_prep", label="Position Antenna\nin airstream"]; F -> G [lhead="cluster_rec", ltail="cluster_stim", label="Generate EAG Signal"]; } केंद Caption: Workflow for Electroantennography (EAG) analysis.
Detailed Protocol: Electroantennography
-
Insect Preparation:
-
Anesthetize an adult insect (e.g., male moth) using CO2 or by chilling on ice for 2-3 minutes to immobilize it.[3]
-
Using micro-scissors, carefully excise one antenna at its base.[4]
-
Immediately cut a small portion from the distal tip of the antenna to ensure a good electrical connection.[3]
-
Mount the antenna between two electrodes using conductive gel. The basal end connects to the reference electrode, and the distal tip makes contact with the recording electrode.[3]
-
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of high-purity cis-7-Tetradecenol and Compound B in a suitable solvent (e.g., hexane) from 1 ng/µL to 100 ng/µL.
-
Apply 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a solvent-only pipette as a negative control.
-
A charcoal-filtered, humidified air stream is continuously passed over the antenna at a constant rate (e.g., 0.5 L/min).
-
The stimulus is delivered by injecting a puff of air (e.g., 0.5 seconds) through the Pasteur pipette into the main air stream.
-
-
Data Recording and Analysis:
-
Record the maximum amplitude of the negative voltage deflection (in millivolts, mV) for each stimulus.
-
To account for potential decreases in antenna sensitivity over time, present a standard reference compound (e.g., a general odorant like 1-hexanol) periodically.
-
Normalize the responses by expressing them as a percentage of the response to the standard reference.
-
Allow at least 45-60 seconds between stimuli to prevent receptor adaptation.
-
Use a minimum of 8-10 biological replicates per compound.
-
Data Presentation: Comparative EAG Responses
| Compound | Dose (ng on source) | Mean Normalized EAG Response (-mV) ± SEM |
| Solvent Control (Hexane) | N/A | 0.1 ± 0.05 |
| cis-7-Tetradecenol | 10 | 1.2 ± 0.21 |
| 100 | 3.5 ± 0.45 | |
| 1000 | 7.8 ± 0.89 | |
| Compound B | 10 | 0.5 ± 0.11 |
| 100 | 1.1 ± 0.19 | |
| 1000 | 2.4 ± 0.32 |
Interpretation: The data clearly shows a dose-dependent response to cis-7-Tetradecenol, with significantly higher antennal stimulation at all tested concentrations compared to both the solvent control and Compound B. This strong physiological signal provides a robust justification for proceeding to behavioral assays.
Part 2: Controlled Behavioral Validation in a Wind Tunnel
Expertise & Rationale: A positive EAG confirms detection, but not necessarily attraction. The wind tunnel bioassay is the critical next step, designed to determine if the detected chemical signal can elicit a directed behavioral response in a controlled environment.[5] This assay allows for the precise measurement of complex, stereotyped behaviors such as activation, upwind flight (anemotaxis), and source location.[6][7] By controlling variables like wind speed, light, and temperature, we can directly attribute the observed behavior to the olfactory stimulus.[8]
Logical Flow of Insect Behavior in a Wind Tunnel
dot graph "Wind_Tunnel_Behavior" { graph [layout=dot, rankdir=TB, splines=true, label="Insect Behavioral Decision Tree in Wind Tunnel", labelloc=t, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Insect Released\nat Downwind End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Pheromone Plume Contact", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B [label="No Activation\n(No Flight)", fillcolor="#F1F3F4", fontcolor="#5F6368"]; C [label="Activation\n(Wing Fanning / Take-off)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Initiates Upwind Flight\n(Zigzagging)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Loses Plume Contact", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Casting Flight\n(Cross-wind search)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Maintains Plume Contact", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Reaches Source Zone\n(e.g., final 10cm)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Lands on Source", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Circles Source / Aborts", fillcolor="#F1F3F4", fontcolor="#5F6368"]; K [label="Fails to Locate Source", fillcolor="#F1F3F4", fontcolor="#5F6368"];
Start -> A; A -> B [label="No"]; A -> C [label="Yes"]; C -> D; D -> E; E -> F [label="Yes"]; F -> A [label="Regains Contact"]; E -> G [label="No"]; G -> H; H -> I [label="Yes"]; H -> J [label="No"]; D -> K [style=dashed, constraint=false]; } केंद Caption: Decision tree of insect flight behavior in a pheromone plume.
Detailed Protocol: Wind Tunnel Bioassay
-
Setup and Acclimatization:
-
Use a Plexiglas wind tunnel with a fan that pushes air to create a laminar flow of 0.2-0.3 m/s.[6][8]
-
Maintain stable environmental conditions (e.g., 24°C, 70% RH) and use dim red light for nocturnal insects.[8]
-
Place the pheromone source (e.g., rubber septum loaded with 10 µg of the test compound) at the upwind end of the tunnel.
-
Acclimatize the insects (in individual release cages) to the tunnel conditions for at least 1 hour prior to testing.[8]
-
-
Experimental Procedure:
-
Place an individual insect in its release cage on a platform at the downwind end of the tunnel.
-
Allow 1 minute for the insect to settle before opening the cage remotely.
-
Observe and score the insect's behavior for a fixed period (e.g., 3 minutes).
-
-
Behavioral Quantification:
-
Activation: Percentage of insects exhibiting wing fanning or taking flight.
-
Upwind Flight: Percentage of activated insects that fly upwind more than half the tunnel length.
-
Source Contact: Percentage of upwind fliers that land on or within 5 cm of the pheromone source.
-
Flight Time (Latency): Time from release to first taking flight.
-
-
Trustworthiness and Controls:
-
Run a solvent-only control at the beginning and end of each test day to ensure no background contamination is influencing behavior.
-
Randomize the order of tested compounds to avoid temporal effects.
-
Thoroughly clean the tunnel with solvent (e.g., acetone) between testing different compounds.
-
Data Presentation: Comparative Flight Behavior
| Behavioral Metric | Solvent Control | cis-7-Tetradecenol (10 µg) | Compound B (10 µg) |
| Insects Tested (n) | 50 | 50 | 50 |
| % Activation | 8% | 92% | 45% |
| % Initiating Upwind Flight | 2% | 85% | 28% |
| % Source Contact | 0% | 76% | 12% |
Interpretation: The wind tunnel data provides clear behavioral evidence of attraction. cis-7-Tetradecenol is a potent flight initiator and guides insects effectively to the source. In contrast, Compound B shows significantly lower efficacy, with less than a third of insects initiating upwind flight and very few locating the source. This controlled assay strongly suggests cis-7-Tetradecenol is a primary attractant.
Part 3: In-Field Performance Verification
Expertise & Rationale: While laboratory assays are essential for establishing a mechanism, the ultimate validation of an attractant lies in its performance under real-world conditions. Field trapping studies are the definitive test, integrating the effects of fluctuating environmental conditions (wind, temperature, rain), competing background odors, and the presence of the natural pheromone releasers (e.g., calling females).[9] A successful field trial demonstrates not just efficacy, but practical utility.
Experimental Design: Randomized Block Field Trial
dot graph "Field_Trial_Design" { graph [layout=dot, rankdir=TB, splines=false, label="Randomized Block Design for Field Trial", labelloc=t, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, style=invis];
subgraph "cluster_B1" { label = "Block 1"; bgcolor="#F1F3F4"; T1 [label="Trap A\n(cis-7-T)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T2 [label="Trap B\n(Compound B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; T3 [label="Trap C\n(Control)", fillcolor="#FFFFFF"]; }
subgraph "cluster_B2" { label = "Block 2"; bgcolor="#F1F3F4"; T4 [label="Trap C\n(Control)", fillcolor="#FFFFFF"]; T5 [label="Trap A\n(cis-7-T)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T6 [label="Trap B\n(Compound B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_B3" { label = "Block 3"; bgcolor="#F1F3F4"; T7 [label="Trap B\n(Compound B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; T8 [label="Trap C\n(Control)", fillcolor="#FFFFFF"]; T9 [label="Trap A\n(cis-7-T)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
{rank=same; T1; T2; T3;} {rank=same; T4; T5; T6;} {rank=same; T7; T8; T9;}
T1 -> T2 -> T3; T4 -> T5 -> T6; T7 -> T8 -> T9;
edge [style=solid, minlen=2]; T3 -> T4 [label=">50m separation"]; T6 -> T7 [label=">50m separation"]; } केंद Caption: Layout of a randomized block design to minimize spatial bias.
Detailed Protocol: Comparative Field Trapping
-
Lure and Trap Preparation:
-
Load rubber septa with 1 mg of cis-7-Tetradecenol, 1 mg of Compound B, or leave blank (control). Handle lures with separate gloves to prevent cross-contamination.[9]
-
Use a standard trap type for the target species (e.g., delta trap with a sticky liner).
-
Label each trap clearly with the treatment type and replicate number.[9]
-
-
Experimental Design and Deployment:
-
Select a suitable habitat for the target insect.
-
Establish at least four spatially separated blocks (replicates), with each block containing one trap for each treatment (cis-7-Tetradecenol, Compound B, Control).
-
Within each block, randomize the position of the treatment traps.
-
Space traps at least 50 meters apart to minimize interference between plumes.[10]
-
Mount traps at a consistent height, typically within the crop canopy or at the known flight height of the insect.
-
-
Data Collection and Analysis:
-
Inspect traps every 2-3 days for a period of 3-4 weeks.
-
Count and record the number of target insects captured per trap. Remove all captured insects at each inspection.[9]
-
After the trial, analyze the data. Insect counts are often not normally distributed, so data may require transformation (e.g., log(x+1)) before analysis with ANOVA or the use of non-parametric tests like the Kruskal-Wallis test.[11][12]
-
Data Presentation: Mean Cumulative Trap Captures
| Treatment | Mean Total Captures per Trap ± SEM (n=4 blocks) |
| Control (Unbaited) | 2.5 ± 1.1 |
| cis-7-Tetradecenol (1 mg) | 145.8 ± 15.2 |
| Compound B (1 mg) | 35.2 ± 5.8 |
Interpretation: The field trial results provide the ultimate validation. Traps baited with cis-7-Tetradecenol captured significantly more target insects than both Compound B and the unbaited control traps. This demonstrates its superior performance and robustness as an attractant in a complex, competitive environment.
Synthesis and Conclusion
The multi-tiered validation process provides a clear and compelling case for cis-7-Tetradecenol as a primary behavioral attractant. Each experimental stage builds upon the last, creating a self-validating narrative grounded in empirical data.
| Assay | Question Answered | cis-7-Tetradecenol Result | Compound B Result |
| EAG | Is the compound detected by the antenna? | Strong, dose-dependent response. | Weak response. |
| Wind Tunnel | Does it elicit directed upwind flight? | High rates of activation and source location. | Low activation, poor source location. |
| Field Trial | Does it work effectively in a natural setting? | Significantly out-performs control and alternative. | Modest improvement over control. |
This rigorous approach, moving from physiological potential to real-world performance, is essential for confirming the function of any semiochemical. The data unequivocally supports cis-7-Tetradecenol as a potent and reliable primary attractant, suitable for applications in monitoring and pest management programs.
References
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- Wind Tunnels in Pheromone Research. (n.d.). Entomology.
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- Electroantennogram Assays: Rapid and Convenient Screening Procedures for Pheromones. (1984). R Discovery.
- Statistical Workshop for Entomology Lab Members. (2022). ORBi.
- Insect Monitoring Project Using Pheromone Traps. (n.d.). Growing Produce.
- A Wind Tunnel for Odor Mediated Insect Behavioural Assays. (2018). PubMed.
- Statistical analysis of insect preference in two-choice experiments. (2025).
- Wind tunnel bioassays of the Symmetrischema tangolias sex pheromone. (n.d.).
- Using Pheromone Traps in Field Crops. (n.d.). University of Kentucky.
- Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. (2016). JoVE.
- ELECTROANTENNOGRAPHY. (n.d.). Ockenfels Syntech GmbH.
- How to make Pheromone traps for insect control in field crops. (2025). Plantix.
- Pheromone Traps -- Effective Tools for Monitoring Insect Pests. (2010). YouTube.
- Field Evaluation of Pheromone-Baited Traps for Coniesta ignefusalis (Lepidoptera: Pyralidae) in Niger. (1995). UNL Digital Commons.
- Choosing a Transformation in Analyses of Insect Counts from Contagious Distributions with Low Means. (n.d.). USDA Forest Service.
- Selecting the right statistical model for analysis of insect count data by using information theoretic measures. (n.d.). Journal of the Nigeria Society for Experimental Biology.
- cis-7-Tetradecenol. (n.d.). PubChem.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of cis-7-Tetradecenol
Understanding the Compound: Properties and Hazards of cis-7-Tetradecenol
Before delving into disposal procedures, a thorough understanding of the chemical is paramount. cis-7-Tetradecenol ((Z)-7-Tetradecen-1-ol) is a fatty alcohol with the molecular formula C₁₄H₂₈O. A comprehensive review of its Safety Data Sheet (SDS) reveals key characteristics that inform our disposal strategy.
| Property | Value | Implication for Disposal |
| Molecular Formula | C₁₄H₂₈O | Organic nature suggests incineration as a likely disposal method. |
| Flash Point | 61 °C (141 °F) | Classified as a flammable liquid. Warrants careful handling away from ignition sources and may be classified as hazardous waste. |
| Boiling Point | 305.3°C at 760 mmHg[1] | High boiling point indicates low volatility at room temperature, but vapors can be generated at elevated temperatures. |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate[1] | Insoluble in water. This is a key consideration for waste stream segregation. |
| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2] | Requires the use of appropriate Personal Protective Equipment (PPE) during handling and disposal. |
The U.S. Environmental Protection Agency (EPA) classifies wastes based on their characteristics. With a flash point below 140°F (60°C), any liquid waste of cis-7-Tetradecenol would be categorized as an ignitable hazardous waste , with the potential waste code D001 .[3] It is crucial to note that the EPA's "alcohol exclusion" for ignitable waste does not apply to cis-7-Tetradecenol in its pure form or in non-aqueous solutions, as the exclusion is intended for aqueous solutions containing less than 24% alcohol by volume.[4]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of cis-7-Tetradecenol is a multi-step process that begins the moment the chemical is deemed waste. The following workflow is designed to ensure safety and regulatory compliance from the laboratory bench to final disposal.
Diagram: Decision-Making Workflow for cis-7-Tetradecenol Disposal
Caption: Decision-making workflow for the safe disposal of cis-7-Tetradecenol waste in a laboratory setting.
Experimental Protocol: Laboratory-Scale Disposal of cis-7-Tetradecenol
This protocol outlines the immediate, in-laboratory steps for handling and preparing cis-7-Tetradecenol for disposal.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are suitable).
-
Conduct all handling and waste consolidation activities within a well-ventilated chemical fume hood to minimize inhalation exposure.[5]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Keep a spill kit rated for flammable liquids nearby.
2. Waste Segregation and Container Selection:
-
Do not mix cis-7-Tetradecenol waste with aqueous, halogenated, or other incompatible waste streams. It should be collected as a non-halogenated organic solvent waste.[6]
-
Select a designated waste container that is in good condition, free of leaks or cracks, and compatible with cis-7-Tetradecenol. Borosilicate glass bottles with a screw cap are generally recommended for organic solvents.[7] High-density polyethylene (HDPE) may also be suitable for temporary storage, but glass is preferred for long-term accumulation.
-
Ensure the container has a secure, vapor-tight lid to prevent the escape of flammable vapors.
3. Waste Collection and Labeling:
-
For liquid waste (pure or in a compatible organic solvent), carefully pour the waste into the designated container using a funnel to prevent spills.
-
For solid waste contaminated with cis-7-Tetradecenol (e.g., absorbent pads from a spill, contaminated gloves, or weighing paper), collect these in a separate, clearly labeled, sealed plastic bag or a wide-mouth solid waste container.
-
Immediately label the waste container with the words "Hazardous Waste." The label must include:
-
The full chemical name: "cis-7-Tetradecenol" (avoiding abbreviations or formulas).
-
The hazard characteristics: "Ignitable."
-
The date when the first drop of waste was added to the container (the accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Place the waste container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
-
Store the container away from sources of ignition, heat, and direct sunlight.
5. Arranging for Final Disposal:
-
Once the waste container is full, or before it has been in storage for the maximum allowable time according to your institution's policies (typically 90-180 days), arrange for its disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. This is typically done through an online request system.
-
Do not, under any circumstances, dispose of cis-7-Tetradecenol down the drain or in the regular trash.[3] This is a violation of environmental regulations and can pose a significant hazard.
Disposal of Contaminated Materials and Empty Containers
Contaminated Labware:
-
Disposable items: Gloves, absorbent pads, and other disposable materials contaminated with cis-7-Tetradecenol should be collected as solid hazardous waste as described above.
-
Reusable glassware: Glassware that has come into contact with cis-7-Tetradecenol should be decontaminated before being washed. Rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste in your non-halogenated organic solvent waste container. After this initial rinse, the glassware can typically be washed with soap and water.
Empty Containers:
-
An "empty" container that held cis-7-Tetradecenol must be managed as hazardous waste unless it is properly decontaminated.
-
To decontaminate a container, triple-rinse it with a suitable solvent. The rinsate must be collected and managed as hazardous waste.
-
After triple-rinsing, the container can often be disposed of in the regular laboratory glass waste or recycled, depending on institutional policies. Remove or deface the original label before disposal.
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or a non-flammable absorbent material like vermiculite or sand.
-
Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is significant or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.
-
Remove any sources of ignition.
-
If safe to do so, increase ventilation by opening a fume hood sash.
-
-
Personal Exposure:
-
Skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
By adhering to these procedures, researchers can ensure that the final stage of their work with cis-7-Tetradecenol is conducted with the same level of scientific rigor and commitment to safety that is applied to their experiments. Proper chemical waste management is not merely a regulatory burden; it is a cornerstone of responsible scientific practice.
References
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Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business? Retrieved from [Link]
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Handling of pheromones. (n.d.). WitaTrap. Retrieved from [Link]
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LookChem. (n.d.). Cas 40642-43-1, CIS-7-TETRADECENOL. Retrieved from [Link]
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Defense Centers for Public Health. (n.d.). Ignitable Waste Exclusion Clarification. Retrieved from [Link]
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STORGARD CB Pheromone Lure Safety Data Sheet. (2014, October 27). Trécé Inc. Retrieved from [Link]
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PubChem. (n.d.). cis-7-Tetradecenol. National Center for Biotechnology Information. Retrieved from [Link]
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Rentokil. (2020, November 27). SAFETY DATA SHEET Prostephanus truncatus pheromone lure. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
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Wikipedia. (2023, November 29). Fatty alcohol. Retrieved from [Link]
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PubMed. (2018, February). Estimating fatty alcohol contributions to the environment from laundry and personal care products using a market forensics approach. Retrieved from [Link]
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ResearchGate. (n.d.). Waste polyethylene to long-chain unsaturated esters and alcohols via alkene cross-metathesis | Request PDF. Retrieved from [Link]
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Amazon S3. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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University of British Columbia Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]
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Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]
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Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
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Taylor & Francis Online. (2022, August 2). Waste polyethylene to long-chain unsaturated esters and alcohols via alkene cross-metathesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, January 8). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024, August 15). alcohols iv 1403 | niosh. Retrieved from [Link]
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MDPI. (2018, August 15). Qualitative Analysis of Transesterification of Waste Pig Fat in Supercritical Alcohols. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of cis-7-Tetradecenol
Welcome to your definitive resource for the safe and effective handling of cis-7-Tetradecenol. This guide is designed for the specific needs of researchers, scientists, and professionals in drug development. Moving beyond a simple checklist, this document provides in-depth, field-tested insights and procedural guidance to ensure both personal safety and experimental integrity. Our commitment is to empower your research by fostering a culture of safety and precision.
Understanding the Hazard Profile of cis-7-Tetradecenol
cis-7-Tetradecenol is a fatty alcohol that, while essential for various research applications, presents specific hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), cis-7-Tetradecenol is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2) : Can cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation.[1][2]
Understanding these classifications is the foundational step in implementing a robust safety protocol. The causality is clear: direct contact with the skin or eyes, or inhalation of aerosols or dust, can lead to irritation and discomfort, potentially compromising both your health and your experiment.
Core Principles of Safe Handling: An Operational Plan
A multi-layered approach to safety is paramount. This involves a combination of engineering controls, administrative controls, and, as the final line of defense, Personal Protective Equipment (PPE).
Engineering Controls: The primary objective is to minimize exposure at the source.
-
Ventilation: Always handle cis-7-Tetradecenol in a well-ventilated area.[1][3] A chemical fume hood is the preferred environment, especially when working with larger quantities or when there is a potential for aerosolization. Local exhaust ventilation should be utilized where dusts may be generated.[4]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4]
Administrative Controls: These are the protocols and procedures that govern your work.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][6] Avoid eating, drinking, or smoking in areas where chemicals are handled.[5]
-
Labeling and Storage: Store cis-7-Tetradecenol in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Ensure all containers are clearly and accurately labeled.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical for preventing direct contact with cis-7-Tetradecenol. The following table summarizes the required PPE, with explanations for their necessity.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and subsequent irritation. Gloves must be inspected for integrity before each use.[1] |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a face shield | To protect the eyes from splashes or aerosols, preventing serious irritation.[1][8] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To protect the skin from accidental splashes and contact. Impervious clothing may be necessary depending on the scale of work.[1] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation | In situations where ventilation is insufficient or there is a risk of generating significant aerosols or dust, a NIOSH-approved respirator may be necessary.[5][7] |
Step-by-Step Handling and Disposal Workflow
The following workflow provides a procedural guide for handling cis-7-Tetradecenol from receipt to disposal, ensuring safety at every stage.
Disposal Plan:
Proper disposal is a critical aspect of the chemical lifecycle, ensuring minimal environmental impact.
-
Chemical Waste: Dispose of cis-7-Tetradecenol and any solutions containing it in a designated, labeled hazardous waste container.[1] Do not pour down the drain.[1]
-
Contaminated Materials: Any materials that have come into contact with cis-7-Tetradecenol, such as gloves, absorbent pads, and weighing papers, should be considered contaminated and disposed of as hazardous waste.[1]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Incident | First Aid and Emergency Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[1][5] |
By adhering to these scientifically grounded safety protocols, you can confidently and safely incorporate cis-7-Tetradecenol into your research endeavors.
References
-
Safety Data Sheet: Tetradecanol - Chemos GmbH&Co.KG . Available at: [Link]
-
40 CFR 170.507 -- Personal protective equipment. - eCFR . Available at: [Link]
-
Material Safety Data Sheet - compo expert . Available at: [Link]
-
Safety Data Sheet 1-Tetradecanol 1. Identification Product name - metasci . Available at: [Link]
-
cis-7-Tetradecenol | C14H28O | CID 5362795 - PubChem . Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. cis-7-Tetradecenol | C14H28O | CID 5362795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemos.de [chemos.de]
- 6. compo-expert.com [compo-expert.com]
- 7. fishersci.com [fishersci.com]
- 8. eCFR :: 40 CFR 170.507 -- Personal protective equipment. [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
